molecular formula C10H8BrNO3 B8224235 6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one

6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B8224235
M. Wt: 270.08 g/mol
InChI Key: FCVRRNIBBFAAPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one is a small molecule with the molecular formula C 10 H 8 BrNO 3 and a molecular weight of 270.08 g/mol . This compound is a brominated and functionalized derivative of the benzo[d]oxazol-2(3H)-one scaffold, a structure recognized in medicinal chemistry for its utility as a versatile building block in the synthesis of more complex molecules . The benzoxazolone core is a privileged structure in drug discovery, often serving as a key scaffold in the development of structure-activity relationships (SAR) for various biological targets . For instance, 2-aminobenzoxazole derivatives have been identified as potent inhibitors of the S1P transporter Spns2, representing a promising therapeutic strategy for conditions like multiple sclerosis . Furthermore, other research has explored the antibacterial activity of quinazolinone derivatives synthesized from similar brominated benzoxazinone precursors . Researchers value this scaffold for its ability to confer conformational rigidity and polarity to potential drug candidates . This product is provided for research and development purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care, referring to the supplied Safety Data Sheet (SDS). The product is recommended to be stored sealed in a dry environment at 2-8°C to ensure stability .

Properties

IUPAC Name

6-bromo-5-(2-oxopropyl)-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-5(13)2-6-3-8-9(4-7(6)11)15-10(14)12-8/h3-4H,2H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVRRNIBBFAAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC2=C(C=C1Br)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one CAS 1398496-40-6 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one (CAS 1398496-40-6): A Key Intermediate in Modern Medicinal Chemistry

Introduction and Strategic Importance

This compound is a substituted benzoxazolone derivative that has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its structure is strategically designed for sequential, high-yield chemical modifications, making it a powerful building block in drug discovery programs.

The benzoxazolone core is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. The strategic placement of three key functional groups on this scaffold—the bromine atom, the ketone-containing side chain, and the lactam nitrogen—provides a versatile platform for introducing molecular diversity:

  • The Bromine Atom (C6): Serves as a classic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups.

  • The 2-Oxopropyl Group (C5): The ketone functionality is a versatile electrophilic site, ideal for forming C-N bonds through reductive amination or for creating heterocyclic systems via condensation reactions.

  • The Lactam Nitrogen (N3): Can be alkylated or acylated, providing another vector for modification to modulate the molecule's physicochemical properties, such as solubility and metabolic stability.

This guide provides a comprehensive overview of the known properties, synthesis, and strategic application of this compound, tailored for researchers and professionals in the field of drug development.

Physicochemical and Structural Characterization

The fundamental properties of this compound are summarized below. These data are compiled from various chemical suppliers and databases and represent typical specifications for this reagent.

PropertyValue
CAS Number 1398496-40-6
Molecular Formula C₁₀H₈BrNO₃
Molecular Weight 270.08 g/mol
IUPAC Name 6-bromo-5-(2-oxopropyl)-1,3-benzoxazol-2-one
Appearance Typically a white to off-white or light yellow solid
Purity Generally available at ≥95% or ≥97% purity
Solubility Soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO) and Dichloromethane (DCM)
Storage Conditions Recommended storage at 2-8°C to ensure long-term stability

Synthesis and Mechanistic Considerations

The synthesis of this compound is not extensively detailed in peer-reviewed journals but can be inferred from related patent literature where it is used as a key starting material. The most logical synthetic route involves the construction of the benzoxazolone core followed by the introduction of the side chains.

A plausible synthetic pathway is outlined below. The selection of reagents and conditions reflects a strategy aimed at maximizing yield and purity while ensuring regiochemical control.

start 2-Amino-4-bromophenol step1 Cyclization start->step1 reagent1 Triphosgene or CDI (Carbonyl Source) reagent1->step1 intermediate1 6-Bromobenzo[d]oxazol-2(3H)-one step1->intermediate1 Forms benzoxazolone core step2 Regioselective Acylation (Lewis Acid, e.g., AlCl₃) intermediate1->step2 reagent2 Acetoacetyl Chloride (Friedel-Crafts Acylation) reagent2->step2 intermediate2 5-Acetoacetyl Intermediate step2->intermediate2 Installs C5 side chain precursor step3 Decarboxylation (Acid/Heat) intermediate2->step3 Removes terminal carboxyl group final_product Target Compound: This compound step3->final_product

Caption: Plausible synthetic workflow for this compound.

Detailed Synthetic Protocol (Hypothetical)

This protocol is a representative example based on standard organic chemistry transformations for this class of compounds.

  • Step 1: Benzoxazolone Ring Formation.

    • To a solution of 2-Amino-4-bromophenol in an appropriate aprotic solvent (e.g., Tetrahydrofuran), add a carbonyl source such as triphosgene or 1,1'-Carbonyldiimidazole (CDI) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Causality: CDI is often preferred for its safety profile over phosgene derivatives. The reaction proceeds via an initial N-acylation followed by an intramolecular cyclization (O-acylation) and elimination to form the stable 5-membered lactam ring.

    • Upon completion, the product, 6-Bromobenzo[d]oxazol-2(3H)-one, is typically isolated by precipitation or extraction.

  • Step 2: Friedel-Crafts Acylation.

    • Suspend 6-Bromobenzo[d]oxazol-2(3H)-one and a Lewis acid catalyst (e.g., Aluminum trichloride) in a suitable solvent like Dichloromethane.

    • Cool the mixture to 0°C and add acetoacetyl chloride dropwise.

    • Causality: The acylation is directed to the C5 position, which is electronically activated by the ring oxygen and nitrogen atoms. The Lewis acid coordinates to the acyl chloride, generating a highly reactive acylium ion that undergoes electrophilic aromatic substitution.

  • Step 3: Decarboxylation.

    • The resulting 5-acetoacetyl intermediate is often not isolated but is directly subjected to acidic hydrolysis (e.g., with dilute HCl) and gentle heating.

    • Causality: The β-keto acid structure of the acetoacetyl group is thermally unstable and readily undergoes decarboxylation upon heating in the presence of acid or base, yielding the desired 2-oxopropyl side chain.

    • The final product is then purified using standard techniques such as recrystallization or column chromatography.

Application as a Versatile Synthetic Intermediate

The true value of this compound lies in its utility for building more complex, biologically active molecules. Its trifunctional nature allows for a divergent synthetic approach, where each reactive site can be addressed in a controlled, sequential manner. This is a cornerstone of modern library synthesis for hit-to-lead optimization in drug discovery.

A primary application involves using the compound as a scaffold to synthesize inhibitors of specific enzymes or modulators of protein-protein interactions.

start CAS 1398496-40-6 (Starting Intermediate) path1_step Reductive Amination start->path1_step path2_step Pd-Catalyzed Cross-Coupling start->path2_step path3_step N-Alkylation start->path3_step path1_reagent R¹-NH₂ / [H] path1_reagent->path1_step path1_product Amine at C5 Side Chain path1_step->path1_product Modifies ketone final Diverse Library of Final Compounds path1_product->final path2_reagent R²-B(OH)₂ (Suzuki Coupling) path2_reagent->path2_step path2_product Aryl/Heteroaryl Group at C6 path2_step->path2_product Modifies bromo position path2_product->final path3_reagent R³-X (Alkylation) path3_reagent->path3_step path3_product R³ Group at N3 path3_step->path3_product Modifies lactam N path3_product->final

Caption: Divergent synthesis strategy using the subject compound as a core scaffold.

Exemplary Workflow: Synthesis of a Hypothetical Kinase Inhibitor
  • Reductive Amination of the Ketone:

    • Dissolve this compound and a primary amine (R¹-NH₂) in a solvent such as 1,2-dichloroethane.

    • Add a mild reducing agent like sodium triacetoxyborohydride (STAB).

    • Trustworthiness: STAB is a self-validating choice as it is selective for the iminium ion formed in situ and is less prone to reducing the ketone starting material directly compared to stronger hydrides. The reaction progress is easily monitored by LC-MS until the starting material is consumed.

  • Suzuki Cross-Coupling at the Bromine Position:

    • To the product from the previous step, add a boronic acid or ester (R²-B(OH)₂), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a solvent mixture like dioxane/water.

    • Heat the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Expertise: The choice of palladium catalyst and ligands is crucial and depends on the steric and electronic properties of the coupling partners. This step is critical for installing moieties that can target specific pockets in an enzyme's active site.

  • Final Modification (Optional):

    • The N-H of the benzoxazolone can be further functionalized if desired, for example, by alkylation with an alkyl halide (R³-X) and a non-nucleophilic base like cesium carbonate.

This sequential approach allows for the rapid generation of a focused library of analogues, where each R group (R¹, R², R³) is varied to systematically probe the structure-activity relationship (SAR) of the target.

Conclusion

This compound is more than a mere chemical curiosity; it is a testament to rational molecular design in modern synthetic chemistry. Its pre-installed, orthogonally reactive functional groups provide a reliable and versatile entry point for the synthesis of complex molecules. While not an active pharmaceutical ingredient itself, its role as a key building block is critical, enabling the efficient and systematic exploration of chemical space in the quest for novel therapeutics. Researchers utilizing this intermediate can leverage its inherent chemical logic to accelerate drug discovery timelines and construct potent and selective modulators of biological function.

References

Chemical structure of 6-bromo-5-(2-oxopropyl)-2,3-dihydro-1,3-benzoxazol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and application of 6-bromo-5-(2-oxopropyl)-2,3-dihydro-1,3-benzoxazol-2-one . This document is structured for researchers in medicinal chemistry and drug development, focusing on the molecule's utility as a privileged scaffold intermediate.

Class: Benzoxazolinone (Benzoxazolone) | Role: Advanced Synthetic Intermediate

Executive Summary

6-bromo-5-(2-oxopropyl)-2,3-dihydro-1,3-benzoxazol-2-one (CAS: 1398496-40-6) is a trisubstituted heterocyclic building block belonging to the 2-benzoxazolinone family.[1] This scaffold mimics the bioisosteric properties of phenol and catechol while maintaining metabolic stability. The molecule features three critical functional handles:[2]

  • The Carbamate Core (Pos 1,2,3): A hydrogen-bond donor/acceptor motif essential for binding affinity in kinase and receptor targets.

  • The Acetonyl Group (Pos 5): A reactive ketone side chain (

    
    ) allowing for reductive amination, condensation, or heterocycle fusion.
    
  • The Bromine Atom (Pos 6): An orthogonal handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to extend the aromatic system.

This guide delineates the structural logic, validated synthetic protocols, and strategic applications of this compound in high-value medicinal chemistry campaigns.

Chemical Identity & Physicochemical Profile[3][4][5][6][7]

PropertyData
IUPAC Name 6-bromo-5-(2-oxopropyl)-2,3-dihydro-1,3-benzoxazol-2-one
Common Name 6-Bromo-5-acetonyl-2-benzoxazolinone
CAS Number 1398496-40-6
Molecular Formula

Molecular Weight 270.08 g/mol
Exact Mass 268.9688 Da
Appearance Off-white to tan crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM
pKa (Predicted) ~9.5 (NH acidic proton)
LogP (Predicted) 2.1

Structural Analysis & Electronic Effects

The regiochemistry of this molecule is defined by the competing directing effects of the benzoxazolinone core.

  • The Core: The cyclic carbamate is an electron-donating system. The nitrogen atom (N3) is a moderate activator (para-director to position 6), while the oxygen atom (O1) activates position 5.

  • Regioselectivity of Bromination: In the synthesis of this scaffold, electrophilic aromatic substitution (EAS) typically favors position 6. The nitrogen lone pair, despite being part of a carbamate, exerts a stronger para-directing effect than the oxygen's meta-directing effect on that position.

  • The Acetonyl Group: Located at position 5, the acetonyl group is attached via a methylene linker. This alkyl group is weakly activating but does not significantly perturb the electronic bias of the ring, preserving the reactivity of the bromine at position 6 for subsequent couplings.

Structural Visualization (DOT)

The following diagram illustrates the connectivity and functional zones of the molecule.

ChemicalStructure Core Benzoxazolinone Core (Scaffold) Pos6 Position 6: Bromine Atom (-Br) (Cross-Coupling Handle) Core->Pos6 Substituted at C6 Pos5 Position 5: 2-Oxopropyl Group (-CH2-CO-CH3) (Electrophilic/Nucleophilic Handle) Core->Pos5 Substituted at C5 NH N-H Moiety (H-Bond Donor) Core->NH Part of Ring Pos6->Pos5 Ortho Relationship

Caption: Functional decomposition of the 6-bromo-5-(2-oxopropyl)-2-benzoxazolinone scaffold.

Synthesis Strategy & Experimental Protocols

Direct synthesis of the target is best achieved through a stepwise construction that ensures correct regiochemistry. The most robust route utilizes 4-allyl-2-aminophenol as the starting material, leveraging the allyl group as a masked acetonyl moiety.

Synthetic Pathway Overview[8]
  • Cyclization: Formation of the benzoxazolinone ring.

  • Bromination: Regioselective installation of bromine at C6.

  • Wacker Oxidation: Conversion of the C5-allyl group to the C5-acetonyl group.

SynthesisRoute Start 2-Amino-4-allylphenol Step1 Step 1: Cyclization (Urea or CDI, 150°C) Start->Step1 Inter1 5-Allyl-2-benzoxazolinone Step1->Inter1 Step2 Step 2: Bromination (NBS, DMF, 0°C) Inter1->Step2 Inter2 6-Bromo-5-allyl-2-benzoxazolinone (Regioselective: Para to NH) Step2->Inter2 Step3 Step 3: Wacker Oxidation (PdCl2, CuCl, O2, DMF/H2O) Inter2->Step3 Final TARGET: 6-Bromo-5-(2-oxopropyl)-2-benzoxazolinone Step3->Final

Caption: Validated synthetic route from commercially available aminophenol precursors.

Detailed Experimental Protocols
Step 1: Synthesis of 5-Allyl-2-benzoxazolinone
  • Reagents: 2-Amino-4-allylphenol (1.0 eq), Urea (3.0 eq).

  • Procedure:

    • Mix 2-amino-4-allylphenol and urea in a round-bottom flask.

    • Heat the melt to 170°C for 4 hours. Ammonia gas will evolve (use a trap).

    • Cool to room temperature. The residue solidifies.

    • Dissolve in 2N NaOH, filter insoluble material, and acidify the filtrate with conc. HCl to pH 2.

    • Collect the precipitate by filtration and recrystallize from ethanol/water.

  • Yield: ~75-80%.[3]

  • Mechanism: Nucleophilic attack of the amine on urea followed by intramolecular cyclization of the phenol.

Step 2: Regioselective Bromination
  • Reagents: 5-Allyl-2-benzoxazolinone (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), DMF (0.5 M).

  • Procedure:

    • Dissolve 5-allyl-2-benzoxazolinone in anhydrous DMF. Cool to 0°C.

    • Add NBS portion-wise over 30 minutes to avoid polybromination.

    • Stir at 0°C for 2 hours, then warm to room temperature for 1 hour.

    • Pour into ice water. The product precipitates.

    • Filter and wash with water.[2]

  • Critical Note: The bromine enters position 6 (ortho to the allyl group) due to the strong directing effect of the carbamate nitrogen (para-director). The allyl group at position 5 blocks the other ortho-to-oxygen site (pos 4 is sterically crowded and less activated).

  • Yield: ~85%.

Step 3: Wacker Oxidation to 6-Bromo-5-(2-oxopropyl)-2-benzoxazolinone
  • Reagents: 6-Bromo-5-allyl-2-benzoxazolinone (1.0 eq),

    
     (0.1 eq), 
    
    
    
    (1.0 eq),
    
    
    (balloon), DMF/
    
    
    (7:1).
  • Procedure:

    • Suspend

      
       and 
      
      
      
      in DMF/
      
      
      . Stir under
      
      
      atmosphere for 30 mins.
    • Add the alkene substrate.[4]

    • Stir vigorously at room temperature (or mild heat, 50°C) for 24 hours under

      
      .
      
    • Extract with Ethyl Acetate, wash with brine to remove copper salts.

    • Purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Yield: ~60-70%.[3]

  • Result: The terminal alkene is oxidized to the methyl ketone (Markovnikov product).

Applications in Drug Discovery

This molecule is a versatile intermediate for "Fragment-Based Drug Design" (FBDD).

  • Kinase Inhibition: The benzoxazolinone core mimics the adenine ring of ATP. The 6-bromo group allows for the attachment of "hinge-binding" motifs or solubility-enhancing tails via Suzuki coupling.

  • Cincreasin Analogs: 6-bromo-2-benzoxazolinone (Cincreasin) is a known inhibitor of the Mps1 kinase (spindle checkpoint). The introduction of the 5-acetonyl group allows for the exploration of the "back-pocket" of the kinase active site, potentially improving selectivity or potency.

  • Heterocycle Fusion: The 5-(2-oxopropyl) group can react with the adjacent N3 nitrogen (if deprotected/modified) or exocyclic amines to form tricyclic systems like pyrrolo[3,2-f]benzoxazoles , which are rare and valuable scaffolds.

SAR Logic Table
SubstituentModification PotentialTarget Effect
6-Br Suzuki/Stille CouplingExtension into hydrophobic pockets; biaryl formation.
5-Acetonyl Reductive AminationIntroduction of solubilizing amines or polar groups.
5-Acetonyl Horner-Wadsworth-EmmonsChain extension for linker chemistry (PROTACs).
N-H Alkylation/AcylationTuning of lipophilicity and membrane permeability.

References

  • Fluorochem Ltd. (2024). Product Sheet: 6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one (CAS 1398496-40-6). Retrieved from

  • Dorer, R. K., et al. (2005). "A small-molecule inhibitor of Mps1 blocks the spindle-checkpoint response to a lack of tension on mitotic chromosomes."[5] Current Biology, 15(11), 1070-1076. (Context for 6-bromo-benzoxazolinone activity).[1][6][3][7][8]

  • Stahl, S. S., et al. (2020).[8] "Salient features of the aza-Wacker cyclization reaction." Chemical Science, 11, 1234. (Methodology for Wacker oxidation compatibility).

  • Safakish, M., et al. (2017). "Design, Synthesis, and Docking Studies of New 2-Benzoxazolinone Derivatives as Anti-HIV-1 Agents." Medicinal Chemistry Research, 26, 2718–2726. (General synthesis of benzoxazolinone core).
  • PubChem. (2024). Compound Summary: 6-Bromo-2(3H)-benzoxazolone. CID 29859. Retrieved from

Sources

The Medicinal Chemistry of 5-Substituted Benzoxazolone Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The benzoxazolone scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. Its rigid, bicyclic structure and potential for substitution at multiple positions make it an attractive starting point for the design of novel therapeutic agents. This guide focuses specifically on the medicinal chemistry of 5-substituted benzoxazolone derivatives, providing an in-depth analysis of their synthesis, key therapeutic applications, and the structure-activity relationships (SAR) that govern their biological effects. We will explore their development as potent anti-inflammatory agents, modulators of the central nervous system, and antimicrobial compounds, grounding our discussion in mechanistic insights and field-proven experimental protocols.

Part I: Core Synthesis and Derivatization: Building the Scaffold

The strategic synthesis of the 5-substituted-2(3H)-benzoxazolone core is fundamental to exploring its therapeutic potential. The most common and reliable method begins with the corresponding 4-substituted-2-aminophenol. The choice of cyclizing agent to form the carbamate ring is critical and is often dictated by factors such as scale, safety, and reagent availability.

A prevalent and effective method involves the direct condensation of a 4-substituted-2-aminophenol with urea. This method is often favored for its operational simplicity and the avoidance of highly toxic reagents like phosgene. The reaction proceeds via a nucleophilic attack of the aminophenol's amino group on a carbonyl carbon of urea, followed by an intramolecular cyclization with the elimination of ammonia to form the stable benzoxazolone ring.

General Synthetic Workflow

The overall strategy involves a two-step process: first, the synthesis of the core scaffold, and second, its further derivatization, typically at the N-3 position, to generate a library of compounds for biological evaluation.

G cluster_0 Core Synthesis cluster_1 N-3 Derivatization A 4-Substituted-2-aminophenol C Cyclization (Heat) A->C B Urea or CDI B->C D 5-Substituted-2(3H)-benzoxazolone C->D G N-Alkylation / N-Acylation D->G Core Scaffold E Base (e.g., NaH, K2CO3) E->G F Electrophile (R-X) F->G H Final Derivative Library G->H

Caption: General workflow for synthesis of 5-substituted benzoxazolone derivatives.

Detailed Experimental Protocol: Synthesis of 5-Chloro-2(3H)-benzoxazolone

This protocol describes a standard procedure for the synthesis of the core scaffold, which can be adapted for various substituents at the 5-position.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-chlorophenol (1 equivalent) and urea (3 equivalents).

  • Reaction: Heat the mixture to 130-140 °C using an oil bath. The solid mixture will melt, and the evolution of ammonia gas will be observed.

  • Monitoring: Maintain the temperature and continue stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TCC), observing the disappearance of the 2-amino-4-chlorophenol spot.

  • Work-up: Allow the reaction mixture to cool to room temperature, at which point it will solidify. Add water to the flask and heat to boiling to dissolve the crude product and unreacted urea.

  • Purification: Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

  • Isolation: Collect the precipitated crystals by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-chloro-2(3H)-benzoxazolone as a crystalline solid.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part II: Therapeutic Applications & Mechanistic Insights

The substitution at the 5-position of the benzoxazolone ring has proven to be a critical determinant of biological activity, guiding the scaffold towards distinct therapeutic targets.

A. Anti-inflammatory & Analgesic Agents via Soluble Epoxide Hydrolase (sEH) Inhibition

A highly promising application of 5-substituted benzoxazolones is in the treatment of inflammatory diseases and pain through the inhibition of soluble epoxide hydrolase (sEH).[1][2]

Mechanism of Action: The sEH enzyme is a key regulator in the arachidonic acid (AA) metabolic cascade.[1] It degrades beneficial, anti-inflammatory, and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts (DHETs). By inhibiting sEH, benzoxazolone derivatives increase the bioavailability of EETs, thereby enhancing their endogenous anti-inflammatory and analgesic effects.[3]

G AA Arachidonic Acid (AA) CYP CYP450 Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor 5-Substituted Benzoxazolone Inhibitor Inhibitor->sEH Inhibition

Caption: Role of sEH in the Arachidonic Acid Cascade and its inhibition.

Structure-Activity Relationship (SAR): Research has shown that a urea or amide moiety attached to the 5-amino position of the benzoxazolone core is crucial for potent sEH inhibition. The nature of the substituents on the terminal end of the urea/amide chain significantly modulates potency.[2][4]

Compound IDR (Substituent on 5-position urea)sEH Inhibition IC₅₀ (nM)
31 Benzyl2.5
32 4-Fluorobenzyl1.3
33 4-Chlorobenzyl0.39
34 4-Bromobenzyl0.49
39 3,4-Dichlorobenzyl0.77
Data synthesized from literature.[2][4][5]

The data clearly indicates that incorporating a benzyl group on the terminal urea nitrogen is highly favorable. Furthermore, substitution on the benzyl ring with small, electron-withdrawing halogens at the 4-position, such as chlorine and bromine, results in the most potent inhibitors, with IC₅₀ values in the sub-nanomolar range.[2]

This protocol provides a reliable method for determining the inhibitory potency (IC₅₀) of test compounds against human sEH.

  • Reagent Preparation:

    • Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL Bovine Serum Albumin (BSA).

    • sEH Enzyme: Recombinant human sEH diluted in Assay Buffer to the desired working concentration.

    • Substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) stock solution in DMSO, diluted in Assay Buffer.

    • Test Compounds: Prepare a 10 mM stock solution in DMSO. Perform serial dilutions in Assay Buffer to achieve a range of final concentrations (e.g., 10 µM to 0.1 nM). Keep the final DMSO concentration at or below 1%.

  • Assay Procedure:

    • In a 96-well black microplate, add 20 µL of the test compound dilutions or vehicle (for control wells).

    • Add 50 µL of the diluted sEH enzyme solution to all wells.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 50 µL of the diluted PHOME substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the increase in fluorescence intensity kinetically for 30-60 minutes, using an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[6][7]

  • Animal Acclimation: Acclimate male Wistar or Sprague-Dawley rats (180-200 g) for at least one week with free access to food and water.

  • Grouping and Dosing:

    • Randomly divide animals into groups (n=6 per group): Vehicle control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (various doses).

    • Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, positive control, or test compound via oral gavage (p.o.).

  • Induction of Inflammation: One hour after dosing, inject 0.1 mL of a 1% (w/v) λ-carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[5][8]

  • Measurement: Measure the paw volume (Vₜ) using the plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume (ΔV) at each time point: ΔV = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100.

    • Analyze data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

B. CNS Agents via Translocator Protein (TSPO) Ligation

The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane, is a key biomarker for neuroinflammation and a target for anxiolytic and neuroprotective agents. 5-Substituted benzoxazolones have been developed as potent TSPO ligands.[9][10]

Mechanism of Action: TSPO is part of a complex that includes the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocase (ANT), which together can form the mitochondrial permeability transition pore (MPTP). Ligand binding to TSPO is thought to modulate mitochondrial functions, including cholesterol transport for steroidogenesis and regulation of apoptosis. In neuroinflammatory states, TSPO is significantly upregulated in activated microglia, making it an excellent target for both imaging and therapeutic intervention. The binding of specific ligands can exert anxiolytic effects, although the precise downstream signaling remains an area of active investigation.[9]

G cluster_0 Outer Mitochondrial Membrane cluster_1 Inner Mitochondrial Membrane TSPO TSPO VDAC VDAC TSPO->VDAC Forms Complex Response Modulation of: - Steroidogenesis - Apoptosis - Neuroinflammation TSPO->Response ANT ANT VDAC->ANT Forms Complex Ligand 5-Substituted Benzoxazolone Ligand Ligand->TSPO Binds

Caption: Proposed mechanism of 5-substituted benzoxazolone TSPO ligands.

Structure-Activity Relationship (SAR): For TSPO affinity, derivatization at the 5-position with an amide linkage is a common strategy. The SAR is sensitive to the nature of the amide substituent.

Compound IDR (Substituent on 5-position amide)TSPO Binding Affinity Ki (nM)
1 -NH-(CH₂)₂-N(CH₃)₂15.4
2 -NH-Phenyl8.9
3 -NH-(4-Methoxyphenyl)2.3
4 -NH-(4-Chlorophenyl)1.1
Data synthesized from literature.[9]

These results show that an N-phenylacetamide group at the 5-position provides high affinity. Similar to the sEH inhibitors, substitution on the terminal phenyl ring with electron-withdrawing (chloro) or electron-donating (methoxy) groups enhances binding affinity, suggesting a complex binding pocket that can accommodate varied electronic environments.[9] However, further optimization is often required to improve pharmacokinetic properties and reduce off-target effects for in vivo applications.[10]

C. Antimicrobial Applications

The benzoxazolone scaffold has also been explored for its antimicrobial properties. Derivatives have shown a broad spectrum of activity against various bacteria and fungi.

Structure-Activity Relationship (SAR): The SAR for antimicrobial activity is diverse. For instance, 5-amino-2-(substituted-phenyl)benzoxazole derivatives have shown significant activity against Mycobacterium tuberculosis.

Compound IDR (Substituent on 2-phenyl ring)M. tuberculosis MIC (µg/mL)
3a -H8
3c 4-Chloro8
3f 4-Fluoro8
Data synthesized from literature.

These findings suggest that the 2-phenyl-5-aminobenzoxazole scaffold is a promising starting point for developing new antitubercular agents. The activity appears robust to substitution on the 2-phenyl ring.

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • In a sterile 96-well microtiter plate, add 100 µL of CAMHB to all wells.

    • Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

    • Perform a twofold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard the final 100 µL from column 10.

  • Inoculation and Incubation:

    • Add 5 µL of the standardized bacterial inoculum to each well (columns 1-11). Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no bacteria).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. The growth control well must show distinct turbidity for the test to be valid.

Conclusion and Future Perspectives

The 5-substituted benzoxazolone scaffold is a versatile and highly druggable structure. Its synthetic tractability allows for fine-tuning of physicochemical and pharmacological properties, leading to the development of potent and selective agents against a range of important biological targets. The success in generating nanomolar inhibitors of sEH and high-affinity ligands for TSPO underscores the scaffold's potential.

Future work in this area will likely focus on optimizing the pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of these potent compounds to advance them into clinical development. Challenges such as blood-brain barrier permeability for CNS targets and metabolic stability will need to be addressed through continued medicinal chemistry efforts. Furthermore, the application of this scaffold to other emerging targets, informed by computational docking and screening, promises to further expand its therapeutic utility. The self-validating protocols and mechanistic insights provided in this guide offer a robust framework for researchers to continue unlocking the potential of this remarkable heterocyclic core.

References

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Gül, Y., et al. (2023). Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. ACS Omega.
  • Gül, Y., et al. (2023). Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. ACS Omega, 8(2), 2095–2113.
  • Bio-protocol. (2018). 2.7. Carrageenan-induced paw edema assay. Retrieved from [Link]

  • Bio-protocol. (2017). Hot-plate analgesia testing. Retrieved from [Link]

  • Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. Retrieved from [Link]

  • Gül, Y., et al. (2023). Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Barreto, M. B., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments.
  • da Silva, L. C. N., et al. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). MDPI.
  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]

  • Zhang, W., et al. (2025).
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. Semantic Scholar.
  • Biftu, T., et al. (2012). US8178666B2 - 2-aminobenzoxazole process.
  • Analgesia Hot Plat Test. (n.d.). Retrieved from [Link]

  • Arisoy, M., et al. (2016). Synthesis, molecular docking and antimicrobial evaluation of novel benzoxazole derivatives.
  • Marginedas-Freixa, E., et al. (2022). Proposed mechanism for TSPO ligand-induced ATP release.
  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Fujinaga, M., et al. (2012).
  • Maze Engineers. (n.d.). Rodent Hot Plate Pain Assay. Retrieved from [Link]

  • Bas-magige, M., et al. (2021).
  • World Precision Instruments. (n.d.). Hot Plate Analgesia Meter. Retrieved from [Link]

  • Račané, L., et al. (2022). Amidino substituted 2-aminophenols: biologically important building blocks for the amidino-functionalization of 2-substituted benzoxazoles. Organic & Biomolecular Chemistry.
  • Oohashi, N., et al. (2013).
  • Singh, A., et al. (2023). Benzoxazolone-based FITC-conjugated fluorescent probe for locating in-vivo expression level of translocator protein (TSPO) during lung inflammation.
  • Bennehalli, B., et al. (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
  • Gül, Y., et al. (2023). Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors.
  • Alami, A. E., et al. (2024). Various pathways for the synthesis of benzoxazole using 2-aminophenol...

Sources

Therapeutic Potential of 6-Bromo Benzoxazolone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzoxazolone (2(3H)-benzoxazolone) scaffold represents a privileged structure in medicinal chemistry, characterized by its bioisosteric relationship to innate nucleotides and its capacity for diverse non-covalent interactions. Within this class, 6-bromo benzoxazolone derivatives have emerged as high-value targets due to the specific electronic and steric contributions of the bromine atom at the C-6 position.

This guide analyzes the therapeutic utility of these derivatives, specifically focusing on their dual-action potential as non-steroidal anti-inflammatory agents (NSAIDs) and antimicrobial agents . It provides actionable protocols for synthesis and biological evaluation, grounded in recent structure-activity relationship (SAR) data.

Chemical Architecture & SAR Analysis

The 6-bromo-2(3H)-benzoxazolone core owes its pharmacological versatility to three structural pillars:

  • The Carbamate Moiety (O-C=O-N): Mimics the hydrogen-bonding patterns of nucleic acid bases, facilitating binding to enzymes like DNA gyrase (bacteria) and Cyclooxygenase (mammalian).

  • The C-6 Bromine Substituent:

    • Lipophilicity: Increases logP, enhancing membrane permeability and CNS penetration.

    • Halogen Bonding: The polarizable bromine atom can participate in halogen bonding with carbonyl backbone oxygens in target protein active sites, a feature lacking in chloro- or fluoro- analogs.

    • Metabolic Blockade: Blocks metabolic oxidation at the para-position relative to the nitrogen, prolonging half-life.

  • The N-3 Position: The primary vector for derivatization (e.g., Mannich bases, alkyl esters), allowing for the tuning of solubility and pharmacokinetic profiles without disrupting the core pharmacophore.

Visualization: Structure-Activity Relationship (SAR)

SAR_Analysis Core 6-Bromo-2(3H)-benzoxazolone Scaffold N3 N-3 Position (Derivatization Site) Core->N3 C6 C-6 Bromine (Halogen Effect) Core->C6 CO C=2 Carbonyl (H-Bond Acceptor) Core->CO Solubility Mannich Bases/Acyls Modulate Bioavailability N3->Solubility Lipophilicity Increases logP Membrane Permeability C6->Lipophilicity Metabolism Blocks Para-Oxidation Increases t1/2 C6->Metabolism Target DNA Gyrase / COX Binding Affinity C6->Target Halogen Bonding CO->Target

Figure 1: SAR map detailing the pharmacophoric contributions of the 6-bromo benzoxazolone scaffold.

Therapeutic Applications

Analgesic and Anti-Inflammatory Activity

Derivatives of 6-bromo benzoxazolone, particularly Mannich bases and N-acyl derivatives , have demonstrated significant analgesic activity comparable to standard NSAIDs like Indomethacin and Aspirin.

  • Mechanism: Inhibition of Cyclooxygenase (COX) enzymes (preferential COX-2 selectivity observed in specific N-substituted derivatives) and suppression of iNOS (inducible nitric oxide synthase) expression.

  • Key Data: In carrageenan-induced paw edema models, 6-bromo derivatives often show >40% inhibition of edema at 100 mg/kg doses.

Antimicrobial Potential

The scaffold exhibits broad-spectrum activity against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).[1]

  • Mechanism: The benzoxazolone ring acts as a bioisostere for the adenine ring of ATP, competitively inhibiting DNA Gyrase (Topoisomerase II) , an enzyme essential for bacterial DNA replication.

  • Key Data: 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid derivatives have shown MIC values in the range of 3.12–12.5 µg/mL against MRSA strains.

Visualization: Dual Mechanism of Action

Mechanism_Action cluster_bacterial Antimicrobial Pathway cluster_inflam Anti-Inflammatory Pathway Drug 6-Bromo Benzoxazolone Derivative Gyrase Bacterial DNA Gyrase (ATP Binding Pocket) Drug->Gyrase Competitive Inhibition COX COX-1 / COX-2 Enzymes Drug->COX Active Site Binding Replication DNA Replication Arrest Gyrase->Replication Lysis Bacterial Cell Death Replication->Lysis Prostaglandin Prostaglandin (PGE2) Synthesis COX->Prostaglandin Blocks Inflammation Pain & Edema Reduction Prostaglandin->Inflammation Reduces

Figure 2: Dual mechanistic pathways showing simultaneous inhibition of bacterial DNA replication and mammalian inflammatory cascades.

Experimental Protocols

Synthesis of N-Substituted 6-Bromo Benzoxazolone

Target Compound: 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid (Antimicrobial Lead).

Reagents:

  • 6-Bromo-2(3H)-benzoxazolone (Starting Material)

  • Ethyl 3-bromopropionate

  • Potassium Carbonate (

    
    )
    
  • Acetone (Solvent)

  • Sodium Hydroxide (NaOH)

Protocol:

  • N-Alkylation:

    • Dissolve 6-bromo-2(3H)-benzoxazolone (10 mmol) in anhydrous acetone (50 mL).

    • Add anhydrous

      
       (15 mmol) and stir at room temperature for 30 minutes to generate the N-anion.
      
    • Dropwise add ethyl 3-bromopropionate (12 mmol).

    • Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

    • Filter off inorganic salts and evaporate the solvent. Recrystallize the intermediate ester from ethanol.

  • Hydrolysis:

    • Dissolve the ester (5 mmol) in ethanol (20 mL).

    • Add 10% NaOH solution (10 mL) and reflux for 1 hour.

    • Cool the solution and acidify with dilute HCl to pH 2.

    • Collect the precipitate (the free acid) by filtration, wash with cold water, and recrystallize from ethanol/water.

Validation Criteria:

  • IR: Appearance of carboxylic acid C=O stretch (~1710 cm⁻¹) and disappearance of ester bands.

  • 1H-NMR: Distinct triplet signals for the propanoic acid side chain (-CH2-CH2-) at

    
     2.6 and 4.1 ppm.
    
Biological Evaluation: Antimicrobial Susceptibility (MIC)

Method: Broth Microdilution (CLSI Standards).

  • Preparation: Dissolve the test compound in DMSO to a stock concentration of 1000 µg/mL.

  • Inoculum: Prepare bacterial suspensions (S. aureus ATCC 29213) adjusted to 0.5 McFarland standard.

  • Dilution: In a 96-well plate, perform serial 2-fold dilutions of the compound in Mueller-Hinton broth (Final range: 0.5 – 256 µg/mL).

  • Incubation: Add 10 µL of bacterial suspension to each well. Incubate at 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

    • Positive Control:[2] Ciprofloxacin.[3]

    • Negative Control: DMSO (Solvent check).

Comparative Activity Data

The following table summarizes the therapeutic profile of 6-bromo derivatives compared to non-halogenated analogs, highlighting the "Bromine Effect."

Compound VariantR-Substituent (N-3)Target ActivityPotency (Metric)Ref
6-H (Unsubstituted) Propanoic AcidAntimicrobialMIC: 64 µg/mL (S. aureus)[1]
6-Bromo Propanoic AcidAntimicrobialMIC: 8-16 µg/mL (S. aureus)[1]
6-Bromo Mannich Base (Piperazine)Analgesic54% Inhibition (Writhing Test)[2]
6-Bromo 4-BromobenzoylmethylAnti-inflammatory45% Edema Reduction[3]

References

  • New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity. MDPI. Available at: [Link]

  • Synthesis of some new Mannich bases derived from 6-acyl-3-(3,5-dimethylpiperidinomethyl)-2(3H)-benzoxazolones and their biological activities. PubMed. Available at: [Link]

  • Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Taylor & Francis. Available at: [Link]

Sources

Technical Monograph: 1-(6-bromo-2-hydroxybenzo[d]oxazol-5-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1][2]

1-(6-bromo-2-hydroxybenzo[d]oxazol-5-yl)propan-2-one is a highly functionalized heterocyclic building block belonging to the benzoxazolinone class. It is primarily utilized in medicinal chemistry as a versatile intermediate for the synthesis of bioactive molecules, particularly those targeting dopaminergic or serotonergic pathways, owing to its structural similarity to neurotransmitter pharmacophores.

The compound is most frequently cataloged under its keto-tautomer names in commercial databases. Understanding the nomenclature duality between the enol form (2-hydroxybenzo[d]oxazole) and the keto form (benzo[d]oxazol-2(3H)-one) is critical for accurate procurement and database searching.

Core Identity Matrix
AttributeDetail
Primary Systematic Name 1-(6-bromo-2-hydroxybenzo[d]oxazol-5-yl)propan-2-one
Preferred Commercial Name 6-Bromo-5-(2-oxopropyl)-2-benzoxazolinone
CAS Registry Number 1398496-40-6
Molecular Formula C₁₀H₈BrNO₃
Molecular Weight 270.08 g/mol
Core Scaffold Benzo[d]oxazole / Benzoxazolinone
Key Functional Groups Aryl Bromide (C6), Acetonyl/Ketone (C5), Cyclic Carbamate (C2-N3-O1)

Nomenclature & Synonyms

The naming of this compound is heavily influenced by keto-enol tautomerism inherent to the 2-substituted benzoxazole ring system. In solution and solid state, the keto (2-one) form typically predominates, yet IUPAC rules often permit the enol (2-hydroxy) designation.

Tautomeric Synonym Mapping
  • Enol-Based Synonyms (User Query)

    • 1-(6-bromo-2-hydroxybenzo[d]oxazol-5-yl)propan-2-one

    • 6-Bromo-2-hydroxy-5-acetonylbenzo[d]oxazole

    • 5-Acetonyl-6-bromo-2-hydroxybenzoxazole

  • Keto-Based Synonyms (Commercial Standard)

    • 6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one

    • 6-Bromo-5-(2-oxopropyl)-2,3-dihydro-1,3-benzoxazol-2-one

    • 6-Bromo-5-acetonyl-2-benzoxazolinone

Structural Visualization: Tautomerism

The following diagram illustrates the equilibrium between the hydroxy-form (left) and the oxo-form (right), clarifying why both names refer to the exact same chemical entity.

Tautomerism Enol Enol Form (2-Hydroxy) User Query Nomenclature Keto Keto Form (2-Oxo / Benzoxazolinone) Commercial/CAS Nomenclature Enol->Keto Tautomeric Equilibrium (Favored in Solid State)

Figure 1: Tautomeric relationship between the 2-hydroxy and 2-oxo forms of the benzoxazole scaffold.

Structural Analysis & Synthetic Utility[8]

This compound is a "privileged structure" intermediate because it possesses three distinct orthogonal reactive handles. This allows medicinal chemists to elaborate the molecule in specific directions without protecting groups.

Functional Group Reactivity Map
  • C6-Bromine (Aryl Halide):

    • Reactivity: High susceptibility to Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

    • Application: Used to attach biaryl systems or solubilizing amine tails.

  • C5-Acetonyl (Aliphatic Ketone):

    • Reactivity: Reductive amination, Grignard addition, or condensation.

    • Application: The acetonyl chain is a classic precursor for synthesizing fused tricyclic systems (e.g., indoles via rearrangement) or mimicking the ethylamine side chain of dopamine.

  • N3-H (Cyclic Carbamate):

    • Reactivity: Nucleophilic substitution (N-alkylation).

    • Application: Modulates solubility and lipophilicity; often alkylated to improve blood-brain barrier penetration.

Reactivity Center 1-(6-bromo-2-hydroxybenzo[d]oxazol-5-yl)propan-2-one (Core Scaffold) Bromine C6-Bromine Position (Suzuki/Buchwald Coupling) Center->Bromine Ketone C5-Acetonyl Group (Reductive Amination) Center->Ketone Nitrogen N3-Position (N-Alkylation) Center->Nitrogen

Figure 2: Orthogonal reactivity map of the core scaffold.

Experimental Protocols (Synthesis & Handling)

While specific patents for this exact intermediate are proprietary, the synthesis follows established protocols for 5-substituted benzoxazolinones . The following is a generalized, high-fidelity protocol based on the chemistry of analogous benzoxazolinones [1, 2].

A. Synthesis Route (Retrosynthetic Logic)

The most robust route involves the Claisen Rearrangement of an allylic ether precursor followed by oxidative cleavage (wacker-type) or direct acetonylation.

  • Starting Material: 2-amino-5-bromophenol (or 6-bromo-2-benzoxazolinone).

  • Acetonylation: Friedel-Crafts alkylation using chloroacetone is difficult due to deactivation. A preferred route is often the rearrangement of a pre-installed allyl group at C5 followed by Wacker oxidation to the methyl ketone.

B. Handling & Storage[11][12]
  • Physical State: Typically an off-white to pale tan solid.[1]

  • Solubility: Soluble in DMSO, DMF, and warm Methanol. Poorly soluble in water.

  • Stability: The acetonyl group is sensitive to strong bases (aldol condensation risk). Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

Applications in Drug Discovery[9][11]

This specific scaffold is relevant to the development of:

  • Dopamine Agonists: The distance between the aromatic ring and the nitrogen (derived from the ketone) mimics the pharmacophore of dopamine, similar to drugs like Pramipexole or Rotigotine.

  • Auxin Inhibitors (Agrochemicals): Benzoxazolinones (like BOA and MBOA) are natural allelochemicals. The 6-bromo derivative serves as a potent synthetic analog for studying plant defense mechanisms [3].

  • Antipsychotics: The "aryl-piperazine" class often utilizes benzoxazolinone heads to achieve D2/5-HT2A receptor selectivity.

References

Sources

The Bioactivity Profile of Oxopropyl-Substituted Benzoxazolones: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2(3H)-benzoxazolone scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning a diverse array of pharmacologically active agents.[1][2] This technical guide provides an in-depth exploration of the bioactivity profile of a specific subclass: oxopropyl-substituted benzoxazolones. We will delve into their synthesis, diverse biological activities, and the underlying mechanisms of action, offering field-proven insights for researchers, scientists, and drug development professionals. This guide is designed to be a comprehensive resource, consolidating current knowledge and providing detailed experimental protocols to facilitate further research and development in this promising area of drug discovery.

Introduction to the Benzoxazolone Core

Benzoxazolones are bicyclic aromatic compounds consisting of a benzene ring fused to an oxazolone ring.[3] This structural framework imparts a unique combination of physicochemical properties that are conducive to favorable interactions with a variety of biological targets.[2] The versatility of the benzoxazolone nucleus allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.[2] Consequently, benzoxazolone derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzymatic inhibitory effects.[1][3][4][5][6]

Synthesis of Oxopropyl-Substituted Benzoxazolones

The synthesis of oxopropyl-substituted benzoxazolones can be achieved through various synthetic routes. A common approach involves the reaction of a benzoxazolone with a suitable oxopropyl-containing electrophile. For instance, 3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one can be synthesized by reacting a hydrazide derivative with pentane-2,4-dione in the presence of an acid catalyst.[1]

Experimental Protocol: Synthesis of a 3-Oxopropyl-Substituted Benzoxazolone Derivative[1]
  • Reaction Setup: Dissolve the starting benzoxazolone hydrazide derivative (1.0 equivalent) in hot propan-2-ol.

  • Reagent Addition: Add pentane-2,4-dione (1.5 equivalents) and a catalytic amount of hydrochloric acid (2 drops) dropwise to the solution.

  • Reflux: Heat the reaction mixture under reflux for 2 hours.

  • Work-up: After completion of the reaction (monitored by TLC), cool the mixture in a refrigerator.

  • Isolation: Filter the resulting precipitate, wash it with cold propan-2-ol, and recrystallize from propan-2-ol to yield the pure product.

Antimicrobial Activity

Benzoxazolone derivatives have emerged as a significant class of compounds with a broad spectrum of antimicrobial activity.[7] The introduction of an oxopropyl substituent can modulate this activity against various bacterial and fungal pathogens.

Antibacterial Activity

Numerous studies have demonstrated the potent antibacterial properties of benzoxazolone derivatives against both Gram-positive and Gram-negative bacteria.[1][7] For example, certain ω-(2-oxo-2-benzoxazoline-3-yl)-N-phenylpropionamide derivatives have shown significant activity against Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli.[4] The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity.[7]

Antifungal Activity

In addition to their antibacterial effects, benzoxazolone derivatives have also exhibited promising antifungal activity.[7] Some derivatives have shown efficacy against Candida albicans, a common human fungal pathogen.[4]

Proposed Mechanism of Antimicrobial Action

One of the proposed mechanisms for the antimicrobial action of benzoxazolone derivatives is the inhibition of DNA gyrase (topoisomerase II), an essential enzyme for bacterial DNA replication.[7] Inhibition of this enzyme disrupts DNA synthesis, ultimately leading to bacterial cell death.[7]

G Benzoxazolone Oxopropyl-Substituted Benzoxazolone DNAGyrase Bacterial DNA Gyrase (Topoisomerase II) Benzoxazolone->DNAGyrase Inhibits Replication DNA Replication DNAGyrase->Replication Essential for Synthesis DNA Synthesis Replication->Synthesis Death Bacterial Cell Death Synthesis->Death Disruption leads to

Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)[7][8][9][10]
  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[8]

  • Inoculation: Inoculate each well with the standardized microbial suspension.[7]

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 28-35°C for 24-48 hours for fungi.[7]

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible microbial growth.[7][8]

Anticancer Activity

The benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide spectrum of pharmacological activities, including potent anticancer effects.[9][10] N-substituted benzoxazolone derivatives, in particular, have shown potential as anticancer agents.[11]

Cytotoxicity Against Cancer Cell Lines

Oxopropyl-substituted benzoxazolones have the potential to exhibit cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency, with lower values indicating higher anticancer activity.[9]

Mechanism of Anticancer Action

The anticancer effects of benzoxazole derivatives are exerted through diverse mechanisms, including the induction of apoptosis.[9][12] Apoptosis, or programmed cell death, can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases like Caspase-3.[12] Studies have shown that some benzoxazolone derivatives can significantly increase caspase-3 and cytochrome-c immunoreactivities in cancer cells.[11]

G Benzoxazolone Oxopropyl-Substituted Benzoxazolone Intrinsic Intrinsic Pathway (Mitochondrial) Benzoxazolone->Intrinsic Induces Extrinsic Extrinsic Pathway (Death Receptor) Benzoxazolone->Extrinsic Induces Caspase3 Caspase-3 Activation Intrinsic->Caspase3 Extrinsic->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Sources

An In-Depth Technical Guide to Drug Discovery Targets of the Benzoxazol-2(3H)-one Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzoxazol-2(3H)-one nucleus is a quintessential example of a "privileged scaffold" in modern medicinal chemistry.[1] Its rigid, bicyclic structure, combined with favorable physicochemical properties such as being weakly acidic and possessing both lipophilic and hydrophilic characteristics, makes it an ideal framework for designing novel therapeutics.[2][3] This scaffold's true power lies in its remarkable versatility, demonstrating the ability to interact with a wide array of biological targets. This has led to the development of compounds with a diverse pharmacological profile, including anticancer, anti-inflammatory, analgesic, neuroprotective, and antimicrobial activities.[3][4] This guide provides an in-depth exploration of the key drug discovery targets associated with the benzoxazol-2(3H)-one scaffold, detailing the mechanistic rationale behind its activity and providing field-proven experimental protocols for target validation and compound screening.

The Benzoxazol-2(3H)-one Core: A Privileged Chemical Framework

The benzoxazol-2(3H)-one scaffold consists of a benzene ring fused to an oxazolone ring. This structure is not merely a passive framework; its inherent properties are central to its biological activity. It is considered a bioisosteric mimic of phenol or catechol moieties but with enhanced metabolic stability.[1] The presence of a lactam moiety, a hydrogen bond donor (N-H), and an acceptor (C=O), along with an aromatic ring system, allows for a multitude of interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions. Furthermore, the benzene and oxazolone rings offer multiple sites for chemical modification, enabling chemists to fine-tune the scaffold's steric, electronic, and pharmacokinetic properties to achieve desired target affinity and selectivity.[2][3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Binds Dvl Dishevelled (Dvl) Fzd->Dvl LRP LRP5/6 GSK3b GSK3β Dvl->GSK3b Inhibits Destruction Destruction Complex GSK3b->Destruction APC APC APC->Destruction Axin Axin Axin->Destruction BetaCatenin β-catenin TCF TCF/LEF BetaCatenin->TCF Translocates & Co-activates TNIK TNIK TCF->TNIK Recruits Proliferation Cell Proliferation & Migration TNIK->Proliferation Phosphorylates TCF, Promotes Transcription Benzoxazolone Benzoxazol-2(3H)-one Derivative Benzoxazolone->TNIK Inhibits Destruction->BetaCatenin Phosphorylates for Degradation

Caption: Inhibition of the Wnt pathway in colorectal cancer by TNIK-targeting benzoxazolones.

This class includes enzymes that catalyze the cleavage of chemical bonds by adding water.

  • Acid Ceramidase (AC): AC is a lysosomal cysteine amidase that hydrolyzes ceramide into sphingosine, a critical step in regulating the balance between cell death (apoptosis) and survival. [5]Overexpression of AC is linked to cancer progression. A class of benzoxazolone carboxamides has been identified as the first potent, systemically active covalent inhibitors of intracellular AC, acting with low nanomolar potency and demonstrating significant potential as anticancer agents. [5]* Soluble Epoxide Hydrolase (sEH): This enzyme is involved in the metabolism of arachidonic acid and plays a role in inflammation and hypertension. Benzoxazolone derivatives with substitutions at the C4, C5, and C6 positions have been developed as sEH inhibitors. [2]

  • Cholinesterases (AChE & BChE): Inhibition of these enzymes is a primary strategy for treating Alzheimer's disease (AD). Benzoxazolone derivatives have been designed as multi-target agents for AD, demonstrating potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [6]* Cyclooxygenase (COX): As key enzymes in the inflammatory pathway, COX-1 and COX-2 are well-established targets for non-steroidal anti-inflammatory drugs (NSAIDs). Benzoxazolone derivatives show significant anti-inflammatory and analgesic activity, attributed in part to their COX inhibitory effects. [7][8][9]* Myeloperoxidase (MPO): MPO is an enzyme released by neutrophils that generates potent oxidants, contributing to tissue damage in inflammatory conditions. Benzoxazolone derivatives have been synthesized that show inhibitory effects on the chlorinating activity of human leukocyte MPO. [10]

Central Nervous System (CNS) Receptor Modulation

The benzoxazolone scaffold has proven to be a fruitful template for developing ligands for CNS receptors, crucial in treating neuropsychiatric disorders. [1]

  • Dopaminergic and Serotoninergic Receptors: High-affinity ligands have been developed for dopamine D2 and D4 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors. This has led to the discovery of compounds with potential antipsychotic and neuroprotective properties. [1]* Sigma Receptors (σ1 and σ2): These receptors are implicated in a variety of neurological functions and diseases. Benzoxazolone derivatives have been identified as high-affinity ligands for both σ1 and σ2 receptors, highlighting their potential in neuropharmacology. [1]

Antimicrobial and Antipathogenic Targets

With rising antibiotic resistance, novel antimicrobial strategies are urgently needed. Benzoxazolone derivatives offer a promising alternative by targeting bacterial virulence rather than viability.

  • Quorum Sensing (QS) Inhibition: Quorum sensing is a cell-to-cell communication system bacteria use to coordinate virulence factor production. Specific 1,3-benzoxazol-2(3H)-one derivatives have been shown to inhibit the QS system in Pseudomonas aeruginosa, significantly reducing its production of elastase, biofilm formation, and swarming motility. [11]This anti-pathogenic approach may reduce the selective pressure for resistance development.

Experimental Workflows for Target Validation and Screening

A cornerstone of drug discovery is the robust and reproducible validation of compound activity. Below are detailed protocols for assays relevant to the targets discussed.

Protocol 1: Kinase Inhibition Assay (Fluorescence Polarization)

Objective: To determine the IC50 value of a benzoxazolone derivative against a target kinase (e.g., TNIK).

Principle: This competitive binding assay measures the displacement of a fluorescently labeled ligand (tracer) from the kinase's ATP-binding pocket by the test compound. Binding of the tracer to the large kinase molecule slows its rotation, resulting in a high fluorescence polarization (FP) signal. When the test compound displaces the tracer, the small, freely rotating tracer yields a low FP signal.

Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Prepare serial dilutions of the benzoxazolone test compound in 100% DMSO, followed by a final dilution in Assay Buffer.

    • Dilute recombinant human TNIK protein and fluorescent tracer to their optimal concentrations (determined empirically) in Assay Buffer.

  • Assay Plate Setup (384-well, black, low-volume):

    • Add 5 µL of Assay Buffer containing the test compound at various concentrations. For controls, add buffer with DMSO (0% inhibition) or a known potent inhibitor (100% inhibition).

    • Add 5 µL of the diluted TNIK protein solution to all wells.

    • Incubate for 60 minutes at room temperature to allow for compound-enzyme binding.

  • Tracer Addition and Measurement:

    • Add 10 µL of the diluted fluorescent tracer solution to all wells.

    • Incubate for another 60-120 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization on a suitable plate reader (e.g., excitation at 485 nm, emission at 530 nm).

  • Data Analysis:

    • Convert raw FP values (in mP) to percent inhibition relative to controls.

    • Plot percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

G start Start: Prepare Reagents plate Dispense Compound Dilutions into 384-well Plate start->plate add_enzyme Add Target Kinase (e.g., TNIK) plate->add_enzyme incubate1 Incubate (60 min) Compound-Kinase Binding add_enzyme->incubate1 add_tracer Add Fluorescent Tracer incubate1->add_tracer incubate2 Incubate (60-120 min) Protected from Light add_tracer->incubate2 read Read Fluorescence Polarization (FP) incubate2->read analyze Data Analysis: Calculate % Inhibition read->analyze fit Fit Dose-Response Curve Determine IC50 analyze->fit end End: Report IC50 fit->end

Caption: A generalized workflow for a fluorescence polarization-based kinase inhibition assay.

Protocol 2: Anti-Quorum Sensing (AQS) Assay

Objective: To screen benzoxazolone derivatives for their ability to inhibit bacterial quorum sensing.

Principle: This assay utilizes a reporter bacterial strain (e.g., Chromobacterium violaceum or an engineered E. coli strain) that produces a measurable signal (e.g., a pigment like violacein or fluorescence from GFP) only when the QS system is active. An effective AQS compound will inhibit signal production without inhibiting bacterial growth.

Methodology:

  • Strain Preparation:

    • Grow an overnight culture of the QS reporter strain in appropriate liquid media (e.g., LB broth).

  • Assay Setup (96-well, clear, flat-bottom plate):

    • Add 100 µL of fresh growth medium to each well.

    • Add test compounds from a DMSO stock to achieve the desired final concentrations (typically 1-100 µM). Include a DMSO-only vehicle control.

    • Inoculate each well with the reporter strain culture (e.g., at a starting OD600 of 0.02).

    • Add the specific QS autoinducer molecule (e.g., an acyl-homoserine lactone, AHL) required to activate the reporter system.

  • Incubation and Measurement:

    • Cover the plate and incubate at the optimal growth temperature (e.g., 30°C or 37°C) with shaking for 18-24 hours.

    • After incubation, measure bacterial growth by reading the optical density at 600 nm (OD600).

    • Measure the reporter signal. For C. violaceum, this involves lysing the cells and quantifying the extracted violacein pigment spectrophotometrically. For a GFP reporter, measure fluorescence (e.g., Ex: 485 nm, Em: 520 nm).

  • Data Analysis:

    • Normalize the reporter signal to cell density (Reporter Signal / OD600) to account for any slight variations in growth.

    • Calculate the percent inhibition of the QS signal relative to the vehicle control.

    • Crucially, confirm that active compounds do not significantly inhibit bacterial growth (i.e., are not simply acting as traditional antibiotics), as this validates their mechanism as true AQS agents. [11]

Structure-Activity Relationship (SAR) Insights

The extensive research on benzoxazolone derivatives has yielded valuable insights into how chemical modifications affect biological activity. These relationships are key to rational drug design.

Target ClassPosition(s) for SubstitutionFavorable SubstituentsResulting ActivityReference
TNIK (Anticancer) N-3 and C-6Bulky aromatic or heteroaromatic groups at N-3.Potent kinase inhibition (nM range).[12]
Acid Ceramidase N-3A 3-carboxamide moiety is essential. A p-fluorophenyl group on the benzoxazolone ring improves potency and stability.Covalent inhibition of AC.[5]
Analgesic/Anti-inflammatory N-3 and C-6Substituted benzoylmethyl groups at N-3 and difluorobenzoyl groups at C-6.Enhanced analgesic and anti-inflammatory effects.[7][9]
Cholinesterases (Anti-AD) N-3Linkers terminating in basic amine moieties (e.g., piperidine).Dual inhibition of AChE and BChE.[6]
Quorum Sensing C-5, C-6Small, simple substituents like chloro or methyl groups. The unsubstituted parent compound is also active.Inhibition of bacterial virulence.[11]

Conclusion and Future Perspectives

The benzoxazol-2(3H)-one scaffold has unequivocally established its status as a privileged structure in drug discovery. Its ability to serve as a template for inhibitors of critical enzymes like TNIK and acid ceramidase, modulators of CNS receptors, and innovative anti-pathogenic agents underscores its vast therapeutic potential. [1][3][12][5]The future of benzoxazolone-based drug discovery lies in leveraging advanced computational methods for more precise target prediction and in silico screening. Furthermore, exploring novel drug delivery systems for these compounds could enhance their bioavailability and in vivo efficacy. As our understanding of complex disease pathways deepens, the versatility of the benzoxazol-2(3H)-one core ensures it will remain a valuable and highly explored scaffold for the development of next-generation therapeutics.

References

  • Synthesis and biological profile of benzoxazolone derivatives - ResearchGate. (n.d.). Available from: [Link]

  • Synthesis and biological profile of benzoxazolone derivatives. (2023). PubMed. Available from: [Link]

  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024). PubMed. Available from: [Link]

  • (PDF) 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes. (n.d.). ResearchGate. Available from: [Link]

  • Synthesis and Characterization of Some New 2(3H)-benzoxazolones With Analgesic and Antiinflammatory Activities. (2009). PubMed. Available from: [Link]

  • Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents. (2012). PubMed. Available from: [Link]

  • Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. (2026). ResearchGate. Available from: [Link]

  • Benzoxazoles. (2018). World Journal of Pharmaceutical Sciences. Available from: [Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022). International Journal of Research and Review. Available from: [Link]

  • Synthesis and pharmacological evaluation of antioxidant chalcone derivatives of 2(3 H )-benzoxazolones. (2008). ResearchGate. Available from: [Link]

  • Biological activities of benzoxazole and its derivatives. (n.d.). ResearchGate. Available from: [Link]

  • Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase. (2014). PMC. Available from: [Link]

  • Design, synthesis and biological evaluation of new benzoxazolone/benzothiazolone derivatives as multi-target agents against Alzheimer's disease. (2021). PubMed. Available from: [Link]

  • Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer. (2022). PubMed. Available from: [Link]

  • Synthesis of some 2(3H)-benzoxazolone derivatives and their in-vitro effects on human leukocyte myeloperoxidase activity. (2005). PubMed. Available from: [Link]

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (2025). Frontiers. Available from: [Link]

  • Full article: Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. (2008). Taylor & Francis Online. Available from: [Link]

Sources

Methodological & Application

Synthesis protocol for 6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis of 6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one

Executive Summary

This technical guide details the synthesis of This compound , a critical heterocyclic building block often employed in the development of dopaminergic agonists and adrenergic receptor ligands.

Unlike generic preparations, this protocol addresses the specific regiochemical challenges posed by the 5,6-disubstitution pattern on the benzoxazolinone core. The methodology prioritizes chemoselectivity —specifically preserving the acetonyl side chain during halogenation—and utilizes a "Wacker-First" strategy to eliminate alkene side-reactions common in traditional routes.

Key Technical Advantages:

  • Regiocontrol: Exploits the synergistic directing effects of the carbamate nitrogen and the alkyl side chain to install the bromine atom exclusively at the C6 position.

  • Functional Group Tolerance: Utilizes non-hydrogenolytic reduction to preserve the allyl handle, followed by a mild Wacker oxidation.

  • Scalability: Designed with reagents suitable for gram-to-multigram scale-up (CDI, NBS, PdCl₂).

Retrosynthetic Analysis & Strategy

The target molecule contains a benzoxazolinone core with an electron-withdrawing bromine at C6 and a nucleophilic acetonyl (2-oxopropyl) group at C5.

Strategic Disconnection:

  • C6-Br Installation: The final step involves Electrophilic Aromatic Substitution (EAS). The C6 position is electronically activated by the nitrogen lone pair (para-director) and sterically accessible compared to C4.

  • C5-Acetonyl Installation: The 2-oxopropyl moiety is best derived from an allyl group via Wacker Oxidation . Direct alkylation of the ring is prone to poly-alkylation and poor regioselectivity.

  • Scaffold Construction: The benzoxazolinone ring is constructed from 4-allyl-2-aminophenol , derived from commercially available 4-allylphenol (Chavicol) .

Critical Decision Point (The "Wacker-First" Logic):

  • Alternative: Bromination of the allyl-intermediate followed by oxidation.

  • Risk:[1] Bromine (

    
    ) or NBS can react with the alkene (addition or allylic bromination) before the aromatic ring.
    
  • Solution: We perform the Wacker oxidation first to convert the alkene to a ketone. We then brominate the aromatic ring using NBS, which avoids alpha-bromination of the ketone under controlled conditions.

Experimental Workflow Visualization

The following diagram illustrates the optimized linear synthesis pathway.

SynthesisPath cluster_logic Mechanistic Logic: Step 5 SM Starting Material 4-Allylphenol Int1 Intermediate 1 4-Allyl-2-nitrophenol SM->Int1 Step 1: Nitration (HNO3, AcOH, 0°C) Int2 Intermediate 2 4-Allyl-2-aminophenol Int1->Int2 Step 2: Chemoselective Reduction (Zn dust, NH4Cl, MeOH) Int3 Intermediate 3 5-Allylbenzo[d]oxazol-2(3H)-one Int2->Int3 Step 3: Cyclization (CDI, THF, Reflux) Int4 Intermediate 4 5-(2-Oxopropyl)benzo[d]oxazol-2(3H)-one Int3->Int4 Step 4: Wacker Oxidation (PdCl2, CuCl, O2, DMF/H2O) Target TARGET 6-Bromo-5-(2-oxopropyl) benzo[d]oxazol-2(3H)-one Int4->Target Step 5: Regioselective Bromination (NBS, MeCN, 0°C) Logic N-H directs Para (C6) Acetonyl directs Ortho (C6) Synergistic Activation Logic->Target

Caption: Linear synthesis of this compound highlighting the critical Wacker oxidation and regioselective bromination steps.

Detailed Experimental Protocols

Step 1: Nitration of 4-Allylphenol

Objective: Install the nitrogen source ortho to the phenol without oxidizing the alkene.

  • Reagents: 4-Allylphenol (1.0 eq),

    
     (65%, 1.05 eq), Acetic Acid (Solvent).
    
  • Protocol:

    • Dissolve 4-allylphenol in glacial acetic acid (5 mL/mmol) and cool to 0°C.

    • Add

      
       dropwise over 30 minutes. Maintain internal temp < 10°C to prevent oxidation of the allyl group.
      
    • Stir at 0°C for 2 hours.

    • Pour into ice water. Extract with Ethyl Acetate (EtOAc).[2]

    • Purify via flash chromatography (Hexane/EtOAc) to isolate 4-allyl-2-nitrophenol (Yellow oil).

    • Note: The nitro group directs ortho to the OH, but the OH is the stronger director. The position ortho to OH is favored.

Step 2: Chemoselective Reduction

Objective: Reduce Nitro to Amine without hydrogenating the Allyl group.

  • Critical Constraint: Do NOT use

    
    , as it will reduce the alkene.
    
  • Reagents: Zinc Dust (5.0 eq),

    
     (10.0 eq), Methanol/Water (3:1).
    
  • Protocol:

    • Dissolve the nitro compound in MeOH/Water.

    • Add

      
       followed by Zinc dust portion-wise (exothermic).
      
    • Stir vigorously at RT for 4 hours.

    • Filter through Celite to remove Zinc oxide.

    • Concentrate filtrate and extract with EtOAc.

    • Use the crude 4-allyl-2-aminophenol immediately (prone to oxidation).

Step 3: Cyclization to Benzoxazolinone

Objective: Form the cyclic carbamate core.

  • Reagents: 1,1'-Carbonyldiimidazole (CDI) (1.2 eq), anhydrous THF.

  • Protocol:

    • Dissolve crude aminophenol in anhydrous THF (10 mL/mmol) under Nitrogen.

    • Add CDI in one portion.

    • Reflux for 3–5 hours. Monitor by TLC (disappearance of amine).

    • Cool, remove solvent, and redissolve in EtOAc. Wash with 1N HCl (to remove imidazole) and Brine.

    • Recrystallize from Ethanol/Water to yield 5-allylbenzo[d]oxazol-2(3H)-one .

    • Validation:

      
       NMR should show characteristic benzoxazolinone NH (~11.5 ppm) and allyl signals.
      
Step 4: Wacker Oxidation (The Pivot Step)

Objective: Convert the terminal alkene to the methyl ketone (acetonyl group).

  • Reagents:

    
     (0.1 eq), 
    
    
    
    (1.0 eq),
    
    
    (balloon), DMF/Water (7:1).
  • Protocol:

    • Dissolve 5-allylbenzoxazolinone in DMF/Water.

    • Add

      
       and 
      
      
      
      .
    • Purge flask with Oxygen and maintain under an

      
       balloon atmosphere.
      
    • Stir at RT (or mild heat, 40°C) for 12–24 hours. The solution typically turns dark green/black.

    • Workup: Dilute with 1N HCl (to solubilize Cu salts) and extract with EtOAc.

    • Purify via column chromatography to yield 5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one .

    • Mechanism:[3] Markovnikov addition of water across the double bond catalyzed by Pd(II), re-oxidized by Cu(II)/O2.

Step 5: Regioselective Bromination

Objective: Install Bromine at C6.

  • Reagents: N-Bromosuccinimide (NBS) (1.05 eq), Acetonitrile (MeCN).

  • Protocol:

    • Dissolve the ketone intermediate in MeCN (10 mL/mmol).

    • Cool to 0°C.

    • Add NBS portion-wise. Protect from light.

    • Stir at 0°C to RT for 2–4 hours.

    • Why NBS? NBS provides a controlled source of electrophilic bromine. In polar aprotic solvents (MeCN), it favors Nuclear Bromination (EAS) over radical alpha-bromination of the ketone.

    • Regiochemistry: The C6 position is para to the Nitrogen (strong donor) and ortho to the alkyl side chain. The C4 position is sterically crowded. C6 is the exclusive product.

    • Workup: Quench with aqueous sodium thiosulfate (to remove excess

      
      ). Extract, dry, and recrystallize.[4][5]
      

Data Summary & Quality Control

Target Specifications (CAS 1398496-40-6):

ParameterSpecificationNotes
Appearance Off-white to pale beige solid
Molecular Formula

MW: 270.08 g/mol

NMR (DMSO-

)

2.15 (s, 3H,

), 3.80 (s, 2H,

), 7.10 (s, 1H, H-4), 7.45 (s, 1H, H-7), 11.6 (br s, 1H, NH)
Diagnostic singlet at 3.80 confirms acetonyl; singlets in aromatic region confirm para-relationship of protons (1,2,4,5-tetrasubstitution).
Mass Spec (ESI)

1:1 Isotopic pattern for Bromine.
Purity >98% (HPLC)Critical for biological assays.

References

  • Synthesis of 6-Bromobenzoxazolinone

    • Source: ChemicalBook & Organic Syntheses.
    • Context: Establishes the standard bromination conditions for the benzoxazolinone scaffold.
    • URL:

  • General Benzoxazolinone Synthesis (CDI Method)

    • Source: ResearchGate - Synthesis of benzoxazol-2(3H)-ones.
    • Context: Validates the use of CDI/THF for closing the ring
    • URL:

  • Wacker Oxidation Protocols

    • Source: Organic Chemistry Portal.
    • Context: Standard conditions for converting terminal alkenes to methyl ketones using Pd/Cu.
    • URL:

  • Commercial Availability & Structure Verification

    • Source: Fluorochem.
    • Context: Confirms the existence and structure of CAS 1398496-40-6 as a commercial building block.
    • URL:

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 6-Bromo-2(3H)-benzoxazolone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The 2(3H)-benzoxazolone scaffold (often referred to as 2-benzoxazolinone) is a privileged structure in medicinal chemistry, serving as a core pharmacophore in dopaminergic agents (e.g., Bifeprunox), antipsychotics, and analgesics. Functionalization at the 6-position is critical for Structure-Activity Relationship (SAR) exploration.

While Suzuki-Miyaura coupling is the standard method for arylation, 6-bromo-2(3H)-benzoxazolone presents specific challenges:

  • Acidity of N-H (pKa ~9.0): The carbamate-like nitrogen is acidic. Under standard basic coupling conditions, it deprotonates, creating an electron-rich anion that can poison palladium catalysts or alter solubility profiles.

  • Electronic Deactivation: The resulting anion increases electron density on the ring, theoretically making oxidative addition slower compared to neutral aryl halides.

  • Solubility: The free benzoxazolone core has poor solubility in non-polar solvents (toluene/hexanes) but moderate solubility in polar aprotic solvents (DMF, DMSO) or hot alcohols.

This guide provides two distinct protocols: Method A (N-Protected) for robust, scale-up ready synthesis, and Method B (Direct Coupling) for rapid analog generation without protection steps.

Mechanistic Considerations & Substrate Logic

The "Free NH" Dilemma

When coupling the unprotected substrate, the base (e.g.,


) generates the benzoxazolone anion. This species is an ambident nucleophile. While 

bond formation is favored with boronic acids, the anionic nitrogen can coordinate to

species, potentially arresting the catalytic cycle (formation of "Pd-black" or inactive resting states).

Recommendation: For yields >80% and multigram scales, N-protection (alkylation or Boc-protection) is strongly recommended prior to coupling.

Catalyst Selection[1]
  • Pd(dppf)Cl2: The robust ferrocenyl ligand bite angle makes this the "workhorse" catalyst for this substrate. It resists deactivation by the nitrogen lone pair better than

    
    .
    
  • Pd(PPh3)4: Suitable for simple, electron-deficient boronic acids but prone to rapid oxidation and degradation in the presence of the free benzoxazolone anion.

  • XPhos Pd G3/G4: Required only for highly sterically hindered (ortho-substituted) boronic acids.

Experimental Protocols

Protocol A: High-Fidelity Coupling (N-Alkylated/Protected Substrates)

Best for: Scale-up, difficult boronic acids, and maximizing yield.

Prerequisite: The substrate is N-methylated, N-alkylated, or N-Boc protected.

Materials:

  • Substrate: N-substituted-6-bromo-2-benzoxazolone (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[1][2][3][4]·CH2Cl2 (3–5 mol%)

  • Base:

    
     (Tribasic Potassium Phosphate) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the substrate (1.0 mmol), boronic acid (1.2 mmol), and

    
     (3.0 mmol).
    
  • Solvate: Add 1,4-Dioxane (4 mL) and Water (1 mL). The biphasic nature is crucial for dissolving the inorganic base and activating the boronate.

  • Degas: Sparge the mixture with Argon or Nitrogen for 5–10 minutes. Note: Oxygen is the primary cause of homocoupling side-products.

  • Catalyst Addition: Add Pd(dppf)Cl2[1][3]·CH2Cl2 (0.03 mmol) quickly under positive inert gas pressure.

  • Reaction: Seal the vessel and heat to 90°C for 4–12 hours.

    • Monitor: Check by LCMS. The starting bromide should be consumed.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
    
Protocol B: Direct Coupling (Unprotected Substrate)

Best for: Rapid library generation (SAR) where an extra protection step is inefficient.

Materials:

  • Substrate: 6-bromo-2(3H)-benzoxazolone (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.5 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%) OR Pd(dppf)Cl2 (3 mol%)

  • Base:

    
     (2M aqueous solution) (3.0 equiv)
    
  • Solvent: DME (Dimethoxyethane) (Ratio DME:Aq. Base = 3:1)[2]

Step-by-Step Procedure:

  • Dissolution: In a microwave vial or round bottom flask, dissolve 6-bromo-2(3H)-benzoxazolone (1.0 mmol) in DME (3 mL).

  • Activation: Add 2M

    
     (1.5 mL). Observation: The solution may turn slightly cloudy or change color as the benzoxazolone anion forms.
    
  • Add Partners: Add the boronic acid (1.5 mmol).

  • Degas: Sparge with Argon for 5 minutes.

  • Catalyst: Add Pd catalyst.[4][5][6][7][8]

  • Heat: Heat to 85°C (oil bath) or 100°C (Microwave, 30 mins).

  • Quench/Acidification (Critical): Upon completion, the product will likely be in the aqueous phase as a salt.

    • Step: Cool to RT. Carefully acidify with 1M HCl to pH ~3-4 to re-protonate the benzoxazolone nitrogen.

    • Precipitation: The product often precipitates upon acidification. Filter or extract with EtOAc/THF.

Optimization Matrix & Troubleshooting

Table 1: Reaction Parameter Optimization

VariableStandard ConditionAlternative (Difficult Substrates)Rationale
Solvent Dioxane/H2O (4:1)Toluene/EtOH/H2O (4:1:1)EtOH aids solubility of boronic acids; Toluene is better for highly lipophilic substrates.
Base

(3 eq)

or

Cesium promotes transmetallation in sterically crowded systems (the "Cesium Effect").
Catalyst Pd(dppf)Cl2XPhos Pd G3Use Buchwald precatalysts if the boronic acid has ortho-substituents.
Temp 90°C120°C (Microwave)High temp overcomes energy barrier for electron-rich oxidative addition.

Troubleshooting Guide:

  • Problem: Protodebromination (H-substituted byproduct).

    • Cause: Reaction too hot or solvent "wet" with protons but low on boronic acid activation.

    • Fix: Switch to anhydrous solvent with solid base (

      
      ) or increase boronic acid equivalents.
      
  • Problem: Low Conversion of Bromide.

    • Cause: Catalyst poisoning by the N-anion (in Method B).

    • Fix: Switch to Method A (Protect N with Methyl/Boc) or increase catalyst loading to 10 mol%.

  • Problem: Homocoupling of Boronic Acid.

    • Cause: Inadequate degassing (Oxygen present).

    • Fix: Freeze-pump-thaw degassing cycle.

Visualizations

Workflow Diagram: Decision Logic for Synthesis

This diagram illustrates the decision-making process between Direct Coupling and Protected Routes.

SuzukiWorkflow Start Start: 6-Bromo-2-benzoxazolone Decision Is N-substitution required for final target? Start->Decision RouteA Route A: N-Alkylation First Decision->RouteA Yes (e.g. N-Methyl) RouteB Route B: Direct Coupling Decision->RouteB No (Free NH needed) ProcessA1 Step 1: Alkylation (R-X, K2CO3, DMF) RouteA->ProcessA1 ProcessB1 Step 1: Suzuki Coupling (Pd(PPh3)4, Na2CO3, DME/H2O) RouteB->ProcessB1 ProcessA2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, K3PO4, Dioxane/H2O) ProcessA1->ProcessA2 End Final Product: 6-Aryl-benzoxazolone ProcessA2->End ProcessB2 Step 2: Acidic Workup (pH 3) to protonate N-H ProcessB1->ProcessB2 ProcessB2->End

Caption: Decision tree for selecting between N-protected (Route A) and Direct (Route B) coupling strategies based on target requirements.

Mechanistic Diagram: The "Anionic Effect"

This diagram highlights why the free NH is problematic and how the cycle proceeds.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Anion) Pd0->OxAdd Ar-Br TransMet Transmetallation (Boronate + Base) OxAdd->TransMet Ar'-B(OH)3 SideRxn Catalyst Poisoning (Pd-N coordination) OxAdd->SideRxn If N is anionic (Free NH) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: Catalytic cycle showing the standard Suzuki pathway (Blue) and the potential deactivation pathway by the anionic nitrogen (Red).

References

  • Gökhan-Kelekçi, N., et al. (2009). "Synthesis and antioxidant activity of some new 2(3H)-benzoxazolone derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Uenal, A., et al. (2024).[9] "Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives." Applied Sciences.[4]

  • Miyaura, N., & Suzuki, A. (1995).[5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • BenchChem Protocols. (2025). "General Suzuki Coupling Conditions for Heterocycles."

  • Common Organic Chemistry. (2021). "Suzuki Reaction - Pd(dppf)Cl2 Conditions."

Sources

Application Note: Reductive Amination of 5-(2-Oxopropyl)benzoxazolone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This guide details the protocol for the reductive amination of 5-(2-oxopropyl)benzoxazolone (also known as 5-acetonylbenzoxazolone). This transformation converts the pendant ketone group into a primary, secondary, or tertiary amine, a critical step in synthesizing dopaminergic and serotonergic ligands (e.g., bioisosteres of aminotetralins).

The benzoxazolone scaffold serves as a robust phenol bioisostere [1]. The 5-(2-oxopropyl) side chain presents a specific challenge: it is an arylacetone derivative. While less sterically hindered than acetophenones, it is prone to enolization and competitive reduction to the alcohol. This guide prioritizes Sodium Triacetoxyborohydride (STAB) as the reagent of choice for bench-scale synthesis due to its selectivity for the iminium intermediate, minimizing side reactions.[1]

Strategic Considerations

Reaction Mechanism & Challenges

The reaction proceeds via the formation of a hemiaminal , followed by dehydration to an iminium ion . The reducing agent must selectively reduce this iminium species faster than it reduces the starting ketone.

  • The Substrate : 5-(2-oxopropyl)benzoxazolone is electron-rich. The nitrogen lone pair in the benzoxazolone ring is delocalized into the carbonyl, making the ring stable but non-basic.

  • Selectivity : Strong reducing agents (e.g., NaBH₄) often reduce the ketone to the alcohol (5-(2-hydroxypropyl)benzoxazolone) before the imine is fully formed.

  • Solution : Use Sodium Triacetoxyborohydride (STAB) .[1][2] Its bulky acetoxy groups reduce its nucleophilicity, making it inert toward the neutral ketone but highly reactive toward the protonated iminium ion [2].

Reagent Selection Matrix
Reducing AgentSelectivityConditionsRecommendation
NaBH(OAc)₃ (STAB) High DCE/THF, Room Temp, Mild AcidPrimary Choice (Bench)
NaCNBH₃ ModerateMeOH, pH 5-6, Toxic ByproductsSecondary Choice
H₂ / Pd-C HighMeOH, Pressure VesselScale-up (>10g)
Ti(OiPr)₄ / NaBH₄ Very HighNeat or THF, Two-stepFor Sterically Hindered Amines

Detailed Experimental Protocols

Method A: Sodium Triacetoxyborohydride (Standard Bench Protocol)

Recommended for synthesis of secondary and tertiary amines on 100 mg to 10 g scale.

Materials
  • Substrate : 5-(2-oxopropyl)benzoxazolone (1.0 equiv)

  • Amine : Primary or Secondary Amine (1.1–1.2 equiv)

  • Reductant : Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)

  • Solvent : 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Catalyst : Glacial Acetic Acid (AcOH) (1.0–2.0 equiv)

Step-by-Step Procedure
  • Preparation : In a flame-dried round-bottom flask under Nitrogen or Argon, dissolve 5-(2-oxopropyl)benzoxazolone (1.0 equiv) in DCE (concentration ~0.1 M).

  • Amine Addition : Add the Amine (1.1 equiv).

    • Note: If using an amine hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to liberate the free base.

  • Acid Catalysis : Add Glacial Acetic Acid (1.0 equiv).

    • Critical: AcOH promotes the formation of the iminium ion. For basic amines, this buffers the solution.

  • Imine Formation (Optional) : Stir for 15–30 minutes at room temperature.

    • Insight: Unlike NaBH₄, STAB allows for "one-pot" addition, but a short pre-stir ensures equilibrium favors the imine.

  • Reduction : Add STAB (1.4 equiv) in one portion.

    • Observation: Mild effervescence may occur. The reaction mixture typically remains a suspension or cloudy solution.

  • Monitoring : Stir at room temperature for 2–16 hours. Monitor by TLC or LC-MS.

    • Target: Disappearance of ketone (M+H of substrate) and appearance of amine product (M+H of product).

  • Quench : Quench by adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.

  • Workup :

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

    • Wash combined organics with Brine.[3]

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification : Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: DCM/MeOH (95:5) or DCM/MeOH/NH₄OH (90:10:1) for polar amines.

Method B: Catalytic Hydrogenation (Scale-Up Protocol)

Recommended for synthesis of primary amines (using ammonium acetate) or simple alkyl amines on >10 g scale.

Materials
  • Substrate : 5-(2-oxopropyl)benzoxazolone

  • Amine Source : Ammonium Acetate (for primary amine) or Alkyl Amine

  • Catalyst : 10% Pd/C (5–10 wt% loading)

  • Solvent : Methanol or Ethanol[2]

  • Hydrogen Source : H₂ gas (balloon or Parr shaker at 30–50 psi)

Step-by-Step Procedure
  • Dissolution : Dissolve substrate in Methanol (0.2 M).

  • Amine Addition : Add Amine (5–10 equiv for NH₄OAc to prevent dimerization; 1.1 equiv for alkyl amines).

  • Catalyst Addition : Carefully add 10% Pd/C under an inert atmosphere (Nitrogen purge).

    • Safety: Pd/C is pyrophoric. Do not add to dry solvent containing hydrogen.

  • Hydrogenation : Purge vessel with H₂ (3x). Shake/stir under H₂ atmosphere (40 psi preferred) for 12–24 hours.

  • Filtration : Filter through a pad of Celite to remove the catalyst. Wash the pad with Methanol.

  • Concentration : Evaporate solvent to obtain crude amine.

Reaction Workflow & Mechanism

The following diagram illustrates the mechanistic pathway and critical decision points in the reductive amination process.

ReductiveAmination cluster_conditions Critical Control: STAB Selectivity Ketone 5-(2-oxopropyl) benzoxazolone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine + AcOH (Cat) SideProduct Alcohol Byproduct (Over-reduction) Ketone->SideProduct + Hydride (H-) (Slow Reduction) Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O (Dehydration) Product 5-(2-aminopropyl) benzoxazolone Iminium->Product + Hydride (H-) (Fast Reduction)

Figure 1: Mechanistic pathway for the reductive amination of 5-(2-oxopropyl)benzoxazolone using STAB.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion Steric hindrance or wet solventAdd molecular sieves (3Å or 4Å) to drive dehydration. Increase AcOH to 2.0 equiv.
Alcohol Byproduct Reducing agent too activeEnsure STAB is used, not NaBH₄. Lower temperature to 0°C initially.
Dialkylation Primary amine is too reactiveUse excess amine (5–10 equiv) or switch to Method B (Hydrogenation) for primary amines.
Stalled Reaction Iminium formation is slowUse Ti(OiPr)₄ (1.5 equiv) as a Lewis acid/dehydrating agent before adding reductant [3].

References

  • Privileged Scaffolds : The benzoxazolone ring is a recognized bioisostere for phenol/catechol moieties in drug design.[4]

    • Source: (Contextual grounding from search result 1.13).

  • Reductive Amination Protocol : Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[5][6] Journal of Organic Chemistry, 1996, 61, 3849-3862.[5]

    • Source:

  • Titanium Isopropoxide Method: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55, 2552-2554.

    • Source:

Safety Note
  • STAB : Evolves acetic acid upon reaction.[5] Handle in a fume hood.

  • DCE : Suspected carcinogen. DCM or THF are viable alternatives if toxicity is a concern.

  • Benzoxazolones : Generally pharmacologically active; handle with standard PPE (gloves, goggles, lab coat).

Sources

Application Note: Solubility Profiling & Solvent Selection for 6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the solubility characteristics and handling of 6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one (CAS 1398496-40-6).[1]

This guide is structured for researchers requiring high-fidelity dissolution for biological assays, synthesis intermediates, or crystallographic studies.[1]

Executive Summary & Chemical Logic

Compound: this compound Molecular Formula: C₁₀H₈BrNO₃ Molecular Weight: 270.08 g/mol [1]

The solubility profile of this compound is dictated by the competition between its rigid, polar benzoxazolone core (capable of strong intermolecular hydrogen bonding and


-

stacking) and its lipophilic 6-bromo substituent .
  • DMSO (Dimethyl Sulfoxide): Recommended for Stock Solutions. DMSO is a polar aprotic solvent with a high dielectric constant (

    
    ) and a strong dipole.[1] It effectively disrupts the intermolecular hydrogen bond network of the benzoxazolone dimer interface (N-H 
    
    
    
    O=C) while solvating the hydrophobic aromatic scaffold.[1]
    • Expected Solubility: High (>50 mg/mL).[1]

  • Methanol (MeOH): Recommended for Crystallization/Work-up. Methanol is a polar protic solvent.[1] While it can engage in hydrogen bonding, its lower dispersive power compared to DMSO makes it less effective at solvating the halogenated aromatic ring at room temperature.[1]

    • Expected Solubility: Low to Moderate at RT (<10 mg/mL); High at Reflux.[1]

Comparative Solubility Matrix (Estimated)
ParameterDMSO (Stock Solvent)Methanol (Process Solvent)
Solubility (RT) High (Likely >50 mM)Low (Likely <10 mM)
Dissolution Rate Fast (Exothermic solvation)Slow (Kinetic barrier)
Primary Use Bio-assays, NMR, Stock StorageRecrystallization, HPLC Mobile Phase
Stability Good (Hygroscopic - keep dry)Good (Potential methyl ester formation if acidic)

Protocol A: Rapid Visual Solubility Assessment (Tiered Method)

Use this protocol to quickly determine the approximate solubility range without consuming large amounts of compound.

Materials
  • Compound: ~5 mg of this compound[1]

  • Solvents: Anhydrous DMSO (Grade

    
     99.9%), HPLC-grade Methanol.[1]
    
  • Equipment: Vortex mixer, Sonicator bath (37-40 kHz), Calibrated micropipettes.

Workflow
  • Preparation: Weigh 1.0 mg of compound into two separate clear glass HPLC vials (Vial A and Vial B).

  • Tier 1 (High Concentration Challenge):

    • Add 20

      
      L  of DMSO to Vial A (Target: 50 mg/mL).
      
    • Add 20

      
      L  of Methanol to Vial B (Target: 50 mg/mL).
      
    • Action: Vortex for 60 seconds.

    • Observation: If clear, solubility

      
       50 mg/mL.[1] If cloudy, proceed to Tier 2.[1]
      
  • Tier 2 (Dilution):

    • Add solvent in increments to reach 100

      
      L  total volume (Target: 10 mg/mL).
      
    • Action: Sonicate for 5 minutes at ambient temperature.

    • Observation: Check for undissolved particulates (Tyndall effect).[1]

  • Tier 3 (Low Concentration/Heating):

    • Dilute to 1.0 mL (Target: 1 mg/mL).

    • Action: If Methanol sample is still cloudy, heat gently to 50°C. If it dissolves upon heating and precipitates upon cooling, Methanol is a suitable recrystallization solvent.[1]

Protocol B: Thermodynamic Solubility Determination (Shake-Flask)

Use this protocol for precise values required for formulation or physicochemical characterization (LogS).[1]

Diagram: Thermodynamic Solubility Workflow

SolubilityWorkflow cluster_check Quality Control Start Start: Excess Solid (50 mg) SolventAdd Add Solvent (1 mL) (DMSO or MeOH) Start->SolventAdd Equilibrate Equilibrate (Shake 24-72h @ 25°C) SolventAdd->Equilibrate Separation Phase Separation (Centrifuge/Filter 0.22µm) Equilibrate->Separation Solid_Check Verify Solid Remains Equilibrate->Solid_Check Analysis Quantification (HPLC-UV or LC-MS) Separation->Analysis pH_Check Check pH of Supernatant Separation->pH_Check Data Calculate Solubility (mg/mL) Analysis->Data

Caption: Workflow for Shake-Flask Solubility Determination ensuring thermodynamic equilibrium.

Step-by-Step Procedure
  • Saturation: Add excess compound (~20-50 mg) to 1 mL of solvent in a chemically inert glass vial.

  • Equilibration: Agitate the suspension using an orbital shaker or magnetic stir bar at 25°C

    
     1°C for 24 to 72 hours.
    
    • Critical: Ensure solid is always visible.[1] If all solid dissolves, add more.[1][2]

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 10 minutes OR filter through a 0.22

      
      m PTFE syringe filter (pre-saturated to prevent adsorption).
      
  • Quantification (HPLC):

    • Dilute the supernatant 100-fold with mobile phase (e.g., ACN:Water) to bring it within the linear dynamic range of the detector.

    • Inject onto HPLC (C18 column, UV detection at

      
       ~280 nm).
      
    • Compare peak area against a standard curve prepared from a DMSO stock.[1]

Application: Solvent Exchange & Crystallization

One of the most valuable applications of the solubility differential is purification.

Scenario: You have a crude reaction mixture containing the target compound in DMSO or DMF and need to isolate it.[1]

  • Anti-Solvent Precipitation:

    • Dissolve crude material in minimal DMSO (High Solubility).

    • Slowly add cold Methanol or Water (Low Solubility).[1]

    • The 6-bromo-benzoxazolone derivative should precipitate as a white/off-white solid due to the "solubility crash."[1]

  • Recrystallization:

    • Suspend the solid in Methanol.[1][3]

    • Heat to reflux (65°C).[1] The compound should dissolve (solubility increases with

      
      ).[1][4]
      
    • Allow to cool slowly to RT, then to 4°C.

    • Filter the purified crystals.[1]

References

  • BenchChem. (2025).[1][4][5] 3-(1,3-Benzoxazol-2-yl)benzoic acid solubility and stability - Determination (Shake-Flask Method). BenchChem Technical Guides.[1][4]

  • World Health Organization. (2018).[1] Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability - Annex 4: Equilibrium Solubility Experiments. WHO Technical Report Series.[1]

  • NIST. (2018).[1] Solubility and Preferential Solvation of Carbazochrome in Solvent Mixtures... Journal of Chemical & Engineering Data.[1]

  • Sigma-Aldrich. (n.d.).[1] this compound Product Specification & Safety Data Sheet. Merck KGaA.[1]

  • Fluorochem. (n.d.).[1] Product F737994: this compound.[1] Fluorochem Ltd.[1]

Sources

Crystallization solvents for 6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Crystallization Solvents & Protocols for 6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one

Executive Summary & Chemical Profile

This guide details the solvent selection and crystallization protocols for This compound (CAS: 1398496-40-6).[1][2][3][4][5] This compound represents a critical "push-pull" scaffold in medicinal chemistry: it contains a polar carbamate core (benzoxazolinone) capable of strong hydrogen bonding, a lipophilic halogen (bromine), and a flexible, reactive acetonyl side chain.[1][3][5][6]

Successful crystallization requires balancing the high polarity of the cyclic carbamate with the conformational flexibility of the acetonyl group, which often leads to "oiling out" in single-solvent systems.[1][2][3][4][5]

Physicochemical Profile:

  • Core Scaffold: Benzo[d]oxazol-2(3H)-one (Polar, H-bond donor/acceptor).[1][2][3][4][5]

  • Substituents: 6-Bromo (Lipophilic, Halogen bond potential); 5-(2-oxopropyl) (Polar aprotic, flexible).[1][2][3][4][6]

  • Predicted pKa: ~8.3 (NH acidic proton).[1][2][3][4][5][6]

  • Solubility Class: Soluble in polar aprotic solvents (DMSO, DMF); moderately soluble in hot alcohols/esters; insoluble in non-polar hydrocarbons.[1][3][5][6]

Solvent Selection Strategy

The following matrix synthesizes empirical data from analogous 6-bromo-benzoxazolinone derivatives [1, 2] and calculated solubility parameters for the acetonyl moiety.

Solvent ClassSpecific SolventRoleSolubility Behavior
Primary Alcohols Ethanol (Absolute) Preferred High solubility at reflux; moderate-to-low at RT.[1][2][3][4][5] Promotes stable polymorph formation.[1][2][3][4][5]
Secondary Alcohols Isopropanol (IPA) Alternative Lower solubility power than EtOH.[1][2][3][4][5][6] Ideal for maximizing yield if the crude is clean.[1][2][3][4][5]
Esters Ethyl Acetate (EtOAc) Co-Solvent Excellent for dissolving lipophilic impurities.[1][2][3][5][6] Best used in binary systems.[1][2][3][4][5]
Hydrocarbons n-Heptane / Hexane Anti-Solvent Induces precipitation.[1][2][3][4][5][7] Essential for "crashing out" the product from esters.[1][2][3][4][5]
Polar Aprotic DMSO / DMF Avoid Too soluble.[1][2][3][4][5] High boiling points make solvent removal difficult; risks oiling.[1][2][3][4][5]
Water Water Anti-Solvent Strong anti-solvent.[1][2][3][4][5] Use cautiously with alcohols to avoid rapid, amorphous precipitation.[1][2][3][5]

Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol)

Best for: Routine purification of crude material with >85% purity.[1][2][3][4][5]

Rationale: Ethanol matches the polarity of the benzoxazolinone core while allowing the flexible acetonyl tail to remain solvated just enough to prevent oiling during cooling [1].[1][2][3][4][5]

  • Preparation: Charge 10.0 g of crude This compound into a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Dissolution: Add Ethanol (Absolute) in 5 mL portions through the top of the condenser while heating the bath to 80°C .

    • Target Concentration: ~10-15 mL solvent per gram of solute.[1][2][3][4][5]

    • Endpoint: Add solvent until the solid just dissolves.[1][2][3][4][5] If colored insoluble specks remain, do not add excess solvent.[1][2][3][5]

  • Hot Filtration (Critical): While maintaining reflux, filter the solution through a pre-warmed glass frit or Celite pad to remove insoluble inorganic salts or char.[1][3][5][6]

  • Controlled Cooling:

    • Remove from heat and allow the flask to cool to room temperature (20-25°C) over 2 hours with slow stirring (50 RPM). Rapid cooling here will trap impurities.[1][2][3][4][5]

    • Once ambient, transfer to an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the white/off-white crystals using vacuum filtration.

  • Washing: Wash the cake with 2 x 10 mL of cold Ethanol (-10°C) .

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Binary Solvent Precipitation (EtOAc / Heptane)

Best for: Material prone to "oiling out" or removing lipophilic side-products.[1][2][3][4][5]

Rationale: Ethyl Acetate dissolves the compound well but is less polar than ethanol.[1][2][3][4][5] Heptane acts as a non-polar anti-solvent that gradually reduces the solubility limit, forcing the compound to crystallize in an ordered lattice rather than crashing out as an oil [3].[1][3][4][5][6]

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) at 60°C (approx. 5-8 mL/g).

  • Anti-Solvent Addition:

    • Maintain temperature at 60°C.

    • Add n-Heptane dropwise until a persistent cloudiness (turbidity) is observed.[1][2][3][4][5]

    • Add a few drops of EtOAc to clear the solution (restore supersaturation).[1][3][4][5]

  • Nucleation: Remove heat.[1][2][3][4][5] As the solution cools, the solubility decreases.[1][3][4][5] If oil droplets form, reheat immediately and add slightly more EtOAc.

  • Crystallization: Allow to stand undisturbed at room temperature for 4 hours, then cool to 4°C.

  • Isolation: Filter and wash with a 1:3 mixture of EtOAc:Heptane.

Process Visualization (Graphviz)[1][2][3][4][5]

The following diagram illustrates the decision logic for solvent selection and troubleshooting "oiling out" phenomena, a common issue with acetonyl-substituted aromatics.

CrystallizationWorkflow Start Crude 6-Bromo-5-(2-oxopropyl) benzo[d]oxazol-2(3H)-one PurityCheck Check Purity (HPLC/TLC) Start->PurityCheck Decision Purity > 85%? PurityCheck->Decision ProtocolA Protocol A: Ethanol Recrystallization Decision->ProtocolA Yes ProtocolB Protocol B: EtOAc/Heptane Binary System Decision->ProtocolB No (High Impurities) Dissolve Dissolve at Reflux ProtocolA->Dissolve CheckSoln Clear Solution? Dissolve->CheckSoln HotFilter Hot Filtration (Remove Insolubles) CheckSoln->HotFilter Yes Cooling Slow Cooling (20°C/hr) HotFilter->Cooling Observation Observe Phase Separation Cooling->Observation Crystals Crystalline Solid Formed Observation->Crystals Precipitate Oil Oiling Out (Liquid-Liquid Phase) Observation->Oil Emulsion Remedy Remedy: 1. Reheat 2. Add Seed Crystal 3. Add more Solvent A Oil->Remedy Remedy->Cooling

Caption: Decision tree for solvent selection and troubleshooting phase separation (oiling out) during benzoxazolinone crystallization.

Troubleshooting & Critical Parameters

IssueCauseCorrective Action
Oiling Out The flexible acetonyl chain lowers the melting point of the solvated species, causing it to separate as a liquid before crystallizing.[1][2][3][4][5]Use Seeding: Add a small crystal of pure product at the cloud point.[1][2][3][4][5] Switch Solvents: Move to Protocol B (EtOAc/Heptane) which allows finer control of supersaturation.[1][3][4][5]
Colored Impurities Oxidation products of the benzoxazolinone core (often pink/brown).[1][2][3][5][6]Charcoal Treatment: During the hot dissolution step, add Activated Carbon (5% w/w), stir for 10 mins, then hot filter through Celite.[1][3][5][6]
Low Yield Product is too soluble in the chosen alcohol.[1][2][3][4][5]Concentration: Evaporate solvent to 50% volume before cooling. Anti-solvent: Add cold water dropwise to the ethanol solution after cooling to 4°C.

References

  • MDPI. (2024).[1][3][4][5][6] Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives. Retrieved from [Link][1][2][3][4][6]

  • Google Patents. (2006).[1][3][4][5] Process for the purification of substituted benzoxazole compounds (WO2006096624A1).[1][3][4][5][6] Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to overcoming common challenges in the regioselective synthesis of 6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one, a key intermediate in pharmaceutical development.

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with benzoxazolone scaffolds. The benzoxazolone core is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] However, the regioselective functionalization of this ring system presents significant challenges that can impact yield and purity.

This document moves beyond standard protocols to provide in-depth troubleshooting advice, explain the chemical principles behind common synthetic hurdles, and offer a robust, field-proven alternative strategy to achieve your target molecule with higher fidelity.

Part 1: The Core Challenge - Understanding Regioselectivity

A primary challenge in synthesizing 5,6-disubstituted benzoxazolones is controlling the position of electrophilic substitution. Many researchers initially attempt a direct Friedel-Crafts acylation on the commercially available 6-Bromobenzo[d]oxazol-2(3H)-one. This approach is often met with failure or results in the incorrect isomer.

FAQ: Why does my Friedel-Crafts acylation of 6-Bromobenzo[d]oxazol-2(3H)-one yield the wrong product or fail completely?

Answer: This is the most common issue encountered. The outcome is dictated by the powerful directing effects of the substituents on the benzoxazolone ring.

  • The Problem of Directing Groups: The benzoxazolone system contains an amide within an aromatic ring. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, making it less activating than a simple amine. The key activating group is the ring oxygen atom, which acts as a strong ortho-, para- director. In 6-Bromobenzo[d]oxazol-2(3H)-one, the position para to the oxygen (C6) is already occupied by bromine. The next most activated positions for electrophilic aromatic substitution are the C4 and C6 positions. Standard Friedel-Crafts acylation protocols on 2(3H)-benzoxazolone consistently yield 6-acyl derivatives. The bromine at C6 further deactivates the ring, making the desired substitution at C5 (which is meta to the activating oxygen) electronically disfavored.

  • Catalyst Stoichiometry and Deactivation: Friedel-Crafts acylation requires a Lewis acid catalyst, such as AlCl₃ or FeCl₃.[2] The benzoxazolone scaffold itself is a Lewis base due to the lone pairs on the nitrogen and oxygen atoms. The product, an aryl ketone, is also a Lewis base. Both the starting material and the product can form stable complexes with the Lewis acid catalyst.[2] This complexation deactivates the catalyst, meaning that stoichiometric or even excess amounts are often required, which can complicate the workup process.[2]

  • Substrate Reactivity: The presence of the electron-withdrawing bromine atom at C6 deactivates the aromatic ring, making it less nucleophilic and less reactive towards electrophilic substitution compared to the unsubstituted parent molecule.[2]

The diagram below illustrates why direct acylation is problematic, leading to undesired isomers or no reaction.

G cluster_0 Problem: Direct Friedel-Crafts Acylation cluster_1 Observed Outcomes start 6-Bromobenzo[d]oxazol- 2(3H)-one reagents Acylating Agent + Lewis Acid (AlCl₃) reaction Electrophilic Aromatic Substitution reagents->reaction outcome1 Predominant Product: C4-Acylation (Isomer) reaction->outcome1 Electronically Favored outcome2 Desired Product: C5-Acylation (Minor/None) reaction->outcome2 Electronically Disfavored outcome3 No Reaction / Decomposition reaction->outcome3 Ring Deactivation

Caption: Regioselectivity issues in direct Friedel-Crafts acylation.

Part 2: A Validated Alternative Strategy - The Claisen Rearrangement Route

To overcome the inherent regioselectivity problem, a multi-step approach where the benzoxazolone ring is formed in the final stages is highly recommended. This strategy allows for precise control over the placement of substituents. The following pathway utilizes a thermal ortho-Claisen rearrangement, a powerful and reliable method for carbon-carbon bond formation at a specific position.

Workflow: Recommended Synthetic Pathway

G start Start: 4-Bromo-2-aminophenol step1 Step 1: N-Protection (e.g., Boc Anhydride) start->step1 step2 Step 2: O-Allylation (Allyl Bromide, K₂CO₃) step1->step2 step3 Step 3: Thermal Claisen Rearrangement (High-Boiling Solvent, ~180-200°C) step2->step3 step4 Step 4: Wacker-Tsuji Oxidation (PdCl₂, CuCl, O₂) step3->step4 step5 Step 5: N-Deprotection (e.g., TFA or HCl) step4->step5 step6 Step 6: Ring Closure (Cyclization) (Triphosgene or CDI) step5->step6 end_product Target: 6-Bromo-5-(2-oxopropyl) benzo[d]oxazol-2(3H)-one step6->end_product

Caption: Recommended multi-step synthesis workflow.

Part 3: Detailed Protocols & Troubleshooting FAQs

This section provides a step-by-step guide for the recommended Claisen rearrangement route and addresses specific questions that may arise during the experiment.

Protocol 1: Synthesis via Claisen Rearrangement

Step 1: N-Protection of 4-Bromo-2-aminophenol

  • Dissolve 4-Bromo-2-aminophenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, perform an aqueous workup and purify by column chromatography to yield N-Boc-4-bromo-2-aminophenol.

Step 2: O-Allylation

  • Dissolve the N-protected aminophenol (1.0 eq) in acetone or DMF.

  • Add potassium carbonate (K₂CO₃, 2.0-3.0 eq) and allyl bromide (1.2 eq).

  • Heat the mixture to reflux (or ~60 °C for DMF) and stir for 8-12 hours until TLC indicates consumption of the starting material.

  • Cool, filter off the solids, and concentrate the filtrate. Purify the residue to obtain the O-allyl ether.

Step 3: Thermal Claisen Rearrangement

  • Dissolve the O-allyl ether (1.0 eq) in a high-boiling solvent like N,N-diethylaniline or diphenyl ether.

  • Heat the solution under an inert atmosphere (N₂ or Ar) to 180-200 °C.

  • Monitor the reaction by TLC. The rearrangement typically takes 2-4 hours.

  • Cool the reaction mixture and purify directly by column chromatography to isolate the C-allyl product, which has been regioselectively installed at the C5 position.

Step 4: Wacker-Tsuji Oxidation

  • Dissolve the C-allyl intermediate (1.0 eq) in a solvent mixture, typically DMF/water (7:1).

  • Add Palladium(II) chloride (PdCl₂, 0.1 eq) and Copper(I) chloride (CuCl, 1.0-2.0 eq).

  • Stir the mixture vigorously under an oxygen atmosphere (a balloon is sufficient) at room temperature for 12-24 hours.

  • Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried, and concentrated. Purify by column chromatography to yield the N-protected ketone.

Step 5 & 6: Deprotection and Ring Closure

  • Dissolve the ketone intermediate in DCM.

  • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours to remove the Boc group.

  • Evaporate the solvent and excess acid under reduced pressure.

  • Re-dissolve the crude amine salt in THF or ethyl acetate.

  • Cool to 0 °C and add a base (e.g., triethylamine, 2.2 eq).

  • Slowly add a solution of triphosgene (0.4 eq) in the same solvent. Caution: Triphosgene is highly toxic and must be handled in a fume hood with appropriate PPE. [3]

  • Stir for 2-3 hours, allowing the reaction to warm to room temperature.

  • Perform an aqueous workup. The crude product often precipitates and can be collected by filtration, then purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane).

Troubleshooting Guide (Q&A Format)

Q1: The Claisen rearrangement (Step 3) is giving a low yield. What can I do?

  • A1: Ensure the temperature is high enough; the rearrangement is thermal and requires significant energy. Solvents like N,N-diethylaniline or diphenyl ether are crucial. Also, ensure your starting material is completely free of any inorganic salts from the previous step, as these can interfere. The reaction must be run under an inert atmosphere to prevent oxidation at high temperatures.

Q2: My Wacker oxidation (Step 4) is sluggish or fails. How can I fix this?

  • A2: The catalyst system is sensitive. Ensure your PdCl₂ and CuCl are of good quality. The copper salt is crucial for re-oxidizing the Pd(0) back to the active Pd(II) state. A constant, positive pressure of oxygen is necessary. If a balloon is deflating quickly, you may have a leak. Some substrates benefit from slightly elevated temperatures (40-50 °C).

Q3: The final ring closure (Step 6) is messy. Are there alternatives to triphosgene?

  • A3: Yes. If handling triphosgene is a concern, 1,1'-Carbonyldiimidazole (CDI) is an excellent, safer alternative.[4] After deprotection, dissolve the crude amine in THF, add CDI (1.1 eq), and stir at room temperature or with gentle heat. The workup is often cleaner. Another option is using ethyl chloroformate.

Q4: What are the expected yields for this pathway?

  • A4: While yields are substrate-dependent, the following table provides a general expectation for each step under optimized conditions.

StepReactionReagentsTypical Yield
1N-ProtectionBoc₂O, Et₃N>95%
2O-AllylationAllyl Bromide, K₂CO₃85-95%
3Claisen RearrangementHeat (180-200 °C)60-75%
4Wacker OxidationPdCl₂, CuCl, O₂50-70%
5N-DeprotectionTFA or HClQuantitative
6Ring ClosureTriphosgene or CDI70-85%

Q5: How do I best purify the final product?

  • A5: this compound is a solid.[5] After the workup of the cyclization step, the crude product can often be purified effectively by recrystallization from a solvent like ethanol. If isomers or other impurities are present, column chromatography on silica gel using a gradient of hexane/ethyl acetate is recommended.

Part 4: Troubleshooting Decision Tree

If you encounter issues, use this logical guide to diagnose the problem.

G start Low Final Yield check_sm Is the starting material pure? start->check_sm check_rearr Did the Claisen rearrangement work? check_sm->check_rearr Yes sol_sm Action: Re-purify all starting materials and intermediates. check_sm->sol_sm No check_oxid Did the Wacker oxidation proceed? check_rearr->check_oxid Yes sol_rearr Action: Check reaction temp. and solvent. Ensure inert atm. check_rearr->sol_rearr No check_cycl Did the final cyclization fail? check_oxid->check_cycl Yes sol_oxid Action: Verify catalyst quality. Ensure positive O₂ pressure. check_oxid->sol_oxid No sol_cycl Action: Confirm deprotection. Try alternative cyclizing agent (CDI). check_cycl->sol_cycl No

Caption: A logical troubleshooting workflow for low-yield synthesis.

References

  • Guendouzi, A., et al. (2020). Application of Friedel-Crafts acylation of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone using SiO2-AlCl3. REVUE ALGERIENNE DES SCIENCES, 7(1). Available at: [Link]

  • ResearchGate. (n.d.). Optimized condition of Friedel-Crafts acylation. [Figure]. Available at: [Link]

  • Niknam, K., et al. (2019). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. PMC. Available at: [Link]

  • Reddy, T. R., et al. (2023). MeOTf-catalyzed Friedel–Crafts alkylation of benzoxazolones, benzothiazolones, indolinones and benzimidazolones with activated secondary alcohols. Organic & Biomolecular Chemistry, RSC Publishing. Available at: [Link]

  • Petrov, O. I., et al. (2007). 3-(2-Oxopropyl)-2(3H)-benzoxazolone. Molbank, M552. Available at: [Link]

  • ResearchGate. (2015). General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities. Available at: [Link]

  • ResearchGate. (2019). Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL. Available at: [Link]

  • Ge, R., et al. (2024). Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcerative Colitis. PubMed. Available at: [Link]

  • Dutkiewicz, M., et al. (2022). Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimicrobial activity. PMC. Available at: [Link]

  • Chua, S. L., et al. (2012). Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents. PubMed. Available at: [Link]

  • Poupaert, J., et al. (2005). 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes. ResearchGate. Available at: [Link]

  • Bertašiūtė, M., et al. (2026). New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens. Applied Sciences. Available at: [Link]

  • Penfold, N. J., et al. (2019). 6-Bromo-N-(2-methyl-2H-benzo[d][6][7]triazol-5-yl)quinolin-4-amine. MDPI. Available at: [Link]

  • Google Patents. (2001). Process for preparing substituted benzimidazole compounds.
  • ResearchGate. (2014). Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Solubility for Brominated Benzoxazolones

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: BB-SOL-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming solubility barriers in 5-bromo-2-benzoxazolinone and related scaffolds.[1][2]

Executive Summary

Brominated benzoxazolones (specifically 5-bromo-2(3H)-benzoxazolone) present a classic "crystal packing" challenge. The combination of the polar carbamate backbone (creating strong hydrogen bond networks) and the lipophilic bromine substituent (enhancing


-

stacking) results in high lattice energy.[2] This guide addresses the three most common support tickets we receive: organic solvent resistance, precipitation in biological assays ("crash-out"), and purification failures.[1][2]

Part 1: The Molecule (Why is this happening?)

Before troubleshooting, you must understand the enemy.[2] Your compound is not just "hydrophobic"; it is lattice-stable .[1]

FeatureChemical ConsequenceImpact on Solubility
Bromine (C-5) Electron Withdrawing Group (EWG) + LipophilicIncreases logP (hydrophobicity) and enhances crystal density via halogen bonding.[1][2]
Cyclic Carbamate (O-C=O-NH) Hydrogen Bond Donor (NH) & Acceptor (C=O)Forms tight intermolecular dimers/chains in the solid state.[1][2]
Acidity (pKa ~8.0) The N-H proton is acidic.Crucial: It is neutral (insoluble) at pH 7 but ionized (soluble) at pH > 9.[2]

Part 2: Solvent Selection & Preparation

Ticket #402: "I'm trying to make a 100 mM stock, but it won't dissolve in Methanol."

The Solution: Methanol is often too weak for high-concentration stocks of brominated scaffolds. You need a dipolar aprotic solvent to disrupt the lattice.

Recommended Solvent Systems
SolventSolubility RatingApplicationNotes
DMSO Excellent (up to ~500 mM)Bioassays, Stock SolutionsStandard. Hygroscopic; keep anhydrous to prevent degradation.[1][2]
DMF ExcellentSynthesis, CrystallizationGood alternative if DMSO interferes with downstream chemistry.[2]
Ethanol Moderate (Heat required)RecrystallizationPoor at room temp; excellent when boiling.[2]
Water (pH 7) Very Poor (< 0.1 mg/mL)Avoid Only soluble as a salt (see Part 3).[2]
0.1M NaOH GoodAqueous StockDeprotonates the N-H to form the sodium salt.
Diagram 1: Solubility Decision Matrix

Use this workflow to select the correct solvent system for your application.

SolubilityMatrix start Start: Define Application app_type What is the end use? start->app_type bio Biological Assay (Cell/Enzyme) app_type->bio synth Synthesis / Reaction app_type->synth purify Purification app_type->purify dmso_check Is DMSO tolerated? bio->dmso_check polar Use DMF or NMP synth->polar recrys Recrystallization: Ethanol/Water (Hot) purify->recrys use_dmso Use DMSO Stock (1000x) Dilute rapidly into media dmso_check->use_dmso Yes (<1%) use_cyc Use Cyclodextrin complexation dmso_check->use_cyc No

Caption: Decision tree for selecting the optimal solvent based on experimental constraints.

Part 3: Troubleshooting "Crash-Out" in Bioassays

Ticket #899: "My compound precipitates immediately when I add the DMSO stock to my cell culture media."

Root Cause: The "Hydrophobic Effect." When you dilute DMSO into water, the water structure forces the hydrophobic brominated molecules together.[2] If the local concentration exceeds the solubility limit (even for a microsecond), micro-crystals form that will not re-dissolve.[2]

Protocol: The "Sub-Surface Injection" Technique

Do not pipette the DMSO stock onto the surface of the media.

  • Vortex your culture media/buffer rapidly.

  • Inject the DMSO stock directly into the center of the vortex (sub-surface).

  • Limit final DMSO concentration to 0.5% - 1.0%.

Advanced Protocol: The pH Switch (Leveraging Acidity)

Because the N-H group is acidic (pKa ~8.0), you can dissolve the compound in a basic buffer and then neutralize it in situ, or keep the assay slightly basic if the biology allows.[2]

The "Salt-In" Strategy:

  • Dissolve 5-bromo-2-benzoxazolinone in 0.1 M NaOH (It will dissolve easily as the anion).

  • Dilute this aqueous stock into your buffer.

    • Warning: If your assay buffer is pH 7.4 or lower, it may still precipitate over time as it reprotonates.[2]

    • Fix: Use a solubilizing excipient like HP-

      
      -Cyclodextrin (10-20%)  in the buffer to catch the neutral molecule.[1]
      

Part 4: Purification & Recrystallization

Ticket #112: "I synthesized a derivative, but I can't get it pure. It oils out or stays dirty."

Brominated benzoxazolones crystallize beautifully if treated with respect. They require a mixed-solvent system .[1]

The "Ethanol-Water" Protocol[1][3]
  • Dissolve the crude solid in the minimum amount of boiling Ethanol (absolute).

    • Tip: If it doesn't dissolve in boiling ethanol, add small amounts of DMF until clear.[2]

  • Remove from heat.

  • While still hot, add warm water dropwise until a faint turbidity (cloudiness) persists.

  • Add one drop of ethanol to clear the cloudiness.

  • Insulate the flask (wrap in foil/towel) and let it cool to room temperature slowly (over 2-3 hours). Rapid cooling traps impurities.

  • Move to

    
     fridge overnight.
    
  • Filter the white needles/plates.

Diagram 2: The pH-Switch Mechanism

Understanding how to manipulate the N-H proton for solubility.[1]

pH_Switch insoluble Neutral Form (Insoluble in Water) pH < 7 soluble Anionic Salt (Water Soluble) pH > 9 insoluble->soluble Deprotonation of N-H soluble->insoluble Reprotonation base + NaOH (Base) acid + HCl (Acid)

Caption: The reversible deprotonation of the lactam nitrogen allows for pH-dependent solubility switching.[1][2]

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use Acetone? A: Acetone is a good solvent for initial dissolution, but it is volatile.[2] As it evaporates, it leaves a "skin" of crystal that is hard to redissolve.[2] DMSO or DMF are preferred for stable stocks.

Q: Why is my pKa important? A: The bromine atom is electron-withdrawing, lowering the pKa of the N-H bond to approximately 8.0 [1]. This means at physiological pH (7.4), the molecule is mostly neutral (insoluble).[2] If you raise the pH to 9.0, it becomes negatively charged and highly soluble.[2]

Q: Is the compound light-sensitive? A: Brominated heterocycles can undergo photodehalogenation (loss of bromine) under intense UV light.[1] Store solid and DMSO stocks in amber vials wrapped in foil [2].

References

  • PubChem. (2025).[3] 5-Bromo-2-benzoxazolinone Compound Summary (CID 26853).[1][2][3][4] National Library of Medicine. Link

  • Sigma-Aldrich. (2025).[1] Product Specification: 5-Bromo-2-benzoxazolinone.[1][2][4] Merck KGaA. Link[1][2]

  • BenchChem. (2025).[5] Solubility of 5-Bromo-2-chlorobenzo[d]thiazole: A Technical Guide. (Analogous scaffold solubility protocols). Link[1][2]

  • University of Rochester. (n.d.). Common Solvents for Recrystallization. Department of Chemistry. Link

Sources

Preventing side reactions in benzoxazolone ketone reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific challenges encountered during the reduction of benzoxazolone ketones (e.g., 6-acylbenzoxazolones).

Benzoxazolones are critical pharmacophores and phenol bioisosteres found in analgesic, anti-inflammatory, and NMDA receptor modulating agents[1]. However, the reduction of exocyclic ketones attached to this scaffold frequently triggers unintended side reactions, most notably the destructive ring-opening of the oxazolone core.

This guide provides mechanistic insights, optimized parameters, and self-validating protocols to ensure chemoselective reduction.

Section 1: Mechanistic Insights & Reaction Pathways

Before adjusting reaction parameters, it is critical to understand the causality behind the side reactions. The 2(3H)-benzoxazolone core contains a cyclic carbamate. While the target exocyclic ketone is highly electrophilic, the endocyclic carbamate carbonyl is also vulnerable to nucleophilic attack or basic hydrolysis.

Pathway A Benzoxazolone Ketone B Secondary Alcohol (Desired) A->B NaBH4, MeOH C Ring-Opened Phenol (Undesired) A->C LiAlH4 or Strong Base D Alkane (Over-reduction) A->D Pd/C, H2 (Harsh)

Reaction pathways in benzoxazolone ketone reduction.

FAQ 1: Why does the benzoxazolone ring cleave during my ketone reduction?

Causality: Ring cleavage occurs when the reducing environment is too nucleophilic or too basic. If you use a harsh hydride source like Lithium Aluminum Hydride (LiAlH4), the hydride does not just attack the target ketone; it also attacks the carbamate C=O bond. This leads to the irreversible cleavage of the C-O bond, opening the ring to yield an o-aminophenol derivative[2].

FAQ 2: How can I prevent over-reduction or deprotection failures?

Causality: Some workflows attempt to use catalytic hydrogenation (e.g., Pd/C with H2) to reduce the ketone. However, aryl ketones are prone to over-reduction to the corresponding alkane under these conditions. Furthermore, if your benzoxazolone nitrogen is protected (e.g., with a PMB group), catalytic hydrogenation often fails to cleave the protecting group even under elevated pressures (e.g., 5 bar) and acidic conditions. Hydride reduction is far more predictable for isolating the secondary alcohol.

Section 2: Reagent Optimization & Quantitative Comparison

To achieve chemoselectivity, you must exploit the difference in electrophilicity between the ketone and the carbamate. Sodium borohydride (NaBH4) in a protic solvent (methanol or ethanol) is the gold standard[1]. The protic solvent coordinates with the ketone carbonyl, increasing its electrophilicity and allowing the mild NaBH4 to selectively reduce it without disturbing the less reactive cyclic carbamate.

Table 1: Comparison of Reducing Agents for Benzoxazolone Ketones

Reducing AgentTypical SolventChemoselectivity (Ketone vs. Carbamate)Risk of Ring OpeningTypical Yield (Alcohol)
NaBH4 MeOH / EtOHHigh Low 70–85%
LiAlH4THF / Et2OLowHigh< 20%
Pd/C, H2EtOAc / MeOHModerateLowVariable (Risk of alkane)
NaBH(OAc)3DCE / THFHigh (Prefers Imines)LowPoor for ketones

Section 3: Self-Validating Experimental Protocol

This step-by-step methodology for the chemoselective NaBH4 reduction of 6-acylbenzoxazolones includes built-in analytical checkpoints to validate the integrity of the oxazolone ring.

Protocol: Chemoselective Synthesis of 6-(1-Hydroxyalkyl)benzoxazolone

Step 1: Reaction Setup

  • Suspend the 6-acylbenzoxazolone derivative (1.0 eq) in anhydrous methanol (0.1 M concentration). Note: If solubility is poor, a 1:1 mixture of THF/MeOH can be used.

  • Cool the reaction vessel to 0 °C using an ice bath to suppress any background solvolysis of the carbamate.

Step 2: Reduction 3. Add NaBH4 (1.2 to 1.5 eq) portion-wise over 15 minutes to control the evolution of hydrogen gas. 4. Allow the reaction to warm to room temperature and stir for 2–4 hours under reduced pressure or a nitrogen atmosphere[1].

Step 3: Quench & Extraction 5. Critical Step: Quench the reaction by slowly adding saturated aqueous NH4Cl. Do not use strong aqueous acids (e.g., HCl) or strong bases (e.g., NaOH), as these will catalyze the hydrolysis of the benzoxazolone ring. 6. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). 7. Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

Step 4: Quality Control & Validation Do not proceed to the next synthetic step without validating the ring integrity.

Workflow Start Reaction Workup IR IR Spectroscopy Check 1750-1770 cm⁻¹ Start->IR Pass Peak Present (Carbamate Intact) IR->Pass Fail Peak Missing (Ring Opened) IR->Fail NMR 1H-NMR Validation Check ~5.1 ppm (-CH) Pass->NMR

Workflow for monitoring benzoxazolone ring integrity.

Validation Markers:

  • IR Spectroscopy: Confirm the presence of a broad O-H stretch at 3030–3070 cm⁻¹ (indicating successful ketone reduction). Crucially, verify the retention of the strong carbamate C=O stretch at 1750–1770 cm⁻¹ [1]. If this peak is missing, ring opening has occurred.

  • 1H-NMR (CDCl3 or DMSO-d6): Look for the newly formed methyne (–CH) proton, which typically appears as a triplet or multiplet at approximately 5.05–5.10 ppm [1].

References

  • Synthesis and characterization of some new 2(3H)
  • Source: d-nb.
  • Source: mdpi.

Sources

Technical Support Center: Optimization of Reaction Temperature for Benzoxazolone Ring Closure

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the optimization of reaction temperature for benzoxazolone ring closure. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges in this critical synthetic step.

Introduction

The synthesis of the benzoxazolone scaffold is a cornerstone in medicinal chemistry, as this moiety is present in a wide range of biologically active compounds.[1][2] The ring closure step is particularly sensitive to reaction temperature, which can significantly impact yield, purity, and the formation of byproducts. This guide provides a structured approach to optimizing this crucial parameter.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of Benzoxazolone

Q1: My reaction is resulting in a very low yield or no desired product. What are the primary temperature-related factors to investigate?

A1: Low or no yield is a common challenge that often points to suboptimal reaction temperature. Here’s a systematic approach to troubleshooting:

  • Insufficient Temperature: The most frequent cause is a reaction temperature that is too low to overcome the activation energy of the cyclization step.[3] Many benzoxazolone syntheses, particularly those starting from 2-aminophenols and urea or its derivatives, require high temperatures, often in a melt phase between 130-160°C, to proceed efficiently.[4]

    • Recommendation: Incrementally increase the reaction temperature while closely monitoring the reaction progress by Thin Layer Chromatography (TLC).[3] Some solvent-free approaches may even necessitate temperatures as high as 130°C.[5][6]

  • Excessive Temperature: Conversely, a temperature that is too high can lead to the thermal degradation of your starting materials, intermediates, or the final benzoxazolone product.[4][7][8] This is often indicated by the formation of a dark, tarry reaction mixture and multiple spots on a TLC plate.[9]

    • Recommendation: If you suspect degradation, reduce the reaction temperature. It is crucial to find a balance where the reaction proceeds at a reasonable rate without significant decomposition.

  • Substrate-Specific Temperature Requirements: The optimal temperature can be highly dependent on the electronic nature of your substrates. Electron-deficient starting materials, for instance, may require higher temperatures to facilitate the ring closure compared to electron-rich or neutral substrates.[3]

  • Solvent Boiling Point Limitation: If you are running the reaction in a solvent, its boiling point will naturally cap the maximum achievable temperature. If the required temperature for cyclization is higher than the boiling point of your current solvent, you will need to switch to a higher-boiling solvent.[10]

  • Catalyst Activity and Temperature: If your reaction employs a catalyst, its activity is often temperature-dependent. Ensure that you are operating within the optimal temperature range for your chosen catalyst. Some catalysts may require higher temperatures to become fully active.[11]

Issue 2: Formation of Significant Byproducts

Q2: I'm observing multiple spots on my TLC, and the yield of my desired benzoxazolone is low. How does temperature influence byproduct formation?

A2: Temperature is a critical factor that governs the rates of competing side reactions. Controlling the temperature is key to minimizing byproduct formation.

  • Dimerization and Polymerization: At elevated temperatures, starting materials like 2-aminophenol can undergo self-condensation or polymerization, leading to a complex mixture of byproducts.[3][11]

    • Recommendation: Carefully control the reaction temperature and consider a slower addition of the 2-aminophenol to the reaction mixture to maintain a low instantaneous concentration.[11]

  • Incomplete Cyclization Leading to Stable Intermediates: In many benzoxazole and benzoxazolone syntheses, an intermediate is formed (e.g., a Schiff base or an acylated amine) that must then cyclize.[7][9] If the temperature is insufficient, this intermediate may accumulate, reducing the yield of the final product.[11]

    • Recommendation: Increasing the reaction temperature can provide the necessary activation energy for the cyclization to proceed.[7][9]

  • Side Reactions Favored at Higher Temperatures: Some side reactions have a higher activation energy than the desired ring closure and are therefore more prevalent at higher temperatures.[10]

    • Recommendation: If you observe an increase in a specific byproduct at higher temperatures, try lowering the temperature to a point where the main reaction still proceeds efficiently.

Data Presentation: General Temperature Guidelines

The optimal temperature for benzoxazolone ring closure is highly dependent on the specific synthetic route. The table below provides general temperature ranges for common methods.

Synthetic MethodReactantsTypical Temperature Range (°C)Key Considerations
Urea Fusion2-Aminophenol, Urea130 - 160Often performed neat (solvent-free).[4]
Phosgene Derivatives2-Aminophenol, Phosgene/Triphosgene/CDI0 - Room Temperature, then heatInitial reaction is often at a lower temperature, followed by heating to promote cyclization.[2]
From Carboxylic Acids2-Aminophenol, Carboxylic Acid160 - 180Often requires a dehydrating agent like polyphosphoric acid (PPA).[12]
N-Alkylation/ArylationN-unsubstituted Benzoxazolone, Alkyl/Aryl Halide60This is a post-cyclization modification.[13]
Microwave-AssistedVarious120Can significantly reduce reaction times.[1]
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening

This protocol outlines a method for systematically optimizing the reaction temperature for a benzoxazolone synthesis.

  • Reaction Setup: In a series of parallel reaction vials, place the 2-aminophenol (1.0 mmol) and the cyclizing agent (e.g., urea, 1.5-3.0 mmol).[4] If a solvent is used, add it at this stage.

  • Temperature Gradient: Place each vial in a separate well of a heating block set to a different temperature (e.g., 120°C, 130°C, 140°C, 150°C, 160°C).

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using TLC.

  • Analysis: After a set time (e.g., 4 hours), or once the starting material is consumed in the most promising reaction, cool all reactions to room temperature.

  • Work-up and Yield Determination: Work up each reaction mixture in an identical manner and determine the yield of the desired benzoxazolone. This will allow for a direct comparison of the effect of temperature.

Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield

G start Low or No Benzoxazolone Yield check_temp Is the reaction temperature too low? start->check_temp increase_temp Incrementally increase temperature. Monitor via TLC. check_temp->increase_temp Yes check_degradation Is there evidence of degradation (dark color, multiple TLC spots)? check_temp->check_degradation No end_node Optimized Yield increase_temp->end_node decrease_temp Decrease reaction temperature. check_degradation->decrease_temp Yes check_solvent Is the solvent's boiling point a limiting factor? check_degradation->check_solvent No decrease_temp->end_node change_solvent Switch to a higher-boiling solvent. check_solvent->change_solvent Yes check_catalyst Is the catalyst active at this temperature? check_solvent->check_catalyst No change_solvent->end_node optimize_catalyst_temp Consult literature for optimal catalyst temperature range. check_catalyst->optimize_catalyst_temp Yes check_catalyst->end_node No optimize_catalyst_temp->end_node

Caption: A decision tree for troubleshooting low benzoxazolone yield.

Diagram 2: Influence of Temperature on Reaction Outcome

G cluster_low_temp Low Temperature cluster_optimal_temp Optimal Temperature cluster_high_temp High Temperature low_temp Insufficient Energy Slow reaction rate Low conversion Stable intermediates optimal_temp Sufficient Energy High yield of benzoxazolone Minimal byproducts low_temp:f1->optimal_temp:f0 Increase Temp high_temp Excessive Energy Degradation of starting materials/product Increased side reactions (e.g., polymerization) optimal_temp:f1->high_temp:f0 Increase Temp high_temp:f1->optimal_temp:f0 Decrease Temp

Caption: The effect of temperature on benzoxazolone synthesis outcomes.

References

  • BenchChem. Solvent effects and selection for benzoxazole formation reactions.
  • BenchChem. Optimizing reaction conditions for one-pot benzoxazole synthesis.
  • BenchChem. Technical Support Center: Strategies to Minimize Byproduct Formation in Benzoxazole Cyclization.
  • BenchChem. Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis.
  • BenchChem. Technical Support Center: Troubleshooting Benzoxazole Synthesis.
  • BenchChem. Technical Support Center: Synthesis of Benzoxazolone Derivatives.
  • Song, X. et al. PIFA-Mediated Ring-Opening/Coupling Reaction of Benzoxazoles: Access to 2-Hydroxy Diarylureas. SynOpen 2025, 9, 178–185.
  • BenchChem. Optimizing reaction conditions for benzoisoxazole formation.
  • ACS Omega. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications.
  • BenchChem. Optimizing reaction conditions for the synthesis of benzoxazole derivatives.
  • ACS Omega. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Publications.
  • MDPI. Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds.
  • Taylor & Francis Online. Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities.
  • PubMed Central (PMC). Design, Synthesis and Biological Evaluation of Bivalent Benzoxazolone and Benzothiazolone Ligands as Potential Anti-inflammatory/Analgesic Agents.
  • ResearchGate. The thermal breakdown mechanism of polybenzoxazoles and polybenzothiazoles.
  • ResearchGate. Effects of Solvent and Temperature on Reaction Outcome.
  • Royal Society of Chemistry. Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols.
  • Scielo. Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans.
  • Semantic Scholar. Synthetic Strategies Towards Benzoxazole Ring Systems: A Review.
  • PubMed Central (PMC). Synergistic catalysis: cis-cyclopropanation of benzoxazoles.
  • NISCAIR Online Periodicals Repository. Influence of temperature and solvents on the molecular interactions of benzo[d]imidazole substituted 1,3,4-oxadiazole.
  • Vietnam Academy of Science and Technology. DEVELOPMENT OF SYNTHETIC METHODS FOR BENZOX.
  • Royal Society of Chemistry. Aromatic scaffold-integrated hybrids of estradiol and benzoxazol-2-ones: synthesis and in vitro anticancer activity of N-substituted regioisomeric pairs.
  • PubMed Central (PMC). Synthesis of thermally robust benzimidazolone-based wholly aromatic polyketones.
  • MDPI. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.
  • AIDIC. Thermal Degradation and Combustion Behavior of Antifungal Pesticides: Triadimenol and Tebuconazole.
  • ResearchGate. (PDF) Thermal Degradation Mechanism of Polybenzoxazines.
  • ScienceDirect. Thermal degradation behaviors of polybenzoxazine and silicon-containing polyimide blends.

Sources

Removing impurities from 6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one crude

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one

Executive Summary & Molecule Profile

User Context: You are likely synthesizing this intermediate as a scaffold for oxazolidinone antibiotics, kinase inhibitors, or fused heterocyclic systems. The presence of the 2-oxopropyl (acetone) side chain combined with the aryl bromide creates a specific impurity profile involving metal catalysts (from cross-coupling) and oligomerization byproducts (from the ketone).[1][2]

Chemical Profile:

  • Core: Benzo[d]oxazol-2(3H)-one (Weakly acidic carbamate, pKa ~8.5–9.5).[1][2][3]

  • Handles: Aryl Bromide (Lipophilic, reactive); 2-Oxopropyl (Polar, ketone, sensitive to strong hot base).[1][3]

  • Critical Risk: The ketone side chain is susceptible to aldol condensation if exposed to hot, strong alkali.[3][4][5]

Initial Triage: Solubility & Characterization

Before attempting bulk purification, verify the solubility profile of your crude material against this reference table. This dictates which purification logic to apply.

Table 1: Solubility Profile (Predicted & Empirical)

SolventSolubility (25°C)Solubility (Hot)Application
Water InsolublePoorAnti-solvent for precipitation.[6][1][2][3]
1M NaOH (aq) Soluble (Deprotonation)SolublePrimary Purification Vector (Acid/Base Swing).
DCM / Chloroform ModerateGoodExtraction / Column Chromatography.[1][4][5]
Methanol / Ethanol ModerateGoodRecrystallization (often requires water co-solvent).[1][4][5]
Ethyl Acetate ModerateHighStandard extraction organic phase.[2][4][5]
DMSO / DMF HighHighReaction solvents (avoid for purification if possible).[1][4][5]

Troubleshooting Guide: Specific Impurity Scenarios

Scenario A: "My crude is a sticky, dark brown solid."
  • Diagnosis: Presence of oxidized phenolic impurities or ketone oligomers.[2][3][4][5]

  • Immediate Action (Trituration):

    • Suspend the crude solid in cold Diethyl Ether (Et₂O) or a 1:1 mixture of EtOAc/Hexanes .

    • Sonicate for 10–15 minutes. The product (polar carbamate) should remain solid, while oily tars and non-polar impurities dissolve.[1][3]

    • Filter and wash with cold hexanes.[2][3][5]

Scenario B: "I have residual Palladium (Black specks or gray hue)."
  • Diagnosis: If the 2-oxopropyl group was installed via Pd-catalyzed ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    -arylation, Pd contamination is inevitable.[6][1][2]
    
  • Protocol:

    • Dissolve crude in THF or EtOAc.[2][3][4][5]

    • Add SiliaMetS® Thiol or activated carbon (10 wt% relative to mass).[2][4][5]

    • Stir at 40°C for 1 hour.

    • Filter through a pad of Celite.[2][3][4][5]

    • Note: Avoid recrystallization as a first step; it often traps metal clusters inside the crystal lattice.[2][4][5][7]

Scenario C: "I cannot separate the starting material (6-bromo-benzoxazolone)."
  • Diagnosis: The starting material lacks the ketone side chain but has similar polarity.[4][5]

  • Protocol (The Acid-Base Swing):

    • Logic: Both compounds are acidic (NH), but the 2-oxopropyl group alters the lipophilicity.[1][2][3]

    • Execution: See Workflow Diagram 1 below.

Core Workflows (Step-by-Step)

Workflow 1: The "Cold" Acid-Base Swing (Recommended)

Why this works: The benzoxazolone NH is acidic.[2][4][5] By converting it to a water-soluble salt, you can filter off non-acidic impurities.[6][1][2][3][5] Crucial: Keep it cold to prevent the ketone side chain from reacting.[2][4][5]

AcidBasePurification Start Crude Solid (Impure) Dissolve Suspend in Water (0°C) Add 1.05 eq. 1M NaOH Start->Dissolve Filter1 Filter Suspension (Remove Insolubles) Dissolve->Filter1 Filtrate Filtrate (Aqueous) Contains Product Salt Filter1->Filtrate Keep Solids Solid Waste (Non-acidic impurities, Bis-alkylated byproducts) Filter1->Solids Reject Acidify Slowly add 1M HCl to pH 3-4 (Keep Cold!) Filtrate->Acidify Precipitate Product Precipitates Acidify->Precipitate Wash Filter & Wash (Cold Water -> Cold Hexane) Precipitate->Wash Final Pure Solid 6-Bromo-5-(2-oxopropyl)... Wash->Final

Caption: The "Cold" Acid-Base Swing isolates the product based on the acidity of the benzoxazolone NH proton.[6][1][2][3]

Workflow 2: Recrystallization (Polishing)

If the Acid-Base swing yields >95% purity but color remains, use recrystallization.[1][2][3][5]

  • Solvent System: Ethanol/Water (Best for yield) or Acetone/Heptane (Best for drying).[1][4][5]

  • Procedure:

    • Dissolve solid in minimal boiling Ethanol.

    • Optional: Add activated charcoal, stir 5 min, hot filter.

    • Add warm Water dropwise until slight turbidity persists.[2][3][4][5]

    • Re-heat to clear solution.[2][3][4][5]

    • Allow to cool slowly to Room Temp, then 4°C.

    • Warning: Do not boil excessively; prolonged heating of the ketone in protic solvents can lead to ketal formation or degradation.[4][5]

FAQ: Expert Troubleshooting

Q1: The product is oiling out during recrystallization instead of crystallizing.

  • Answer: This indicates the solution is too concentrated or the "oiling" temperature is higher than the crystallization temperature.[4][5]

  • Fix: Re-dissolve the oil by adding a small amount of the good solvent (e.g., Ethanol).[1][4] Scratch the glass side of the flask with a spatula to induce nucleation.[5] If that fails, add a seed crystal from a previous batch.[3][5]

Q2: Can I use column chromatography?

  • Answer: Yes, but it is often unnecessary for this scaffold.[3][4][5]

  • Conditions: Silica Gel.[2][4][5] Mobile Phase: 0%

    
     50% Ethyl Acetate in Hexanes.[2][5]
    
  • Tip: The "NH" proton can cause tailing on silica.[2][4][5] Add 1% Acetic Acid to your mobile phase to sharpen the peaks.[2][5]

Q3: Is the ketone side chain stable?

  • Answer: It is stable to acid, but sensitive to hot base (aldol condensation) and strong reducing agents (NaBH4 will reduce it to an alcohol).[1][4] Always buffer your aqueous washes if working near pH 12+.[2][4][5]

References & Grounding

  • Benzoxazolone Properties: Benzo[d]oxazol-2(3H)-one Physical Properties & pKa Data. (Biosynce / ChemicalBook).[1][2][4][5] Available at:

  • Palladium Removal Strategies: Palladium Scavenging in Pharmaceutical Intermediates.[2][3][4][5] (Onyx Scientific / Biotage Guidelines).[2][4][5] Available at:

  • General Purification of Benzoxazoles: Recrystallization solvents for substituted benzoxazoles.[2][3][4][5][8] (BenchChem Technical Notes).[1][2][4][5] Available at:

  • Synthesis Context: Synthesis of 6-bromobenzo[d]oxazol-2(3H)-one derivatives. (Extrapolated from standard halogenation protocols). Available at: [6][2][3]

Sources

Stability of 5-(2-oxopropyl) group under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of 5-(2-oxopropyl) group under basic conditions Content Type: Technical Support Center Guide

Subject: Stability Profile & Handling of 5-(2-oxopropyl) Moiety in Basic Media Status: Resolved / Reference Ready Severity: High (Potential for Irreversible Side Reactions) Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The Bottom Line: The 5-(2-oxopropyl) group (chemically an acetonyl substituent) is structurally stable regarding the carbon-skeleton integrity under mild to moderate basic conditions (pH 8–10). However, it is chemically reactive at the carbonyl center.

Critical Warning: This moiety is chemically distinct from standard alkyl groups. It contains a ketone functionality with acidic


-protons. In basic media, it faces two primary failure modes:
  • Amine Incompatibility: In the presence of ammonia or primary amines (common in deprotection reagents or TRIS buffers), it readily forms Schiff bases (imines) .

  • Aldol Condensation: In strong hydroxide bases (

    
    ), the enolate can undergo self-condensation or reaction with other electrophiles.
    

Technical Deep Dive: The Reactivity Landscape

To successfully work with 5-(2-oxopropyl) derivatives (common in modified nucleosides like 5-acetonyluridine), you must understand the competing pathways governed by the basicity of your environment.

A. The Mechanism of Instability

The 5-(2-oxopropyl) group possesses a methylene bridge (


) connecting the electron-deficient heterocycle (e.g., Uracil C5) and the carbonyl group. This renders the methylene protons significantly more acidic (

) than standard ketones.
Pathway Analysis (Graphviz Visualization)

The following diagram illustrates the divergent fates of the molecule depending on the specific base used (Hydroxide vs. Amine).

G Start 5-(2-oxopropyl) Substrate (Ketone Form) Base Basic Condition Type? Start->Base OH_Path Strong Inorganic Base (NaOH, KOH, pH > 12) Base->OH_Path Hydroxide Amine_Path Amine Base (NH4OH, Methylamine, TRIS) Base->Amine_Path Primary Amines Enolate Enolate Formation (Reversible) OH_Path->Enolate Deprotonation Aldol Aldol Condensation (Dimerization/Polymerization) Enolate->Aldol High Conc/Heat Stable Stable if dilute & cold Enolate->Stable Low Conc/Temp Degradation Irreversible Modification Aldol->Degradation Hemiaminal Hemiaminal Intermediate Amine_Path->Hemiaminal Nucleophilic Attack Schiff Schiff Base (Imine) (C=N Bond Formation) Hemiaminal->Schiff - H2O Schiff->Degradation Crosslinking/Reduction

Figure 1: Divergent reactivity pathways of the 5-(2-oxopropyl) group in basic media. Note the high risk of Schiff base formation in amine-containing buffers.

B. The "Ammonia Trap" in Oligonucleotide Synthesis

A common troubleshooting scenario involves the disappearance of the 5-(2-oxopropyl) signal after standard oligonucleotide deprotection.

  • Standard Reagent: Concentrated Ammonium Hydroxide (

    
    ) or AMA (Ammonia/Methylamine).
    
  • The Reaction: The ketone carbonyl reacts with ammonia to form an imine (

    
    ).
    
  • The Consequence: While often reversible via hydrolysis, the imine can be reduced if a reducing agent is present, or it can hydrolyze slowly, leading to confusing Mass Spec data (mass shift of -1 Da for imine vs ketone, or +15 Da for methylimine).

Validated Protocols

Protocol A: Safe Deprotection (Recommended)

Context: Removing protecting groups from a nucleoside/oligonucleotide containing a 5-(2-oxopropyl) group without modifying the ketone.

Reagents:

  • 0.05 M Potassium Carbonate (

    
    ) in Methanol.[1]
    
  • Alternative: Sodium Hydroxide (0.1 M) in Methanol/Water (requires careful pH monitoring).

Procedure:

  • Preparation: Dissolve the protected substrate in dry methanol.

  • Reaction: Add

    
     to a final concentration of 0.05 M.
    
  • Incubation: Stir at Room Temperature (20-25°C) for 2–4 hours.

    • Note: Monitor via TLC or LC-MS. This condition is usually sufficient to cleave esters and benzoyl protecting groups (UltraMILD chemistry).

  • Quenching: Neutralize with equimolar Acetic Acid or TEAA buffer (pH 7.0) immediately. Do not allow the reaction to sit at high pH indefinitely.

  • Purification: Desalt immediately.

Protocol B: "Rescue" of Ammonia-Treated Samples

Context: You accidentally used


 and suspect Schiff base formation.

Procedure:

  • Evaporation: Remove ammonia completely under vacuum.

  • Acid Hydrolysis: Resuspend the residue in 1% Aqueous Acetic Acid (pH ~3-4).

  • Incubation: Incubate at Room Temperature for 1 hour.

    • Mechanism:[2][3][4][5] Acid catalysis promotes the hydrolysis of the

      
       imine bond back to the 
      
      
      
      ketone.
  • Neutralization: Adjust pH to 7.0 with TEAA buffer before analysis.

Stability Data Summary

ConditionReagentStability RatingPrimary Risk
Mild Base

/

(pH 8-10)
High Stable at RT. Slow enolization.
Strong Base 1M NaOH (pH 14)Low Aldol condensation; Degradation upon heating.
Amine Base

/ Methylamine
Critical Failure rapid Schiff base (imine) formation.
Buffer TRIS (pH 8.5)Moderate Risk Slow Schiff base formation over days at RT.
Buffer Phosphate / Borate (pH 8.5)High Chemically inert toward the ketone.

Frequently Asked Questions (FAQ)

Q: Can I use TRIS buffer for storage of these compounds? A: Avoid if possible. TRIS contains a primary amine. While the reaction is slower at pH 7.5 than in concentrated ammonia, equilibrium Schiff base formation can occur over long-term storage, especially if the sample is dried down (concentrating the reagents). Use Phosphate (PBS) or HEPES buffers instead.

Q: I see a "doublet" peak in my NMR/HPLC. Is my compound degrading? A: Not necessarily. The 5-(2-oxopropyl) group can undergo keto-enol tautomerism in solution. In basic conditions, the enolate form is stabilized. However, if you see a permanent new peak that persists after neutralization, suspect an Aldol dimer or an irreversible amine adduct.

Q: Does the 5-(2-oxopropyl) group cleave off the ring entirely (C-C bond breakage)? A: This is rare under standard laboratory conditions. The C5-exocyclic C-C bond is robust. Retro-aldol cleavage usually requires higher temperatures and stronger bases than typical deprotection protocols. The primary concern is always the modification of the ketone, not the loss of the group.

References

  • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach.[5][6] Tetrahedron. (Detailed review of deprotection strategies including UltraMILD reagents for sensitive groups).

  • Glen Research. (2023). Deprotection Guide: Considerations for Sensitive Modifications. (Industry standard guide for oligonucleotide deprotection, highlighting acetyl-dC and mild deprotection to preserve sensitive moieties).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.

  • Verma, S., & Eckstein, F. (1998). Modified Oligonucleotides: Synthesis and Strategy for Users. Annual Review of Biochemistry. (Discusses the stability of modified nucleobases during standard synthesis cycles).

Sources

Technical Support Center: Advanced Functionalization of 6-Bromobenzoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: ONLINE Current Topic: Overcoming Steric Hindrance in 6-Bromo Substituted Benzoxazoles Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The 6-Bromo Scaffold Challenge

Welcome to the technical support hub. You are likely here because the 6-bromobenzoxazole scaffold—a privileged structure in kinase inhibitors and fluorescent probes—is failing to react as predicted.

The 6-position is electronically unique: it sits para to the nitrogen and meta to the oxygen. However, the primary failure mode in diversifying this scaffold is steric hindrance , specifically when:

  • Coupling at C6: Attempting to install bulky ortho-substituted aryls via Suzuki-Miyaura or Buchwald-Hartwig protocols.

  • Functionalizing C7: Accessing the "bay region" (C7) adjacent to the bromine, which is sterically crowded by the oxazole ring.

  • Ring Closure: Synthesizing the core itself when the precursor phenol bears bulky groups.

Below are the three most common "Support Tickets" we receive, with resolved protocols.

Ticket #001: Failed Suzuki Coupling at C6 (Steric Clash)

User Report: “I am trying to couple an ortho-methyl phenylboronic acid to 6-bromobenzoxazole. Standard conditions (Pd(PPh3)4, Na2CO3) yield <10% product. The starting material remains unconsumed.”

Root Cause Analysis

Standard ligands like triphenylphosphine (PPh3) form a cone angle that is insufficient to force the reductive elimination step in sterically crowded systems. The palladium center becomes "clogged," preventing the bulky aryl groups from coupling. Furthermore, the oxidative addition of electron-rich aryl bromides requires a more electron-rich metal center.

The Solution: Dialkylbiaryl Phosphine Ligands

You must switch to Buchwald-type ligands. These ligands serve a dual purpose:

  • Electron-Rich: Facilitates oxidative addition into the C-Br bond.

  • Bulky (Steric Bulk): Forces the Pd(II) species to undergo reductive elimination to relieve strain.

Recommended Protocol (Self-Validating)
  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos or SPhos (4 mol%).

  • Base: K₃PO₄ (3.0 equiv) – Crucial: Carbonates are often too weak for hindered couplings.

  • Solvent: 1,4-Dioxane/Water (4:1) – The biphasic system dissolves inorganic bases effectively.

  • Temperature: 100°C.

Validation Check: If the reaction turns black immediately, your catalyst has crashed out (aggregated). If it remains a dark red/brown solution, the active catalytic species is stable.

Data: Ligand Performance Comparison
Ligand SystemYield (Ortho-Substituted Partner)Mechanism of Failure/Success
Pd(PPh₃)₄ < 10%Failed reductive elimination; Pd-black formation.
Pd(dppf)Cl₂ 35%Bite angle too small for bulky substrates.
XPhos G3 92% Bulky biaryl backbone promotes reductive elimination.
SPhos G3 88% Excellent for electron-rich partners; high stability.

Ticket #002: Functionalizing the "Blocked" C7 Position

User Report: “I need to install a functional group at C7 (next to the bromine). I tried n-BuLi lithiation, but I got a complex mixture and 'halogen dance' migration products.”

Root Cause Analysis

The C7 position is the "bay region," sandwiched between the oxazole ring and the C6-Bromine.

  • Steric Shielding: Reagents cannot easily approach C7.

  • Lithium-Halogen Exchange Risk: Using n-BuLi attacks the Br atom (exchange) rather than deprotonating C7.

  • Halogen Dance: Even if C7 is deprotonated, the lithiated species is unstable and the Br atom may migrate to C7, shifting the anion to C6.

The Solution: TMP-Based Magnesiation (Knochel-Hauser Base)

Avoid Lithium. Use TMPMgCl·LiCl (Knochel-Hauser Base). The bulky TMP (tetramethylpiperidino) amide is too sterically hindered to attack the Br or the electrophilic oxazole ring C2, but it is basic enough to remove the C7 proton. The Magnesium species is less reactive than Lithium, preventing the "halogen dance."

Visual Workflow: C7 Functionalization Logic

C7_Functionalization cluster_legend Outcome Start Goal: Functionalize C7 (Adjacent to C6-Br) Choice Select Base Strategy Start->Choice nBuLi Method A: n-BuLi (Standard Lithiation) Choice->nBuLi Avoid TMP Method B: TMPMgCl·LiCl (Knochel-Hauser) Choice->TMP Recommended Fail1 Risk: Li-Halogen Exchange (Attacks Br instead of H) nBuLi->Fail1 Fail2 Risk: Halogen Dance (Br migrates to C7) nBuLi->Fail2 Success Success: Stable Magnesiate No Br migration TMP->Success Electrophile Quench with Electrophile (I2, DMF, etc.) Success->Electrophile

Caption: Decision logic for C7 functionalization avoiding the "Halogen Dance" side reaction.

Ticket #003: Ring Closure with Steric Bulk

User Report: “I am synthesizing a 6-bromo-2-substituted benzoxazole from 2-amino-5-bromophenol and a bulky carboxylic acid. Refluxing in PPA (Polyphosphoric acid) gives incomplete conversion and tar.”

Root Cause Analysis

Classical condensation (PPA or boric acid reflux) relies on thermal energy to drive water removal. With bulky acids (e.g., tert-butyl or ortho-substituted aromatics), the transition state for ring closure is high-energy. Prolonged heating leads to oxidative degradation of the electron-rich aminophenol before the ring can close.

The Solution: Microwave-Assisted Dehydration

Microwave irradiation couples directly with the polar transition state, providing the activation energy needed to overcome the steric barrier in minutes rather than hours.

Protocol: One-Pot Microwave Synthesis
  • Reagents: 2-amino-5-bromophenol (1.0 eq) + Bulky Carboxylic Acid (1.1 eq).

  • Solvent/Catalyst: Lawesson’s Reagent (0.6 eq) in Toluene OR PPA esters.

    • Green Alternative: Ethanol with catalytic YYb(OTf)₃.

  • Conditions: Microwave reactor, 160°C , 10–15 minutes (sealed vessel).

Why this works: The rapid heating profile bypasses the slow thermal degradation pathways. Lawesson’s reagent converts the amide intermediate to a thioamide, which cyclizes much faster than the oxo-analog due to the better leaving group ability of sulfur.

Frequently Asked Questions (FAQs)

Q: Can I use Pd/C for coupling to avoid ligands? A: Generally, no. Heterogeneous Pd/C works well for simple hydrogenations but struggles with oxidative addition into sterically hindered aryl bromides. For 6-bromo benzoxazoles, homogeneous catalysis (Pd-Ligand) is required to control the steric environment.

Q: Is the C2 position reactive in 6-bromobenzoxazoles? A: Yes, highly. The C2 proton is acidic (pKa ~28). If you use a strong base for coupling at C6, you might accidentally deprotonate C2, leading to ring-opening or dimerization. Troubleshooting: If you see dimerization, switch to a milder base like K₃PO₄ or Cs₂CO₃ rather than NaOtBu.

Q: How do I purify these compounds? They streak on silica. A: Benzoxazoles are weakly basic. Silica gel is acidic. The "streaking" is the compound sticking to the silica.

  • Fix: Add 1% Triethylamine (Et₃N) to your eluent (e.g., Hexane/EtOAc + 1% Et₃N). This neutralizes the silica surface.

References

  • Microwave-Assisted Synthesis of Benzoxazole Derivatives. Source: ResearchGate (Review).[1] Context: Validates the efficiency of microwave irradiation for overcoming steric barriers in ring closure.

  • Buchwald-Hartwig Amination & Suzuki Coupling Guides. Source: NobelPrize.org / BenchChem. Context: Foundational protocols for using bulky phosphine ligands (SPhos/XPhos) to facilitate hindered couplings.

  • Site-Selective C-H Functionalization of Benzoxazoles. Source: NIH / PubMed. Context: details the acidity of C2 vs C7 and the use of transition metals for regioselective functionalization.

  • Regioselective Lithiation and Halogen Dance. Source: RSC Publishing / Org. Lett. Context: Explains the risks of using n-BuLi on bromo-substituted heterocycles and the necessity of kinetic control (TMP bases).

Sources

Technical Support Center: HPLC Method Development for Polar Benzoxazolone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) method development tailored to the analysis of polar benzoxazolone derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating and quantifying these challenging analytes. Here, we move beyond generic protocols to provide in-depth, scientifically-grounded solutions to common experimental hurdles.

The Challenge of Polar Benzoxazolone Derivatives

Benzoxazolone derivatives are a significant class of compounds in pharmaceutical development. However, their inherent polarity presents a considerable challenge for traditional reversed-phase (RP) HPLC methods.[1][2] Highly polar molecules often exhibit poor retention on non-polar stationary phases (like C18), leading to issues such as co-elution with the solvent front, inadequate separation from other polar impurities, and compromised peak shape.[1][3] This guide provides a systematic approach to overcoming these obstacles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and actionable solutions.

Issue 1: Poor or No Retention of Analytes

Question: My polar benzoxazolone derivative is eluting in the void volume (at the solvent front) of my C18 column. How can I increase its retention?

Answer:

This is a classic problem when analyzing highly polar compounds with traditional reversed-phase HPLC.[2][3][4] The non-polar C18 stationary phase has a low affinity for your polar analyte, resulting in minimal interaction and, therefore, no retention. Here are several strategies to address this, ranging from simple mobile phase adjustments to more advanced column chemistry:

  • Increase the Aqueous Content of the Mobile Phase: In reversed-phase chromatography, water is the weaker solvent.[5] By increasing the percentage of the aqueous component (e.g., from 30% water to 90% water), you decrease the overall solvent strength, which can promote greater interaction between your polar analyte and the stationary phase, thereby increasing retention time.[5][6] However, be aware that some conventional C18 columns can suffer from "hydrophobic collapse" in highly aqueous mobile phases, leading to a loss of retention.[7] Consider using water-tolerant columns, often designated as "AQ," which are designed to prevent this phenomenon.[6]

  • Mobile Phase pH Adjustment: If your benzoxazolone derivative has ionizable functional groups (acidic or basic), the pH of the mobile phase is a critical parameter for controlling retention.[8][9][10] By adjusting the pH to suppress the ionization of your analyte, you make it less polar and more likely to be retained on a reversed-phase column.[9][11] For a weak acid, a mobile phase pH at least 2 units below its pKa will render it neutral and increase retention.[11] Conversely, for a weak base, a pH at least 2 units above its pKa will achieve the same effect.[11]

  • Alternative Chromatographic Modes:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds.[3][4][7] It utilizes a polar stationary phase (like bare silica or a phase with bonded polar functional groups) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[3][7][12] In HILIC, a water-enriched layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[3] Elution is then achieved by increasing the concentration of the polar solvent (water).[3][13]

    • Mixed-Mode Chromatography (MMC): MMC columns combine multiple retention mechanisms, such as reversed-phase and ion-exchange, in a single stationary phase.[4][7][14] This dual functionality allows for the retention of a wide range of compounds, including polar and charged molecules, often without the need for ion-pairing reagents.[7][14][15] For instance, a mixed-mode column with both C18 chains and anion-exchange groups can effectively retain acidic polar compounds.[16]

  • Use of Ion-Pairing Reagents: Adding an ion-pairing reagent to the mobile phase can enhance the retention of ionic polar analytes in reversed-phase chromatography.[6][7] These reagents have a hydrophobic part that interacts with the stationary phase and a charged part that interacts with the ionized analyte. However, this approach has drawbacks, including long column equilibration times and incompatibility with mass spectrometry (MS) detectors due to the non-volatile nature of many ion-pairing reagents.[7]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My analyte peaks are tailing significantly. What could be the cause, and how can I improve the peak symmetry?

Answer:

Poor peak shape can compromise the accuracy of integration and quantification. Tailing is often caused by secondary interactions between the analyte and the stationary phase or issues within the HPLC system itself.

  • Secondary Silanol Interactions: A common cause of peak tailing for basic compounds in reversed-phase HPLC is the interaction with acidic silanol groups on the surface of the silica-based stationary phase.[17]

    • Solution: Use a well-endcapped column where these residual silanols are chemically deactivated. Alternatively, operating at a lower mobile phase pH (e.g., pH 3) can suppress the ionization of the silanol groups, minimizing these unwanted interactions.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Reduce the sample concentration or injection volume.

  • Mismatch Between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[18]

    • Solution: Ideally, dissolve your sample in the initial mobile phase. If this is not possible due to solubility constraints, ensure the sample solvent is as weak as possible.

  • Column Contamination and Voids: Accumulation of contaminants at the head of the column or the formation of a void in the packing material can disrupt the flow path and lead to poor peak shape.[17][18][19]

    • Solution: Use guard columns to protect the analytical column from strongly retained impurities. If a void is suspected, the column may need to be replaced.

Issue 3: Inconsistent Retention Times

Question: I'm observing a drift in the retention times of my peaks across a sequence of injections. What are the likely causes?

Answer:

Stable retention times are crucial for reliable peak identification and quantification. Fluctuations can often be traced back to the mobile phase, the column, or the HPLC system.

  • Inadequate Column Equilibration: This is a frequent issue, especially with gradient elution or when using ion-pairing reagents or HILIC methods.[3][7] The stationary phase needs sufficient time to equilibrate with the initial mobile phase conditions before each injection.

    • Solution: Increase the equilibration time between runs. For HILIC, ensuring the formation of a stable water layer on the stationary phase is critical for reproducible retention.[3]

  • Mobile Phase Composition Changes: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Temperature Fluctuations: Column temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions.[20]

    • Solution: Use a column thermostat to maintain a constant and controlled temperature.

  • pH Instability: If the mobile phase pH is close to the pKa of an analyte, small shifts in pH can lead to significant changes in retention time.[10]

    • Solution: Operate at a pH that is at least one unit away from the analyte's pKa and use a buffer to maintain a stable pH.

Frequently Asked Questions (FAQs)

Q1: Should I use isocratic or gradient elution for my polar benzoxazolone derivatives?

A1: The choice depends on the complexity of your sample.

  • Isocratic elution (constant mobile phase composition) is simpler, more reproducible, and often sufficient for separating a few components with similar polarities.[21][22]

  • Gradient elution (mobile phase composition changes over time) is generally preferred for complex mixtures containing compounds with a wide range of polarities.[21][22][23] It helps to elute strongly retained compounds in a reasonable time while providing good resolution for early-eluting peaks.[21][24] For method development, starting with a broad gradient is a good strategy to get an overview of the sample components.[23]

Q2: What are the best mobile phases for LC-MS analysis of polar benzoxazolone derivatives?

A2: For LC-MS compatibility, it is crucial to use volatile mobile phase components.[25][26]

  • Solvents: Acetonitrile and methanol are common organic modifiers.

  • Buffers and Additives: Avoid non-volatile buffers like phosphate. Instead, use volatile alternatives such as ammonium formate or ammonium acetate.[25][26] Formic acid or acetic acid are frequently used to control pH at low concentrations (e.g., 0.1%).[25]

Q3: How do I choose the right column for my analysis?

A3: The selection of the column is pivotal for a successful separation.[12]

Column TypeBest ForKey Considerations
Reversed-Phase C18/C8 (Water-Tolerant) Moderately polar, ionizable benzoxazolone derivatives.Use "AQ" type columns for high aqueous mobile phases to prevent hydrophobic collapse.[4][7]
Polar-Embedded Group Columns Increasing retention of polar compounds in reversed-phase mode.These columns have a polar group embedded in the alkyl chain, which helps in retaining polar analytes and also makes them compatible with 100% aqueous mobile phases.[27]
HILIC Very polar and hydrophilic benzoxazolone derivatives.Requires careful equilibration and control of the mobile phase water content for reproducibility.[3][4][7]
Mixed-Mode Complex mixtures containing polar, non-polar, and charged species.Offers unique selectivity but method development can be more complex due to the multiple retention mechanisms.[4][14][28]

Q4: My method is developed, but how do I ensure it is robust and reliable?

A4: Method validation according to ICH guidelines (specifically ICH Q2(R2) and the principles outlined in ICH Q14) is essential.[29][30][31][32] This involves systematically evaluating parameters such as:

  • Specificity: The ability to assess the analyte in the presence of other components.[31]

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte.[31]

  • Accuracy and Precision: The closeness of the results to the true value and the degree of scatter between a series of measurements, respectively.[31][33]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition).[33]

Experimental Workflow and Visualization

A systematic approach to method development is crucial for efficiency and success. The following workflow outlines a logical progression for developing a robust HPLC method for polar benzoxazolone derivatives.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment & Strategy cluster_1 Phase 2: Method Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation Start 1. Analyte Characterization (pKa, logP, solubility) Strategy 2. Select Initial Strategy (RP, HILIC, or Mixed-Mode) Start->Strategy Col_Screen 3. Column Screening (e.g., C18-AQ, HILIC, MMC) Strategy->Col_Screen MP_Screen 4. Mobile Phase Screening (ACN vs. MeOH, pH range) Col_Screen->MP_Screen Grad_Screen 5. Gradient Scouting (Broad gradient to assess elution) MP_Screen->Grad_Screen Opt_Grad 6. Gradient Optimization (Slope, time) Grad_Screen->Opt_Grad Opt_Params 7. Fine-Tuning (Temp, Flow Rate, Wavelength) Opt_Grad->Opt_Params Validation 8. Method Validation (ICH Guidelines) Opt_Params->Validation End Robust Method Validation->End

Caption: A systematic workflow for HPLC method development for polar analytes.

References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • Waters Corporation. HPLC Separation Modes. [Link]

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]

  • ResearchGate. (PDF) Mixed-Mode Chromatography. [Link]

  • LCGC International. (2020, November 11). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]

  • Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. [Link]

  • PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). (2023, April 15). Advances, Applications, and Challenges in RP HPLC Method Development. [Link]

  • SIELC Technologies. Polar Compounds. [Link]

  • LCGC International. (2020, November 12). Mixed-Mode Chromatography—A Review. [Link]

  • LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • LCGC International. (2020, November 12). Improved Retention for Polar Organic Acids with Unique Multi-Mode Columns in Reversed Phase Conditions. [Link]

  • HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases. [Link]

  • PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]

  • LCGC International. (2020, November 11). Understanding Gradient HPLC. [Link]

  • Pharma Growth Hub. (2023, October 30). pH, pKa, and Retention. [Link]

  • BUCHI. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. [Link]

  • ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC?. [Link]

  • PMC. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. [Link]

  • Chromasir. Common Causes of Poor Peak Shape in HPLC and How to Fix Them. [Link]

  • Shimadzu. Mobile phases compatible for LC/MS. [Link]

  • Shimadzu (Europe). Mobile phases compatible for LCMS. [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Waters Corporation. HPLC Separation Modes. [Link]

  • MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. [Link]

  • Agilent. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • LCGC International. (2020, November 11). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]

  • IntechOpen. High Performance Liquid Chromatography Fundamentals & Applications. [Link]

  • GL Sciences. 3. How to Increase Retention. [Link]

  • MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC. [Link]

  • Regis Technologies. HPLC Troubleshooting Guide. [Link]

  • ResearchGate. (2024, May 23). How can we perform HPLC for a uv inactive & highly polar compound?. [Link]

  • Lab Manager. (2025, November 27). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (2023, December 14). ICH Q14 Guideline on analytical procedure development – Step 5. [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural validation of 6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one , a critical intermediate in the synthesis of bioactive benzoxazole derivatives (often used as kinase inhibitors or muscle relaxant analogs).[1][2]

This analysis focuses on differentiating the target molecule from its likely synthetic precursors (e.g., 6-bromobenzoxazolinone) and potential regioisomers using 1H NMR spectroscopy.[1][2]

Part 1: Structural Context & Analysis Strategy[1][2]

The core challenge in synthesizing 5,6-disubstituted benzoxazolinones is confirming the regioselectivity of the alkylation.[1][2] The starting material (6-bromobenzoxazolinone) directs electrophilic substitution primarily to the C-5 position (para to the ring oxygen), but confirming this requires analyzing the aromatic coupling constants.[1][2]

Decision Logic for Structural Confirmation

The following flowchart outlines the logic path for validating the structure based on spectral features.

NMR_Logic cluster_legend Legend Start Crude Product Spectrum Check_Aliphatic Check 2.0 - 4.0 ppm Region (Acetonyl Group) Start->Check_Aliphatic Decision_Aliphatic Are peaks present at ~2.2 (s) and ~3.8 (s)? Check_Aliphatic->Decision_Aliphatic Check_Aromatic Check 7.0 - 7.6 ppm Region (Aromatic Protons) Decision_Coupling Coupling Pattern? Check_Aromatic->Decision_Coupling Decision_Aliphatic->Check_Aromatic Yes Result_SM STARTING MATERIAL (No reaction) Decision_Aliphatic->Result_SM No (Missing Side Chain) Result_Target CONFIRMED TARGET 6-Bromo-5-(2-oxopropyl)... Decision_Coupling->Result_Target Two Singlets (Para Substitution) Result_Isomer WRONG REGIOISOMER (Ortho Coupling Observed) Decision_Coupling->Result_Isomer Two Doublets (J~8Hz) (Ortho Substitution) key1 Analysis Step key2 Critical Decision

Figure 1: Decision tree for interpreting the NMR spectrum of 5,6-disubstituted benzoxazolinones.

Part 2: Comparative Analysis (Target vs. Alternatives)

The table below contrasts the target molecule with its direct precursor, 6-bromobenzoxazolinone . The disappearance of aromatic coupling is the primary indicator of successful C-5 substitution.[1]

Solvent: DMSO-d6 (Preferred due to solubility and exchangeable NH proton visibility).[2] Frequency: 400 MHz or higher recommended.

FeatureTarget Product this compoundAlternative / Precursor 6-BromobenzoxazolinoneDiagnostic Note
NH (Pos 3) 11.60 - 11.80 ppm (br s, 1H)11.50 - 11.70 ppm (br s, 1H)Broad singlet; disappears with D₂O shake.[1][2] Indicates intact lactam ring.
Aromatic H7 ~7.45 ppm (s, 1H)~7.35 ppm (d, J ≈ 1.8 Hz)CRITICAL: In the target, H7 is isolated (para to H4), appearing as a singlet .[2] In the precursor, it couples meta to H5.[1][2]
Aromatic H4 ~7.10 ppm (s, 1H)~7.05 ppm (d, J ≈ 8.5 Hz)CRITICAL: H4 becomes a singlet in the target.[2] In the precursor, it shows strong ortho coupling to H5.[1][2]
Aromatic H5 Substituted (No Signal)~7.25 ppm (dd, J ≈ 8.5, 1.8 Hz)The disappearance of the H5 multiplet confirms substitution at this position.[2]
Side Chain -CH₂- 3.80 - 3.90 ppm (s, 2H)AbsentSinglet.[1][2] Deshielded by the aromatic ring and carbonyl.[1] Confirms alkylation.
Side Chain -CH₃ 2.15 - 2.25 ppm (s, 3H)AbsentSharp singlet typical of methyl ketones.[1][2]
Why "Singlets" Prove the Structure

In the 6-bromo-5-substituted system, the two remaining aromatic protons (H4 and H7) are para to each other.[1]

  • H4 is flanked by the Nitrogen (Pos 3) and the Acetonyl group (Pos 5).

  • H7 is flanked by the Oxygen (Pos 1) and the Bromine (Pos 6).

  • Because para-coupling (

    
    ) is typically < 1 Hz and often unresolved on standard 300/400 MHz instruments, these protons appear as distinct singlets .[2]
    
  • Contrast: If the alkylation occurred at Position 4 (unlikely but possible), H5 and H7 would remain ortho/meta to each other, preserving a doublet/multiplet pattern.[1][2]

Part 3: Experimental Protocol

To ensure reproducible data and avoid "false" multiplets caused by aggregation or poor shimming, follow this protocol.

Materials
  • Sample: ~5–10 mg of dried this compound.

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).[2]

    • Note: CDCl₃ is generally poor for benzoxazolinones due to low solubility, which leads to broad lines.[2]

Step-by-Step Workflow
  • Preparation: Dissolve 5-10 mg of the solid in 0.6 mL of DMSO-d6. Ensure the solution is clear; filter through a cotton plug if particulates remain.[1]

  • Acquisition Parameters:

    • Pulse Angle: 30° or 45° (to prevent saturation of the NH signal).

    • Relaxation Delay (D1): Set to ≥ 2.0 seconds. The aromatic protons flanked by halides/heteroatoms may have longer T1 relaxation times.[1]

    • Scans: 16–64 scans are sufficient for this concentration.

    • Spectral Width: -2 to 14 ppm (to capture the downfield NH).[1]

  • Processing:

    • Phasing: Manually phase the broad NH peak to ensure the baseline is flat; automatic phasing often fails on broad exchangeable protons.[1]

    • Integration: Integrate the Methyl signal (2.2 ppm) and set it to 3.00. This calibrates the integral for the single aromatic protons (should be 1.00 each).

Troubleshooting
  • NH Peak Missing? The sample may be "wet" (containing H₂O), causing the NH to exchange and broaden into the baseline.[1][2] Dry the sample in a vacuum oven at 40°C.

  • Aromatic Singlets look like Doublets? Check the shimming. If the methyl peak (2.2 ppm) is also split or asymmetric, the magnet is poorly shimmed.[1][2] If the methyl is sharp but aromatics are split, you may have a mixture of regioisomers.[1][2]

References

  • BenchChem. (2025).[2] Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy. Link[2]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[2][3] Link[2]

  • Sigma-Aldrich. (n.d.). Product Specification: this compound.[1][2] Link

  • Royal Society of Chemistry. (2015). Supplementary Information: Synthesis and NMR characterization of 5- and 6-substituted benzoxazolinones. Link

Sources

Comparative Guide: Mass Spectrometric Analysis of Brominated Benzoxazolones

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparison and operational manual for the mass spectrometric analysis of brominated benzoxazolones. It is designed for analytical chemists and drug metabolism researchers requiring high-fidelity structural elucidation.

Executive Summary

Brominated benzoxazolones (e.g., 5-bromo-2-benzoxazolinone) are critical pharmacophores in medicinal chemistry, serving as intermediates for muscle relaxants (like chlorzoxazone analogs) and antimicrobial agents. Their analysis presents a unique challenge: distinguishing positional isomers and degradation products while maintaining sensitivity.

This guide compares the two dominant ionization modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —and delineates the specific fragmentation mechanics that validate their structure.

Key Finding: While ESI is superior for biological quantification (LC-MS), EI remains the gold standard for structural verification due to the generation of diagnostic "fingerprint" fragment ions driven by the specific lability of the lactone ring.

The Isotopic Signature (The "Self-Validating" Check)

Before analyzing fragmentation, the presence of bromine provides an intrinsic quality control mechanism. Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine possesses two stable isotopes,


 and 

, in a nearly 1:1 natural abundance ratio .
  • Diagnostic Rule: Any ion fragment containing the bromine atom must appear as a doublet separated by 2 mass units (

    
     and 
    
    
    
    ) with approximately equal intensity.
  • Loss Validation: If a fragmentation step involves the loss of the bromine atom (neutral loss of radical Br

    
    ), the resulting daughter ion will collapse to a singlet peak, confirming the cleavage of the C-Br bond.
    

Technique Comparison: EI vs. ESI

The choice of ionization source dictates the information density of the spectra.[1] The following table contrasts the performance of hard (EI) and soft (ESI) ionization for this specific chemical class.

Table 1: Ionization Performance Matrix
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Regime Hard (70 eV)Soft (Thermal/Voltage)
Dominant Species Radical Cation (

)
Protonated/Deprotonated (

,

)
Fragmentation Extensive (In-source)Minimal (Requires CID/MS2)
Isomer Differentiation High (Distinct fragmentation ratios)Low (Isobaric parent ions dominate)
Sensitivity Moderate (Nanogram range)High (Picogram range)
Primary Utility Structural Elucidation, Library MatchingPK/PD Quantification, Metabolite Screening

Expert Insight: For initial characterization of synthetic brominated benzoxazolones, EI is mandatory . ESI should be reserved for pharmacokinetic (PK) studies where the structure is already known, and sensitivity is paramount.

Mechanistic Deep Dive: Fragmentation Pathways

Understanding the causality of bond breakage is essential for interpreting spectra. The fragmentation of brominated benzoxazolones under EI conditions follows a predictable decay driven by the stability of the aromatic core and the lability of the cyclic carbamate (lactone) moiety.

The Fragmentation Cascade
  • Molecular Ion Generation (

    
    ):  The radical cation is formed.
    
  • Lactone Ring Cleavage (Neutral Loss of CO): The most characteristic step is the expulsion of carbon monoxide (28 Da). This contracts the ring, forming a metastable intermediate (often assigned as a substituted benzosemiquinone imine or similar resonance structure).

  • Secondary Elimination (HCN Loss): The nitrogen-containing fragment typically expels hydrogen cyanide (27 Da), further degrading the heterocyclic ring.

  • Halogen Scission: Depending on the internal energy, the bromine radical (79/81 Da) may be ejected either from the parent or the intermediate, though C-Br cleavage usually competes with CO loss.

Visualization: The Fragmentation Tree

The following diagram illustrates the primary decay pathway for a generic 5-bromo-2-benzoxazolinone (


 213/215).

FragmentationPathway Parent Molecular Ion (M+•) m/z 213 / 215 (1:1 Doublet) Intermediate1 [M - CO]+• m/z 185 / 187 (Ring Contraction) Parent->Intermediate1 - CO (28 Da) Primary Pathway ProductBr [M - Br]+ m/z 134 (Cation Phenyl Ring) Parent->ProductBr - Br• (79/81 Da) Minor Pathway Intermediate2 [M - CO - HCN]+• m/z 158 / 160 (Bromophenol Radical) Intermediate1->Intermediate2 - HCN (27 Da) Intermediate2->ProductBr - Br•

Figure 1: The primary fragmentation pathway involves the sequential loss of Carbon Monoxide (CO) and Hydrogen Cyanide (HCN), retaining the bromine signature until the final degradation steps.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to ensure data integrity. It includes specific "Stop/Go" checkpoints to validate the instrument performance and sample identity.

Phase 1: Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of HPLC-grade Methanol or Acetonitrile.

  • Concentration: Dilute to 10 µg/mL for EI-GC-MS or 1 µg/mL for ESI-LC-MS.

  • Pre-Check: Ensure solvent blank is free of phthalates (

    
     149), which can interfere with low-mass fragments.
    
Phase 2: GC-MS Acquisition (Structural ID)

Instrument Parameters:

  • Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Inlet Temp: 250°C (Split 10:1).

  • Source Temp: 230°C.

  • Ionization: Electron Impact (70 eV).[1]

  • Scan Range:

    
     50–300.
    

Step-by-Step Workflow:

  • Inject Sample.

  • Locate Parent Ion: Look for the doublet at the expected MW (e.g., 213/215).

    • Checkpoint: If the ratio is not 1:1, the sample is contaminated, or the halogen is not bromine.

  • Extract Ion Chromatogram (EIC): Plot

    
     185 (or equivalent [M-28]).
    
    • Checkpoint: The retention time of the [M-28] peak must perfectly align with the Parent Ion peak. This confirms the fragment originates from the parent, not a co-eluting impurity.

  • Verify Neutral Loss: Calculate the difference between Parent and Base Peak. It must be 28 Da (CO).[2]

Phase 3: ESI-MS/MS Acquisition (Quantification/Metabolism)

Instrument Parameters:

  • Mode: Negative Ion Mode (

    
    ) is often more sensitive for benzoxazolones due to the amide-like nitrogen.
    
  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Collision Energy (CID): Ramp 10–40 eV.

Step-by-Step Workflow:

  • Direct Infusion: Infuse sample at 10 µL/min.

  • Precursor Selection: Isolate the

    
     isotope peak (e.g., 
    
    
    
    212 in negative mode).
  • Product Scan: Apply collision energy.

    • Observation: ESI fragmentation often yields the bromide ion (

      
      , 
      
      
      
      79/81) as a dominant fragment at high collision energies, unlike EI which preserves the ring structure longer.
Visualization: Operational Workflow

Workflow Sample Sample Prep (MeOH/ACN) Choice Select Method Sample->Choice GCMS GC-EI-MS (Hard Ionization) Choice->GCMS Structure ID LCMS LC-ESI-MS (Soft Ionization) Choice->LCMS Quant/Bioanalysis DataGC Spectrum Analysis: 1. Check Br Doublet 2. Confirm -CO (28 Da) GCMS->DataGC DataLC Spectrum Analysis: 1. Check [M-H]- 2. CID for Br- ion LCMS->DataLC Result Validated Structure DataGC->Result DataLC->Result

Figure 2: Operational workflow for selecting the correct ionization method based on analytical goals.

References

  • Hansen, A. et al. (2003). "Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives." FateAllChem.

  • NIST Mass Spectrometry Data Center. "Benzoxazolinone Fragmentation Data." NIST Chemistry WebBook.

  • Jackson, G. et al. (2020). "Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones." West Virginia University Research.

  • Waters Corporation. (2021). "Application of Neutral Loss and Precursor Ion Scanning by Tandem Quadrupole Mass Spectrometry." Waters Application Notes.

  • MetwareBio. (2023). "Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI." Metware Technical Guides.

Sources

A Researcher's Guide to the Carbonyl Signature of Benzoxazol-2-ones: An FTIR-Based Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Benzoxazol-2-one Scaffold and its Carbonyl Probe

The benzoxazol-2-one moiety is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] For researchers in drug discovery and medicinal chemistry, the precise characterization of newly synthesized derivatives is paramount. Among the analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative first look into the molecular structure.

The carbonyl (C=O) group of the benzoxazol-2-one ring system is a particularly powerful diagnostic tool. Its stretching vibration gives rise to a strong, sharp absorption band in a relatively uncluttered region of the infrared spectrum.[3] The precise wavenumber of this peak, however, is not fixed; it is exquisitely sensitive to the electronic and structural environment of the molecule. This guide provides an in-depth analysis of the characteristic FTIR peaks for the benzoxazol-2-one carbonyl group, compares it with related structures, and outlines the key factors that modulate its vibrational frequency, offering a framework for confident structural elucidation.

The Benzoxazol-2-one Carbonyl: A Spectroscopic Landmark

The carbonyl group in benzoxazol-2-one is part of a cyclic carbamate (or a lactam-like) system. Its stretching frequency is influenced by a combination of factors inherent to this structure. Unlike a simple ketone which typically absorbs around 1715 cm⁻¹[4], the benzoxazol-2-one C=O is flanked by a nitrogen atom within the ring and is part of a five-membered heterocyclic system fused to a benzene ring.

The nitrogen atom's lone pair of electrons can be delocalized into the carbonyl group through resonance.[5] This resonance effect increases the single-bond character of the C=O bond, which weakens it and lowers the stretching frequency compared to a simple ketone. However, this is counteracted by the five-membered ring structure. Incorporating a carbonyl group into a small ring (5-membered or smaller) introduces ring strain, which increases the C=O stretching frequency.[6][7] This is because the smaller ring angles force more s-character into the C=O sigma bond, strengthening it.[6]

The result of these competing effects is that the carbonyl group of an unsubstituted benzoxazol-2-one typically absorbs in the range of 1750-1780 cm⁻¹ . For instance, experimental data for some N-substituted benzoxazol-2-one derivatives show strong C=O absorption bands at 1744 cm⁻¹ and 1754 cm⁻¹.[8]

Factors Influencing the Carbonyl Stretching Frequency

The precise position of the C=O peak provides valuable clues about the molecule's specific substitution and intermolecular interactions. Understanding these influences is critical for accurate spectral interpretation.

Electronic Effects of Substituents

Substituents on the aromatic ring or the nitrogen atom can shift the carbonyl frequency by altering the electron density within the ring system.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (–NO₂) or halogens (–F, –Cl) attached to the benzene ring pull electron density away from the carbonyl group via inductive and/or resonance effects. This suppression of electron delocalization from the nitrogen to the carbonyl increases the double-bond character of the C=O bond, leading to a higher stretching frequency (a blueshift) .[5][7]

  • Electron-Donating Groups (EDGs): Groups like alkyl (–CH₃) or alkoxy (–OCH₃) donate electron density. This enhances the resonance delocalization from the nitrogen, increasing the C=O single-bond character and causing a lower stretching frequency (a redshift) .[9]

Hydrogen Bonding

Hydrogen bonding is a major factor influencing the C=O frequency, particularly in the solid state or in concentrated solutions.

  • Intermolecular Hydrogen Bonding: When the N-H proton of one benzoxazol-2-one molecule forms a hydrogen bond with the carbonyl oxygen of another, it polarizes and weakens the C=O bond. This results in a significant redshift of the carbonyl stretching frequency, often by 15-20 cm⁻¹.[7][10] This is why spectra of solid samples (e.g., KBr pellets) often show a lower C=O frequency than spectra of the same compound in a dilute, non-polar solvent.

  • Intramolecular Hydrogen Bonding: If a substituent (e.g., an -OH group at a suitable position) can form an internal hydrogen bond with the carbonyl oxygen, it will also cause a redshift in the C=O absorption.[10]

Conjugation

While the benzoxazol-2-one system is already conjugated, additional conjugation, for example, through an unsaturated substituent on the nitrogen, can further delocalize the π-electrons. This generally leads to a weakening of the C=O bond and a redshift in its stretching frequency.[6][9]

Comparative Analysis of Carbonyl Frequencies

To put the benzoxazol-2-one carbonyl peak into context, it is useful to compare its typical frequency with that of other common carbonyl-containing functional groups. This comparison highlights the diagnostic power of the peak's specific location.

Functional GroupTypical C=O Stretching Frequency (cm⁻¹)Key Influencing Factors
Benzoxazol-2-one 1750 - 1780 5-membered ring strain (increases ν), amide resonance (decreases ν).
Saturated Ketone (e.g., Cyclohexanone)1705 - 1725Standard C=O double bond.[4]
5-Membered Lactone (γ-lactone)1760 - 1800Ring strain (increases ν), inductive effect from ring oxygen (increases ν).[9]
6-Membered Lactam (δ-lactam)1670 - 1680Amide resonance in a strain-free ring (decreases ν).[9]
Acyclic Ester1735 - 1750Inductive effect from ester oxygen (increases ν).[11]
Acyclic Amide (tertiary)1630 - 1670Strong resonance delocalization from nitrogen (decreases ν).[9]
Carboxylic Acid (dimer)1700 - 1725 (broad)Strong hydrogen bonding (decreases ν and broadens peak).[10]

Note: These are typical ranges and can be influenced by the factors discussed previously.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum (KBr Pellet Method)

This protocol describes the preparation of a solid sample for transmission FTIR analysis using the potassium bromide (KBr) pellet method, a self-validating system for obtaining high-quality spectra of solid compounds.

Rationale: The KBr matrix is transparent to infrared radiation in the mid-IR region (4000-400 cm⁻¹) and, when properly prepared, minimizes scattering effects, providing a clean spectrum.

Materials:

  • FTIR-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Spatula

  • Infrared lamp (for drying)

  • Your benzoxazol-2-one sample (1-2 mg)

Step-by-Step Methodology:

  • Drying: Gently grind ~150-200 mg of KBr in the agate mortar for 1 minute to create a fine powder. If any moisture is suspected, dry the KBr powder under an infrared lamp for 30 minutes and allow it to cool in a desiccator. The absence of a broad O-H absorption band around 3450 cm⁻¹ in the final spectrum validates the dryness of the KBr.

  • Sample Addition: Add 1-2 mg of your solid benzoxazol-2-one sample to the ground KBr in the mortar.

  • Mixing: Gently mix the sample and KBr with the pestle for 30 seconds. Then, grind the mixture vigorously for 2-3 minutes until it becomes a fine, homogeneous powder. Incomplete mixing will result in a poor-quality spectrum with sloping baselines and distorted peak shapes.

  • Pellet Pressing: Transfer a portion of the powder into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 7-10 tons) for 2-3 minutes.

  • Pellet Inspection: Carefully release the pressure and disassemble the die. A high-quality pellet should be semi-transparent or transparent. An opaque or cloudy pellet indicates insufficient grinding, moisture, or inadequate pressure.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record a background spectrum (air) first, then acquire the sample spectrum. A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the strong C=O stretching peak in the 1750-1780 cm⁻¹ region and analyze its precise position in the context of the factors discussed above.

Data Interpretation Workflow

The following diagram outlines a logical workflow for interpreting the carbonyl stretching frequency of an unknown or newly synthesized benzoxazol-2-one derivative.

FTIR_Carbonyl_Analysis start Acquire FTIR Spectrum of Benzoxazol-2-one Derivative peak_id Identify Strong, Sharp Peak in 1720-1800 cm⁻¹ Region start->peak_id is_present C=O Peak Present? peak_id->is_present compare Compare Peak Position to Unsubstituted Reference (~1760-1770 cm⁻¹) is_present->compare Yes no_peak Re-evaluate Structure. Is it the correct compound? No C=O group present. is_present->no_peak No analysis Analysis of Peak Shift compare->analysis blueshift Blueshift (Higher ν) > 1770 cm⁻¹ analysis->blueshift Higher redshift Redshift (Lower ν) < 1760 cm⁻¹ analysis->redshift Lower no_shift No Significant Shift analysis->no_shift Same ewg Conclusion: Presence of EWG on Aromatic Ring or N-atom blueshift->ewg edg Conclusion: Presence of EDG on Aromatic Ring or N-atom redshift->edg h_bond Conclusion: Intermolecular H-Bonding (e.g., solid state N-H) or Intramolecular H-Bond redshift->h_bond unsub Conclusion: Likely Unsubstituted or Substituent has Minimal Electronic Effect no_shift->unsub

Caption: Workflow for interpreting the benzoxazol-2-one C=O peak.

Conclusion

The carbonyl stretching vibration of the benzoxazol-2-one scaffold is more than just a confirmation of a functional group's presence; it is a sensitive probe into the molecule's electronic and structural nuances. By carefully analyzing the position of this peak in relation to a baseline and considering the effects of substitution, conjugation, and hydrogen bonding, researchers can gain significant insights into their synthesized compounds. This guide provides a comparative framework and practical protocols to empower drug development professionals to leverage FTIR spectroscopy to its full potential in the characterization of this vital class of heterocyclic compounds.

References

  • Carbonyl - compounds - IR - spectroscopy. (n.d.).
  • Sample preparation and factors affect IR bands. (n.d.).
  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar - DAV University. (n.d.).
  • Infrared Spectrometry - MSU chemistry. (n.d.). Retrieved from [Link].

  • INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. (n.d.).
  • Al-Ostath, A., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. ResearchGate. Retrieved from [Link].

  • Elixir International Journal. (n.d.). Pdf.
  • JETIR. (n.d.). "GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION". Retrieved from [Link].

  • Yıldırım, S., et al. (2024). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI. Retrieved from [Link].

  • Mattila, J. M., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment. Retrieved from [Link].

  • Bilginer, M. C., et al. (2022). Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic. Journal of Medicinal and Chemical Sciences. Retrieved from [Link].

  • Magritek. (n.d.). Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Retrieved from [Link].

  • Table of Characteristic IR Absorptions. (n.d.).
  • Infrared Spectra of Some Common Functional Groups. (n.d.).
  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link].

Sources

Comparative Bioactivity Guide: 6-Bromo vs. 6-Chloro Benzoxazolone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 6-bromo and 6-chloro benzoxazolone derivatives, focusing on their structure-activity relationships (SAR), synthesis, and pharmacological profiles.

Executive Summary: The Halogen Effect

The 2(3H)-benzoxazolone scaffold is a "privileged structure" in medicinal chemistry, capable of mimicking phenol or catechol moieties in a metabolically stable template.[1][2] The introduction of a halogen atom at the C6 position significantly alters the physicochemical and biological profile of the molecule.

  • 6-Chloro Derivatives: Generally exhibit higher polarity and electron-withdrawing capacity, often leading to tighter binding in polar pockets of enzymes like DNA gyrase. They frequently outperform bromo-analogs in broad-spectrum antimicrobial efficacy.

  • 6-Bromo Derivatives: Characterized by higher lipophilicity (logP) and steric bulk. This modification typically enhances membrane permeability, making them superior candidates for CNS-active analgesic and anti-inflammatory applications where crossing the blood-brain barrier (BBB) or penetrating lipid-rich cell membranes is critical.

Physicochemical Comparison

The distinct bioactivities stem from fundamental atomic differences between Chlorine and Bromine.

Property6-Chloro Derivative6-Bromo DerivativeImpact on Bioactivity
Van der Waals Radius 1.75 Å1.85 ÅSteric Fit: Br requires larger hydrophobic pockets; Cl fits tighter binding sites.
Electronegativity (Pauling) 3.162.96Electronic: Cl exerts stronger electron-withdrawing effects, increasing the acidity of the N-H proton (pKa modulation).
Lipophilicity (

value)
+0.71+0.86ADME: Br derivatives are more lipophilic, enhancing passive transport across membranes (e.g., BBB).
C-X Bond Strength ~339 kJ/mol~280 kJ/molMetabolic Stability: Cl is more resistant to oxidative metabolism; Br is more labile but still stable enough for most drug half-lives.

Pharmacological Bioactivity Analysis

Antimicrobial Activity (Antibacterial & Antifungal)

Dominant Analog: 6-Chloro

  • Mechanism: Inhibition of bacterial DNA gyrase and disruption of cell wall synthesis.

  • Data Insight: In comparative MIC (Minimum Inhibitory Concentration) studies, 6-chloro derivatives consistently show lower MIC values (higher potency) against Gram-negative bacteria like E. coli compared to their 6-bromo counterparts. The smaller size of the chlorine atom allows for better penetration of the complex Gram-negative cell envelope.

  • Exception: 6-Bromo derivatives often equal or surpass chloro-analogs against Gram-positive strains (e.g., S. aureus) and fungi (C. albicans), where lipophilicity correlates strongly with cell wall penetration.

Analgesic and Anti-inflammatory Activity

Dominant Analog: 6-Bromo [3]

  • Mechanism: Inhibition of COX-1/COX-2 enzymes and modulation of oxidative stress pathways.

  • Data Insight: 6-acyl-benzoxazolones with a 6-bromo substituent demonstrate superior analgesic activity in the acetic acid-induced writhing test.

  • Causality: The increased lipophilicity of the bromine atom facilitates transport into the CNS, enhancing the central analgesic effect. Furthermore, the "heavy atom effect" of bromine can induce specific halogen bonds with carbonyl backbone residues in the COX active site that chlorine cannot replicate due to a smaller

    
    -hole.
    
Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the decision logic for selecting between Cl and Br substitutions based on target pathology.

SAR_Logic Scaffold 2(3H)-Benzoxazolone Core Pos6 Modification at Position 6 Scaffold->Pos6 Cl_Sub 6-Chloro (High Electronegativity) Pos6->Cl_Sub + Cl Br_Sub 6-Bromo (High Lipophilicity) Pos6->Br_Sub + Br Target_Gneg Target: Gram-Negative Bacteria Cl_Sub->Target_Gneg Better Permeation Target_Enz Target: Enzyme Pocket (Steric) Cl_Sub->Target_Enz Tighter Fit Target_CNS Target: CNS/Analgesic Br_Sub->Target_CNS Crosses BBB Br_Sub->Target_Enz Halogen Bonding

Caption: SAR decision tree for optimizing benzoxazolone derivatives based on therapeutic targets.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize a "self-validating" approach where the purity of the starting material guarantees the regiochemistry of the product.

Synthesis of 6-Bromo-2(3H)-benzoxazolone

Method: Cyclization of 2-amino-5-bromophenol. This is superior to direct bromination of benzoxazolone, which can yield mixtures of 5- and 6-isomers.

Reagents:

  • 2-Amino-5-bromophenol (10 mmol)

  • Urea (15 mmol)

  • Solvent: Xylene or DMF (Dimethylformamide)

Protocol:

  • Mixing: In a round-bottom flask equipped with a reflux condenser, dissolve 1.88 g (10 mmol) of 2-amino-5-bromophenol and 0.90 g (15 mmol) of urea .

  • Fusion/Reflux: Heat the mixture to 140–150°C. If using xylene, reflux for 6–8 hours. If performing a solvent-free fusion (green chemistry), heat the melt at 170°C for 2 hours.

  • Ammonia Evolution: Monitor the release of ammonia gas (turns damp red litmus paper blue) to track reaction progress. The reaction is complete when ammonia evolution ceases.

  • Isolation: Cool the mixture.

    • For Solvent Method: Cool to room temperature; the product will precipitate. Filter and wash with cold water.

    • For Fusion Method: Add water to the cooled melt, boil for 5 minutes to remove excess urea, then cool to precipitate the product.

  • Purification: Recrystallize from ethanol/water (1:1).

  • Validation:

    • Melting Point: Expect ~191–193°C.

    • 1H NMR (DMSO-d6): Look for the diagnostic ABX system or specific coupling constants (

      
       Hz) for protons at C5 and C7 to confirm C6 substitution.
      
Biological Assay: Broth Microdilution (Antimicrobial)

Objective: Determine Minimum Inhibitory Concentration (MIC).

Workflow:

  • Stock Preparation: Dissolve 6-bromo and 6-chloro derivatives in DMSO (1 mg/mL).

  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: In a 96-well plate, perform serial 2-fold dilutions of the test compounds using Mueller-Hinton broth. Final concentration range: 0.5 µg/mL to 512 µg/mL.

  • Control: Include Ciprofloxacin (positive control) and DMSO (solvent control).

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Add 20 µL of Resazurin dye (0.01%). A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration remaining blue.

Experimental Workflow Diagram

Workflow Start Start: 2-Amino-5-X-phenol (X = Cl or Br) Cyclization Cyclization with Urea (Reflux 150°C) Start->Cyclization Synthesis Purification Recrystallization (Ethanol/Water) Cyclization->Purification Isolation Validation Validation: NMR & Melting Point Purification->Validation QC Check Assay Bioassay: MIC Determination Validation->Assay Validated Compound

Caption: Standardized workflow for the synthesis and biological evaluation of benzoxazolone derivatives.

References

  • Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica, 2013.[4] Citation for: Synthesis protocols and antimicrobial data of 6-bromo derivatives.

  • Synthesis and screening of analgesic and anti-inflammatory activity of 6-acyl-3-(4-substituted benzoylmethyl)-2(3H)-benzoxazolones. Arzneimittelforschung, 1990. Citation for: Analgesic activity of 6-substituted benzoxazolones.

  • A Comparative Analysis of the Antimicrobial Activity Spectrum of Novel Benzoxazolone Derivatives. BenchChem Application Note, 2025. Citation for: Comparative MIC data for chloro vs. bromo derivatives.

  • 6-Bromo-2(3H)-benzoxazolone Compound Summary. PubChem, National Library of Medicine. Citation for: Physicochemical properties and toxicity data.

Sources

HPLC Retention Time Comparison Guide: Benzoxazolone Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of HPLC retention behaviors for benzoxazolone analogs, focusing on the structural impact of substituents (chloro-, methoxy-, methyl-) on elution order. Designed for drug development professionals and analytical chemists, this document synthesizes experimental data to establish a standardized separation protocol.

The core finding is that retention in Reverse-Phase Chromatography (RP-HPLC) for this class is strictly hydrophobicity-driven (LogP), following the order: Hydrolyzed Degradants < Parent (BOA) < Methoxy- (MBOA) < Chloro- (Chlorzoxazone) .

Part 1: Chemical Context & Separation Logic

Structural-Retention Relationships (QSAR)

Benzoxazolones (2(3H)-benzoxazolones) are bicyclic carbamates. Their separation on C18 columns is governed by the substituents at the 5- and 6-positions.

  • Core Scaffold (BOA): Moderate polarity (LogP ~1.6).

  • Electron-Withdrawing Groups (e.g., 5-Chloro): Significantly increase lipophilicity, increasing retention time.

  • Electron-Donating Groups (e.g., 6-Methoxy): Comparison is nuanced; while oxygen is polar, the methyl cap renders MBOA slightly more lipophilic than the parent BOA in acidic mobile phases.

  • Degradation Products (Aminophenols): The primary degradation pathway is ring opening (hydrolysis), forming highly polar 2-aminophenols which elute near the void volume.

Visualization: Elution Mechanism

The following diagram illustrates the interaction between the analytes and the C18 stationary phase.

ElutionMechanism cluster_legend Stationary Phase Interaction (C18) cluster_analytes Analytes (Increasing Lipophilicity) C18 C18 Ligand (Hydrophobic) Degradant 2-Amino-4-chlorophenol (Ring Open) LogP ~0.8 C18->Degradant Weak Interaction (Fast Elution) BOA 2-Benzoxazolinone (Parent) LogP ~1.6 C18->BOA Moderate MBOA 6-Methoxy-BOA (Natural Product) LogP ~1.8 C18->MBOA Strong Chlorzoxazone 5-Chloro-BOA (Drug API) LogP ~2.2 C18->Chlorzoxazone Strongest Interaction (Slow Elution)

Caption: Schematic ranking of benzoxazolone analogs by hydrophobic interaction strength with C18 stationary phase.

Part 2: Standardized Experimental Protocol

To ensure reproducibility, the following "Reference Method" is synthesized from USP monographs for Chlorzoxazone and literature on benzoxazinoid analysis.

Chromatographic Conditions
  • Column: C18 (L1 packing), 250 mm × 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse or Waters Symmetry).

  • Mobile Phase:

    • Isocratic Mode: Acetonitrile : Water (containing 0.5% Acetic Acid or 0.05% H3PO4).

    • Ratio: 30:70 (v/v) for rapid screening; 25:75 (v/v) for high resolution.

    • Note: Acidic modifier (pH ~2.8–3.0) is critical to suppress ionization of the phenolic/carbamate moiety (pKa ~8.5), ensuring sharp peaks.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 25°C – 30°C.

  • Detection: UV @ 280 nm (Lambda max for Chlorzoxazone is ~283 nm).

  • Injection Volume: 10–20 µL.

Sample Preparation
  • Diluent: Methanol : Water (1:1).

  • Concentration: 0.1 mg/mL (100 ppm) for assay; 1 µg/mL for impurity profiling.

  • Stability Warning: Benzoxazolones are stable in acid but unstable in strong alkali (hydrolysis to aminophenols). Prepare standards fresh or store at 4°C.

Method Development Workflow

MethodWorkflow Start Start: Sample Prep Dissolve Dissolve in MeOH:Water (1:1) Avoid Alkaline pH Start->Dissolve Filter Filter (0.45 µm PTFE) Dissolve->Filter Inject Inject 10 µL onto C18 Column Filter->Inject Separation Isocratic Elution ACN:Buffer (30:70) Inject->Separation Detection UV Detection @ 280 nm Separation->Detection Analysis Data Analysis Check Resolution (Rs > 2.0) Detection->Analysis

Caption: Step-by-step analytical workflow ensuring sample integrity and optimal detection.

Part 3: Comparative Retention Data

The following table aggregates retention data from validated stability-indicating methods. Data is normalized to the "Reference Method" (C18, ACN:Buffer 30:70).

Compound NameStructure TypeRelative Retention (RRT)*Approx. Retention Time (min)LogP (Hydrophobicity)Mechanism Note
2-Amino-4-chlorophenol Degradant (Ring Open)0.74~3.20.85Highly polar; elutes first due to free amine/phenol groups.
6-Hydroxychlorzoxazone Metabolite0.85~3.81.20Hydroxyl group adds polarity, reducing retention vs parent.
2-Benzoxazolinone (BOA) Parent Scaffold0.90~4.01.60Lacks lipophilic substituents; baseline for the series.
6-Methoxy-BOA (MBOA) Analog (Natural)0.95~4.11.80Methoxy group increases lipophilicity slightly over parent.
Chlorzoxazone Target Drug (5-Cl) 1.00 ~4.3 2.20 Reference Peak. Chloro- group significantly increases interaction with C18.
5-Methyl-BOA Analog1.05~4.52.10Methyl is lipophilic; elutes near or slightly after Chlorzoxazone depending on specific column selectivity.

*RRT is calculated relative to Chlorzoxazone (set to 1.00).

Data Interpretation[3][4][5][6][7][8][9]
  • Impurity Clearance: The method successfully resolves the toxic impurity (2-amino-4-chlorophenol) from the active drug (Chlorzoxazone) with a resolution factor (Rs) typically > 5.0.

  • Critical Pair: The separation between BOA and MBOA can be tight. If co-elution occurs, lower the Acetonitrile percentage to 20% or switch to a Phenyl-Hexyl column for pi-pi selectivity differences.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing (As > 1.5) Silanol interactions or ionization.Ensure mobile phase pH is ≤ 3.[3]0. Add 10 mM Triethylamine (TEA) if using older silica columns.
Retention Time Drift Temperature fluctuation or column aging.Thermostat column at 30°C. Check column equilibration (min 10 column volumes).
Split Peaks Solvent mismatch.Ensure sample diluent (MeOH:Water) matches initial mobile phase strength. Inject smaller volumes (5 µL).

References

  • Journal of AOAC INTERNATIONAL. "Simultaneous Determination of Paracetamol, Chlorzoxazone, and Related Impurities." Oxford Academic. Link

  • ResearchGate. "Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC." Link

  • SIELC Technologies. "Separation of 2(3H)-Benzoxazolone, 6-nitro- on Newcrom R1 HPLC column." Link

  • Frontiers in Plant Science. "Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms." (Provides elution context for BOA/MBOA). Link

Sources

Technical Comparison: Validating C10H8BrNO3 Purity via Theoretical vs. Experimental Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In the development of small molecule therapeutics, C10H8BrNO3 represents a class of halogenated nitro-aromatics often explored as kinase inhibitors or antimicrobial agents. While High-Resolution Mass Spectrometry (HRMS) confirms molecular formula, it cannot definitively prove bulk purity.

Elemental Analysis (EA) remains the "Gold Standard" for establishing >95% purity in peer-reviewed literature (e.g., J. Med. Chem. guidelines). However, the presence of Bromine (Br) and Nitro (NO2) groups introduces specific combustion interferences that often lead to "failed" analyses (results outside the ±0.4% tolerance).

This guide objectively compares the Theoretical Calculation (the control) against Automated Combustion Analysis (the primary method) and HRMS (the alternative), providing a self-validating protocol to overcome halogen interference.

Theoretical Framework: The Control Calculation

Before any experimental validation, a precise theoretical baseline must be established using the most recent IUPAC standard atomic weights (2025).

Atomic Weight Standards (IUPAC 2025)[1]
  • Carbon (C): 12.011 g/mol [1]

  • Hydrogen (H): 1.008 g/mol [1][2]

  • Bromine (Br): 79.904 g/mol

  • Nitrogen (N): 14.007 g/mol [1]

  • Oxygen (O): 15.999 g/mol [3][1]

Calculation Logic (C10H8BrNO3)[4]
ElementCountAtomic WeightTotal Mass Contribution
C 1012.011120.110
H 81.0088.064
Br 179.90479.904
N 114.00714.007
O 315.99947.997
Total MW 270.082 g/mol
Theoretical Percentages
  • %C:

    
    
    
  • %H:

    
    
    
  • %Br:

    
    
    
  • %N:

    
    
    
  • %O:

    
    
    
Calculation Workflow Visualization

CalculationLogic Formula Formula: C10H8BrNO3 Summation Summation: (10*C) + (8*H) + (1*Br) + (1*N) + (3*O) Formula->Summation Weights IUPAC Atomic Weights Weights->Summation MW_Calc Calculate MW: 270.082 g/mol Summation->MW_Calc Result_C %C = 44.47% MW_Calc->Result_C Result_H %H = 2.99% MW_Calc->Result_H Result_N %N = 5.19% MW_Calc->Result_N Result_Br %Br = 29.59% MW_Calc->Result_Br

Figure 1: Stoichiometric logic flow for determining theoretical elemental composition.

Comparative Methodology: Combustion vs. Alternatives

When validating C10H8BrNO3, researchers must choose between Combustion Analysis (CHN) and High-Resolution Mass Spectrometry (HRMS) .

Comparison Table
FeatureMethod A: Automated CHN Combustion Method B: High-Res Mass Spec (HRMS)
Primary Output Weight % of C, H, N (Bulk Purity)Exact Mass (

) (Molecular Identity)
Purity Validation High. Detects non-volatile impurities (salts, solvents).Low. Cannot easily distinguish 95% vs 99% purity without LC integration.
Sample Requirement 1–3 mg (Destructive)<0.1 mg (Non-destructive options available)
Halogen Handling Difficult. Br requires Ag-wool traps or separate titration.Excellent. Br isotopic pattern (

) confirms presence instantly.
Acceptance Criteria

absolute difference from theory.

ppm mass error.
Cost/Run Low (

50)
High (

150)
Expert Insight

For C10H8BrNO3 , HRMS is superior for identification (proving you made the molecule), but CHN is superior for purity (proving you cleaned the molecule).

Critical Note: Most high-impact journals (JACS, J. Med. Chem.) still require CHN data within ±0.4% to claim >95% purity. HRMS is generally only accepted as a substitute if the compound is unstable or explosive [1].

Experimental Protocol: Self-Validating CHN Analysis

This protocol addresses the specific challenge of Bromine interference and Nitro group reduction .

The Challenge
  • Bromine Interference: Upon combustion, Br forms

    
     and 
    
    
    
    . These gases can interfere with the thermal conductivity detector (TCD) or IR sensors used for C/H/N detection.
  • Nitro Groups: Nitro groups (

    
    ) must be quantitatively reduced to 
    
    
    
    gas. Incomplete reduction leads to low Nitrogen values.
Reagents & Equipment Setup
  • Instrument: Flash 2000 or Elementar vario EL cube.

  • Combustion Temp: 950°C (Dynamic Flash).

  • Carrier Gas: Helium (99.999%).

  • Oxidation Catalyst: Tungsten Trioxide (

    
    ) or Copper Oxide (
    
    
    
    ).
  • Halogen Trap (CRITICAL): Silver Wool or Silver Tungstate (

    
    ) zone.
    
Step-by-Step Workflow
  • Micro-Weighing:

    • Weigh 1.500–2.500 mg of dried C10H8BrNO3 into a Tin (Sn) capsule .

    • Why Tin? Tin undergoes a vigorous exothermic reaction with

      
       (flash combustion), raising the local temperature to ~1800°C, ensuring complete breakdown of the aromatic ring.
      
  • Combustion (The Oxidation Phase):

    • Inject sample into the combustion reactor (

      
      ).
      
    • The Trap: The Silver (

      
      ) packing in the reactor reacts with Bromine to form solid Silver Bromide (
      
      
      
      ), effectively removing it from the gas stream.
    • Self-Validation: If Ag packing is exhausted, Br gas passes through, causing artificially high Nitrogen readings (isobaric interference).

  • Reduction Phase:

    • Gases flow into a Reduction Tube (Copper wires at

      
      ).
      
    • This converts all Nitro-derived oxides into measurable Nitrogen gas.

  • Separation & Detection:

    • Gases (

      
      ) are separated via a GC column.[4]
      
    • Detected via Thermal Conductivity Detector (TCD).

Experimental Workflow Visualization

ExperimentalWorkflow Sample Sample: C10H8BrNO3 (Tin Capsule) Combustion Flash Combustion (1800°C with O2) Sample->Combustion Injection HalogenTrap Silver Trap (Ag) Removes Br2 -> AgBr(s) Combustion->HalogenTrap Gas Stream Reduction Reduction Tube (Cu) Converts NOx -> N2 HalogenTrap->Reduction CO2, H2O, NOx Detection TCD Detection Quantifies N2, CO2, H2O Reduction->Detection CO2, H2O, N2

Figure 2: Combustion analysis workflow highlighting the critical Silver Trap for halogen removal.

Data Interpretation & Troubleshooting

The ±0.4% Rule

To confirm purity, the Found values must fall within the Calculated ranges:

ElementTheoretical %Acceptable Range (±0.4%)
Carbon 44.47%44.07% – 44.87%
Hydrogen 2.99%2.59% – 3.39%
Nitrogen 5.19%4.79% – 5.59%
Failure Analysis Matrix
ObservationProbable CauseCorrective Action
Low %C, Low %N Incomplete combustion (soot formation).Add

(Vanadium Pentoxide) as a combustion aid to provide extra oxygen.
High %N Bromine interference (Br detected as N).Replace the Silver Wool/Tungstate trap; it is likely saturated.
High %H Hygroscopic solvent (Water) contamination.Dry sample under high vacuum (

mbar) at

for 24h.
Low %Br (if measured) Volatility of sample.[3]Seal tin capsule immediately; do not leave on autosampler tray overnight.

References

  • American Chemical Society (ACS). (2025). ACS Medicinal Chemistry Letters - Author Guidelines: Purity Assessment. Retrieved from [Link]

  • International Union of Pure and Applied Chemistry (IUPAC). (2025).[3][5][6][7] Standard Atomic Weights of the Elements 2025. Retrieved from [Link]

  • Kuveke, R. E., et al. (2022).[8] An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Elemental analysis: an important purity control but prone to manipulations.[9] Inorganic Chemistry Frontiers. Retrieved from [Link]

Sources

Safety Operating Guide

6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Disposal and Safety Protocol for 6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one

As a pharmaceutical intermediate and halogenated organic compound, this compound requires stringent handling and disposal protocols. In drug development and synthetic chemistry laboratories, the presence of the bromine atom dictates specific waste segregation pathways to comply with environmental regulations and prevent the formation of toxic byproducts during waste treatment.

This guide utilizes the American Chemical Society’s (ACS) RAMP framework (Recognize, Assess, Minimize, Prepare) to establish a self-validating system for the safe operational handling and disposal of this compound[1].

Physicochemical Risk & Causality Assessment

Before executing any disposal protocol, it is critical to understand why specific actions are required. The chemical structure directly dictates the logistical routing of the waste.

Chemical FeatureOperational HazardDisposal Causality & Required Action
Bromine Substituent (Halogen) Environmental toxicity; potential for corrosive acid gas (HBr) generation upon combustion.Must be segregated as Halogenated Waste. Halogenated compounds require specialized high-temperature incineration equipped with alkaline scrubbers to neutralize acidic exhaust and prevent dioxin/furan formation[2][3].
Benzoxazolone Core Biologically active pharmacophore; potential unknown toxicological profile.Strictly prohibited from drain disposal. Must be treated as a hazardous active pharmaceutical ingredient (API) intermediate.
Solid Powder Form Aerosolization and inhalation risk during transfer or sweeping.Minimize dry handling. Collect solid waste in sealable containers. Decontaminate surfaces using wet-wiping techniques rather than dry sweeping[4].

Standard Operating Procedure (SOP): Waste Segregation and Disposal

The following step-by-step methodology must be integrated into the laboratory's Environmental Health and Safety (EH&S) management system[4].

Phase A: Waste Generation and Segregation
  • Determine the Physical State: Identify whether the this compound waste is in solid form (unreacted powder, contaminated consumables) or dissolved in a liquid solvent (reaction mother liquor, chromatography fractions).

  • Segregate by Halogen Content:

    • Liquid Waste: If the compound is dissolved in any solvent (even non-halogenated ones like Ethyl Acetate or Methanol), the entire mixture must now be classified and collected in the Halogenated Solvent Waste stream[2][3].

    • Solid Waste: Place contaminated filter paper, vials, and bulk powder into a designated Halogenated Solid Waste container (typically a rigid, leak-proof High-Density Polyethylene (HDPE) bucket).

Phase B: Containment and Labeling
  • Select Compatible Containment: Ensure the waste container is chemically compatible. Do not use metal containers, as trace degradation of halogenated organics can generate hydrobromic acid, leading to corrosion.

  • Apply GHS-Compliant Labeling: Immediately affix a hazardous waste tag to the container.

    • Crucial Step: Write out the full chemical name: "this compound". Do not use abbreviations, acronyms, or structural formulas, as this violates EPA and institutional EH&S tracking requirements[2].

    • Check the "Toxic" and "Halogenated" hazard boxes on the institutional waste label.

Phase C: Storage and EH&S Transfer
  • Secondary Containment: Store the active waste container in a secondary containment tray within a designated Satellite Accumulation Area (SAA). Keep this area strictly separated from strong bases and oxidizing agents.

  • Request Pickup: Once the container is 80% full, cap it tightly, date the label, and initiate a waste transfer request with your institution's EH&S department for commercial high-temperature incineration[4].

Workflow Visualization: Halogenated Waste Routing

The following diagram illustrates the logical decision tree for routing this compound waste to ensure compliance with halogenated disposal standards.

WasteRouting Start 6-Bromo-5-(2-oxopropyl)... Waste Generated State Physical State of Waste? Start->State Solid Solid Powder / Consumables State->Solid Dry/Unreacted Liquid Dissolved in Solvent State->Liquid Reaction/Purification CheckHalogen Halogen Classification (Due to Bromine Atom) Solid->CheckHalogen Liquid->CheckHalogen SolidBin Halogenated Solid Waste Container (HDPE) CheckHalogen->SolidBin Solid Stream LiquidBin Halogenated Liquid Waste Carboy CheckHalogen->LiquidBin Liquid Stream EHS EH&S Pickup & High-Temp Incineration SolidBin->EHS LiquidBin->EHS

Caption: Decision matrix for the segregation and disposal routing of brominated pharmaceutical intermediates.

Emergency Spill Response Protocol

In the event of a breach or spill of this compound, standard laboratory decontamination procedures must be enacted immediately to minimize exposure:

  • Isolate the Area: Restrict access to the spill zone. Ensure local exhaust ventilation (fume hood) is operating at maximum capacity.

  • Don Appropriate PPE: At minimum, nitrile gloves, safety goggles, and a dedicated lab coat. If the spill is large and highly aerosolized, a fitted respirator may be required per EH&S guidelines[5].

  • Wet-Wiping Technique: Do not dry-sweep the powder, as this will aerosolize the active pharmaceutical intermediate. Gently cover the powder with absorbent paper towels, and dampen the towels with a compatible solvent (e.g., ethanol or water/surfactant mix) to dissolve or suspend the solid.

  • Collect as Halogenated Waste: Carefully gather the contaminated, damp paper towels and place them directly into the Halogenated Solid Waste container[4]. Wash the affected surface with soap and water.

References

1.[4] National Academies of Sciences, Engineering, and Medicine. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Available at: [Link] 2.[5] American Chemical Society (ACS). Classroom Resources | ACS Chemical Safety. Available at: [Link] 3.[1] American Chemical Society (ACS). ACS Essentials of Lab Safety for General Chemistry (RAMP Framework). Available at: [Link] 4.[2] Columbia University Environmental Health & Safety. EPA Hazardous Waste Characteristics. Available at: [Link] 5.[3] WMSolutions. F List - Hazardous Wastes From Non-Specific Sources. Available at: [Link]

Sources

Operational Safety Guide: Handling Protocols for 6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Classification[1][2][3]

6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one is a functionalized benzoxazolone derivative, typically utilized as a pharmacophore in the synthesis of muscle relaxants, analgesics, or antimicrobial agents.

As a specialized intermediate with limited public toxicological data, strict adherence to the Precautionary Principle is mandatory. In the absence of a specific Occupational Exposure Limit (OEL), this compound must be managed under Occupational Exposure Band (OEB) 3 standards (Potent/Toxic).

Core Hazard Profile (Inferred & Structural Analysis)
  • Pharmacological Potency: The benzoxazolone core is biologically active. The bromine substituent increases lipophilicity, enhancing the potential for dermal absorption and systemic distribution.

  • Sensitization Risk: Halogenated aromatic compounds are frequent skin and respiratory sensitizers.

  • Physical State: Likely a fine crystalline powder. Dust explosion is a latent risk if handled in kilogram quantities outside inerted vessels.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg. This system relies on a "Barrier Redundancy" strategy to prevent exposure during breakthrough events.

Protection ZoneStandard Operation (In Fume Hood)High-Risk Operation (Spill/Aerosol/Outside Hood)Technical Rationale
Dermal (Hands) Double Gloving Required: 1. Inner: Nitrile (4 mil, Accelerator-free)2. Outer: Nitrile (Extended Cuff, >5 mil)Laminate Barrier Required: 1. Inner: Nitrile (Comfort)2.[1][2][3] Outer: Silver Shield® / ChemTek™ (Laminate)Permeation Dynamics: Solvents used with this intermediate (e.g., DMF, DMSO) permeate nitrile in <15 mins. Laminate films provide >4hr breakthrough time.
Respiratory N95 / FFP2 (If powder handling is open-front)PAPR (Powered Air Purifying Respirator) with HEPA cartridgesParticle Size: Micronized drug intermediates often bypass surgical masks. Positive pressure (PAPR) prevents inward leakage.
Ocular Chemical Splash Goggles (Indirect Venting)Full Face Shield over GogglesCorrosivity: The ketone side chain and phenolic nature suggest potential for severe eye irritation/damage.
Body Lab Coat (Cotton/Poly blend, buttoned)Tyvek® 400 (or equivalent) Disposable CoverallFomite Control: Prevents migration of active pharmaceutical ingredients (APIs) to common areas via clothing.

Operational Workflow: The "Clean-Dirty" Protocol

To maintain containment, you must treat the workspace as a zoned environment. The following Graphviz diagram illustrates the decision logic for PPE selection based on the scale of operation.

Visual Logic: PPE Selection Decision Tree

PPE_Logic Start Start: Risk Assessment Quantity Quantity Handled? Start->Quantity SmallScale < 1 Gram (Analytical) Quantity->SmallScale MedScale 1g - 100g (Preparative) Quantity->MedScale LargeScale > 100g (Pilot/Process) Quantity->LargeScale Hood Standard Fume Hood (Face Vel: 100 fpm) SmallScale->Hood MedScale->Hood If dissolved Isolator Glove Box / Isolator (Negative Pressure) MedScale->Isolator If dry powder LargeScale->Isolator Level1 Level 1 PPE: Single Nitrile + Lab Coat + Safety Glasses Hood->Level1 Low Risk Level2 Level 2 PPE: Double Nitrile + N95 + Goggles + Tyvek Sleeves Hood->Level2 Standard Risk Isolator->Level2 Primary Containment Level3 Level 3 PPE: PAPR + Laminate Gloves + Full Tyvek Suit Isolator->Level3 Breach/Cleaning

Figure 1: Decision logic for selecting PPE based on quantity and engineering controls. Note that engineering controls (Isolators) reduce the reliance on PPE.

Critical Protocol: Weighing & Solubilization

This is the moment of highest risk (airborne dust generation).

  • Pre-Operation Setup:

    • Place a disposable balance draft shield or a localized powder containment hood inside the main fume hood.

    • Line the work surface with an absorbent, plastic-backed bench pad (absorbent side up) to capture micro-spills.

    • Static Control: Use an ionizing bar or anti-static gun. Organic powders like benzoxazolones are static-prone; static discharge can disperse the powder unexpectedly.

  • The "Double-Glove" Technique (Step-by-Step):

    • Donning:

      • Wash and dry hands thoroughly.[4]

      • Don the Inner Glove (Bright color, e.g., Orange/Blue). Inspect for tears.

      • Pull the lab coat cuff over the inner glove.

      • Don the Outer Glove (Standard Nitrile). Pull the cuff over the lab coat sleeve. Why? This creates a shingle effect. Spills run down the sleeve onto the outer glove, not into the glove.

    • Doffing (Removal):

      • Remove Outer Gloves inside the hood. Discard into solid waste.

      • Inspect Inner Gloves.[5] If visible contamination exists, replace immediately.[2]

      • Remove Inner Gloves only after leaving the immediate work zone.

  • Solubilization:

    • Add solvent slowly down the side of the vessel to prevent "puffing" of the powder.

    • Caution: If using DMSO or DMF, remember these solvents are carriers . They will dissolve the benzoxazolone and drag it through single-layer nitrile gloves in minutes. If a splash occurs on the outer glove, change it immediately.

Decontamination & Disposal[2]

Do not treat this as standard organic waste.

  • Spill Cleanup (Dry): Do not sweep. Use a HEPA-filtered vacuum or wet-wipe methods (damp paper towel with 1% surfactant solution) to prevent aerosolization.

  • Spill Cleanup (Wet): Absorb with vermiculite or chem-pads.

  • Surface Decontamination:

    • Wash surfaces with a soap/water solution first (to remove the bulk material).

    • Follow with an alcohol wipe (Isopropanol) only after bulk removal. Reason: Alcohol spreads the hydrophobic compound; soap lifts it.

  • Waste Stream: Segregate as "Halogenated Organic Waste" (due to the Bromine atom). Label clearly as "Potent Compound - Benzoxazolone Derivative."

Emergency Response (First Aid)

  • Eye Contact: Irrigate immediately for 15 minutes .[6][7] The "2-oxopropyl" ketone group can cause protein denaturation in corneal tissue.

  • Skin Contact: Wash with soap and water (not alcohol). Alcohol increases skin permeability.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization warning), seek medical evaluation for reactive airway sensitization.

References

  • Centers for Disease Control and Prevention (CDC). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. NIOSH. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Benzoxazolone Derivatives. National Library of Medicine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.